molecular formula C8H4BrNO2 B1454148 4-Bromo-benzooxazole-2-carbaldehyde CAS No. 944898-97-9

4-Bromo-benzooxazole-2-carbaldehyde

Cat. No.: B1454148
CAS No.: 944898-97-9
M. Wt: 226.03 g/mol
InChI Key: ITOQKHSXCXNZJP-UHFFFAOYSA-N
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Description

4-Bromo-benzooxazole-2-carbaldehyde is a versatile benzoxazole-based organic building block of high value in medicinal chemistry and materials science research. This compound features a benzoxazole core substituted with a bromine atom and an aldehyde functional group, which provide two distinct and complementary sites for chemical modification. The aldehyde group is highly reactive and can undergo condensation reactions to form imines or be reduced to alcohols, while the bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds . This makes the compound a crucial precursor in the synthesis of more complex heterocyclic systems and functional molecules. In scientific applications, this scaffold is primarily employed in the design and synthesis of potential therapeutic agents. Researchers utilize it to create compound libraries for high-throughput screening against various biological targets. The structural features of the benzoxazole ring are commonly found in molecules with significant biological activity, making this bromo-aldehyde derivative a key intermediate in drug discovery projects . Furthermore, its rigid, aromatic structure also makes it a candidate for investigation in the development of organic electronic materials and fluorescent probes. Handling and Safety: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or veterinary use. As a precaution, personal protective equipment should be worn, and contact with skin and eyes should be avoided due to potential irritant properties . Please refer to the corresponding Material Safety Data Sheet (MSDS) for detailed hazard information and safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,3-benzoxazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOQKHSXCXNZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696097
Record name 4-Bromo-1,3-benzoxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944898-97-9
Record name 4-Bromo-1,3-benzoxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Bromo-benzooxazole-2-carbaldehyde: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-Bromo-benzooxazole-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique structural motif, featuring a reactive aldehyde group and a strategically positioned bromine atom on the benzoxazole core, allows for diverse downstream functionalization, making it an invaluable intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of a reliable and efficient synthetic strategy, delving into the underlying chemical principles, offering a detailed experimental protocol, and outlining the necessary characterization for this important compound.

Strategic Approach: Retrosynthetic Analysis

The synthesis of substituted benzoxazoles generally relies on the condensation of an o-aminophenol with a suitable one-carbon electrophile.[1] For the target molecule, this compound, the logical precursor is 2-amino-3-bromophenol. The aldehyde functionality at the 2-position can be installed by reacting the aminophenol with a glyoxal equivalent or a precursor that can be readily converted to an aldehyde.

A robust and frequently employed strategy involves a two-step sequence:

  • Condensation & Cyclization: Reaction of 2-amino-3-bromophenol with a dihaloacetic acid derivative (e.g., dichloroacetic acid) or a related species to form a 2-(dihalomethyl)benzoxazole intermediate.

  • Hydrolysis: Conversion of the dihalomethyl group into the desired carbaldehyde under controlled conditions.

This approach is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the cyclization and hydrolysis steps.

Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyclization cluster_reaction2 Step 2: Hydrolysis SM1 2-Amino-3-bromophenol React1 Mix & Heat (e.g., in Acid Catalyst) SM1->React1 SM2 Dichloroacetic Acid SM2->React1 Workup1 Quench & Extract React1->Workup1 Purify1 Purification (Crystallization/Chromatography) Workup1->Purify1 Intermediate Isolate Intermediate: 4-Bromo-2-(dichloromethyl)benzo[d]oxazole Purify1->Intermediate React2 Hydrolysis (Aqueous Acid/Base) Intermediate->React2 Workup2 Neutralize & Extract React2->Workup2 Purify2 Final Purification (Chromatography) Workup2->Purify2 Product Final Product: This compound Purify2->Product

Sources

Introduction: The Benzoxazole Scaffold and a Key Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-1,3-benzoxazole-2-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

The benzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] These molecules are structurally analogous to biological purines like adenine and guanine, allowing them to interact effectively with various biomolecules.[4]

This guide focuses on a specific, highly functionalized derivative: 4-Bromo-1,3-benzoxazole-2-carbaldehyde . While not a widely cataloged commercial chemical, its structure represents a uniquely valuable intermediate for drug discovery and development. The presence of three distinct functional regions—the benzoxazole core, a reactive aldehyde at the 2-position, and a bromine atom at the 4-position suitable for cross-coupling—makes it a powerful platform for generating diverse molecular libraries for structure-activity relationship (SAR) studies.

This document synthesizes predictive data based on established chemical principles and analogous structures to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Core Chemical Properties and Predicted Data

The physicochemical properties of 4-Bromo-1,3-benzoxazole-2-carbaldehyde have been predicted based on its structure and data from analogous compounds. These values provide a baseline for experimental design and characterization.

PropertyPredicted Value / DataRationale / Comments
Chemical Structure 4-Bromo-1,3-benzoxazole-2-carbaldehyde StructureThe structure consists of a benzene ring fused to an oxazole ring, with a bromine atom at position 4 and a formyl (carbaldehyde) group at position 2.
Molecular Formula C₈H₄BrNO₂Calculated from the chemical structure.
Molecular Weight 226.03 g/mol Calculated from the molecular formula. The monoisotopic mass will show a characteristic M/M+2 pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).
Appearance Predicted: Off-white to yellow crystalline solid.Aromatic aldehydes and substituted benzoxazoles are typically crystalline solids at room temperature.[5][6]
Melting Point Predicted: 140-160 °CThe melting point is estimated based on related structures like 2-amino-4-bromophenol (130-135 °C) and other substituted benzoxazoles.[6] The planar, rigid structure suggests a relatively high melting point.
Solubility Predicted: Insoluble in water; Soluble in common organic solvents (e.g., DCM, Chloroform, DMSO, Ethyl Acetate).The hydrophobic aromatic core and the bromine atom reduce water solubility. The polar aldehyde and heteroatoms provide solubility in polar organic solvents.
CAS Number Not available.This compound is not widely cataloged in chemical databases.

Proposed Synthesis and Experimental Protocol

The most direct and logical pathway to synthesize 4-Bromo-1,3-benzoxazole-2-carbaldehyde is via the condensation of a substituted o-aminophenol with a two-carbon aldehyde precursor. The key starting material is 4-bromo-2-aminophenol .[6][7]

Reaction Scheme

The overall transformation involves the cyclocondensation of 4-bromo-2-aminophenol with a glyoxylic acid equivalent, followed by oxidative decarboxylation or a similar process to unmask the aldehyde.

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 4-Bromo-2-aminophenol p1 Condensation & Cyclization r1->p1 r2 Glyoxylic Acid Monohydrate r2->p1 prod 4-Bromo-1,3-benzoxazole-2-carbaldehyde p1->prod Oxidative Workup

Caption: Proposed synthesis of 4-Bromo-1,3-benzoxazole-2-carbaldehyde.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general benzoxazole synthesis methodologies.[2][8] Optimization may be required.

Objective: To synthesize 4-Bromo-1,3-benzoxazole-2-carbaldehyde.

Materials:

  • 4-Bromo-2-aminophenol (1.0 eq)[6][7]

  • Glyoxylic acid monohydrate (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)

  • Toluene or Xylene (solvent)

  • Sodium bicarbonate (for workup)

  • Magnesium sulfate or Sodium sulfate (drying agent)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromo-2-aminophenol (1.0 eq), glyoxylic acid monohydrate (1.2 eq), and a catalytic amount of p-TsOH (0.1 eq).

  • Solvent Addition: Add sufficient toluene or xylene to suspend the reagents.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC). The initial step forms the 2-carboxy-benzoxazole intermediate.

    • Causality: The acidic catalyst protonates the carbonyl of glyoxylic acid, activating it for nucleophilic attack by the amino group of the aminophenol. The subsequent intramolecular cyclization by the hydroxyl group, followed by dehydration, forms the stable benzoxazole ring.[8]

  • Conversion to Aldehyde: After the initial cyclization is complete (as indicated by TLC), the intermediate is converted to the aldehyde. This often requires specific oxidative conditions which must be determined empirically, but a common approach involves an oxidative decarboxylation step.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-Bromo-1,3-benzoxazole-2-carbaldehyde.

Predicted Spectroscopic Signature

Spectroscopic analysis is critical for confirming the structure of the synthesized product. The following are the predicted key features.

  • ¹H NMR Spectroscopy: The aromatic protons on the benzoxazole core typically resonate in the downfield region (δ 7.0–8.5 ppm).[9] The aldehyde proton is the most characteristic signal, expected to be a singlet at a very downfield chemical shift.

    • Aldehyde Proton (CHO): δ 9.8–10.5 ppm (singlet).

    • Aromatic Protons: Three protons on the benzene ring will show a distinct splitting pattern. For example, H-5 and H-7 will likely be doublets, and H-6 a doublet of doublets, with coupling constants typical for ortho and meta relationships.

  • ¹³C NMR Spectroscopy:

    • Aldehyde Carbonyl (C=O): δ 180–190 ppm.

    • Benzoxazole C2 Carbon: δ ~160-165 ppm.[5][10]

    • Aromatic Carbons: Signals expected between δ 110–155 ppm. The carbon attached to the bromine (C-4) will be shifted relative to the others.

  • Infrared (IR) Spectroscopy:

    • Aldehyde C=O Stretch: Strong, sharp absorption band around 1700–1720 cm⁻¹.

    • Benzoxazole C=N Stretch: Characteristic absorption around 1630–1650 cm⁻¹.[5]

    • Aromatic C=C Stretches: Multiple bands in the 1450–1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight (226.03 g/mol ).

    • Isotopic Pattern: A characteristic pair of peaks (M⁺ and M⁺+2) of nearly equal intensity, confirming the presence of one bromine atom.

Chemical Reactivity & Applications in Drug Discovery

The true value of 4-Bromo-1,3-benzoxazole-2-carbaldehyde lies in its trifunctional nature, making it an exceptionally versatile scaffold for building complex molecules.

Caption: Role of 4-Bromo-1,3-benzoxazole-2-carbaldehyde as a versatile scaffold in drug discovery.

Reactivity of the Aldehyde Group (C2 Position)

The aldehyde at the 2-position is a versatile chemical handle for diversification. It can readily undergo:

  • Reductive Amination: To introduce substituted amine side chains.

  • Oxidation: To form the corresponding 2-carboxy-benzoxazole, a key structural motif in many bioactive compounds.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To generate vinyl-substituted benzoxazoles, extending conjugation and allowing for further functionalization.[5]

  • Condensation Reactions: To form Schiff bases (imines) or Knoevenagel condensation products, which are valuable intermediates in their own right.

Reactivity of the Bromo Group (C4 Position)

The bromine atom on the aromatic ring is a prime site for modern cross-coupling reactions, which are cornerstone technologies in pharmaceutical synthesis.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the efficient formation of C-C bonds with a wide variety of boronic acids and esters.[11][12] This enables the introduction of diverse aryl and heteroaryl groups at the 4-position, which is critical for modulating the pharmacological profile (e.g., potency, selectivity, ADME properties) of a drug candidate.[13][14]

  • Other Cross-Coupling Reactions: The bromo group is also a suitable partner for Heck, Sonogashira, and Buchwald-Hartwig amination reactions, further expanding the accessible chemical space.

Significance of the Benzoxazole Core

The benzoxazole nucleus itself is not merely an inert scaffold; it is an important pharmacophore. Its planar, aromatic structure facilitates π-π stacking and other non-covalent interactions with biological targets like enzymes and receptors. Derivatives are known to possess a vast array of activities, making this core a highly sought-after starting point in drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.[3][15]

Predicted Safety and Handling

While no specific safety data exists for this compound, a hazard assessment can be made based on its functional groups and precursors like 4-bromo-2-aminophenol.[7][16]

  • GHS Hazard Statements (Predicted):

    • H302: Harmful if swallowed.[7][16]

    • H315: Causes skin irritation.[7][16]

    • H319: Causes serious eye irritation.[7][16]

    • H317: May cause an allergic skin reaction.[7]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry, and tightly sealed container away from strong oxidizing agents.

Conclusion

4-Bromo-1,3-benzoxazole-2-carbaldehyde represents a powerful and versatile, though not commonly cataloged, chemical intermediate. Its trifunctional nature provides orthogonal chemical handles that allow for systematic and diverse modifications at three key positions. This makes it an ideal scaffold for generating focused compound libraries in the pursuit of novel therapeutics. This guide provides the foundational knowledge—from predicted properties and synthesis to reactivity and applications—to empower researchers to leverage this promising building block in their drug discovery endeavors.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. Retrieved from [Link]

  • Preparation method of 4-bromo-2-aminophenol. (n.d.). Google Patents.
  • Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 4-Amino-2-bromophenol. (n.d.). PubChem. Retrieved from [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. Retrieved from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PubMed Central. Retrieved from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. Retrieved from [Link]

  • Suzuki reaction example. (2021). YouTube. Retrieved from [Link]

  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. (2022). ResearchGate. Retrieved from [Link]

  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024). Springer. Retrieved from [Link]

  • Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (n.d.). ACS Publications. Retrieved from [Link]

  • Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI. Retrieved from [Link]

  • Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). ResearchGate. Retrieved from [Link]

  • 2-Amino-4-Bromophenol. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 2-aryl benzoxazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic strategies towards the preparation of 2-aminobenzoxazoles, 2-aminobenzothiazoles and 2-aminobenzimidazoles. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to 4-Bromo-benzooxazole-2-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on 4-Bromo-benzooxazole-2-carbaldehyde. This versatile heterocyclic compound, identified by CAS Number 944898-97-9 , serves as a valuable building block in the synthesis of complex bioactive molecules. A hydrated form is also registered under CAS Number 2091653-48-2 .

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The presence of both a reactive aldehyde group and a bromine atom on the this compound core offers orthogonal handles for chemical modification, making it a highly sought-after intermediate in the construction of novel therapeutic agents.[5]

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 944898-97-9Alchem Pharmtech
Hydrate CAS Number 2091653-48-2Fluorochem
Molecular Formula C₈H₄BrNO₂Inferred from structure
Molecular Weight 226.03 g/mol Inferred from structure
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solventsGeneral knowledge

Synthesis of this compound

The proposed synthesis of this compound involves the reaction of 2-amino-3-bromophenol with a suitable two-carbon aldehyde equivalent, such as glyoxal or a protected form thereof. The reaction proceeds via an initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzoxazole ring.

Proposed Synthetic Protocol

This protocol is based on general methodologies for benzoxazole synthesis and should be optimized for specific laboratory conditions.

Reaction Scheme:

G cluster_0 Synthesis of this compound 2-amino-3-bromophenol 2-amino-3-bromophenol Intermediate Schiff Base Intermediate 2-amino-3-bromophenol->Intermediate + Glyoxal Glyoxal Glyoxal (or equivalent) Product 4-Bromo-benzooxazole- 2-carbaldehyde Intermediate->Product Cyclization/ Dehydration

Caption: Proposed reaction scheme for the synthesis of this compound.

Materials:

  • 2-amino-3-bromophenol

  • Glyoxal (40% aqueous solution) or Glyoxal 1,1-dimethyl acetal

  • Anhydrous solvent (e.g., Toluene, Xylene, or Ethanol)

  • Acid catalyst (e.g., p-toluenesulfonic acid) or Oxidizing agent (e.g., elemental sulfur)[8]

  • Dean-Stark apparatus (for azeotropic removal of water if using an acid catalyst)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if applicable), dissolve 2-amino-3-bromophenol (1.0 equivalent) in the chosen anhydrous solvent.

  • Reagent Addition: Add the glyoxal equivalent (1.1 equivalents) to the solution. If using an acid-catalyzed cyclodehydration, add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent should be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous solvents are used to favor the dehydration step of the cyclization. Toluene or xylene allows for the azeotropic removal of water, driving the equilibrium towards the product.

  • Catalyst: An acid catalyst protonates the hydroxyl group of the intermediate, making it a better leaving group (water) and facilitating the cyclization. Alternatively, an oxidative cyclization can be employed.

  • Purification: The choice of purification method depends on the nature of the impurities. Recrystallization is effective for crystalline products with good thermal stability, while column chromatography offers a more general method for separating the product from soluble impurities.

Spectroscopic Characterization

Accurate spectroscopic characterization is essential for confirming the structure and purity of the synthesized this compound. While experimental spectra for this specific compound are not widely published, the expected data can be predicted based on the analysis of analogous structures.

Predicted ¹H and ¹³C NMR Data

The following table outlines the predicted chemical shifts for the protons and carbons of this compound. These predictions are based on the known spectral data of benzoxazole derivatives and the electronic effects of the bromo and aldehyde substituents.

¹H NMR Predicted δ (ppm)Multiplicity¹³C NMR Predicted δ (ppm)
Aldehyde-H9.9 - 10.1sC=O185 - 195
Aromatic-H7.5 - 8.0mC2150 - 160
C4115 - 125 (C-Br)
C5120 - 130
C6125 - 135
C7110 - 120
C3a135 - 145
C7a145 - 155

Justification of Predicted Shifts:

  • ¹H NMR: The aldehyde proton is expected to be significantly downfield due to the deshielding effect of the carbonyl group. The aromatic protons will appear in the typical aromatic region, with their specific shifts and coupling patterns determined by the positions of the bromo and aldehyde groups.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be the most downfield signal. The carbon bearing the bromine (C4) will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect. The other aromatic carbons will resonate in the expected regions for a benzoxazole ring system.

Predicted IR and Mass Spectrometry Data
  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong characteristic absorption for the C=O stretch of the aldehyde at approximately 1700-1720 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and potentially the bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The aldehyde functionality can be readily transformed into various other functional groups, such as amines (via reductive amination), alcohols (via reduction), and imines (via condensation). The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents.

Workflow for Derivatization and Biological Screening

G A This compound B Reductive Amination A->B C Condensation A->C D Reduction A->D E Suzuki Coupling A->E F Heck Coupling A->F G Amine Derivatives B->G H Imine/Schiff Base Derivatives C->H I Alcohol Derivatives D->I J Aryl/Heteroaryl Derivatives E->J K Alkene Derivatives F->K L Compound Library G->L H->L I->L J->L K->L M High-Throughput Screening L->M N Hit Identification M->N O Lead Optimization N->O P Preclinical Development O->P

Caption: Workflow for the derivatization of this compound and subsequent drug discovery pipeline.

The diverse biological activities reported for benzoxazole derivatives make this compound a promising starting material for the development of new drugs targeting a range of diseases.[4] For instance, various benzoxazole-containing compounds have shown significant potential as anticancer agents.[2][5] The ability to readily modify both the 2- and 4-positions of the benzoxazole core allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for a given biological target.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its versatile reactivity, stemming from the presence of both an aldehyde and a bromo substituent, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, a plausible and detailed synthetic protocol, predicted spectroscopic data for its characterization, and a clear outline of its potential applications in drug discovery. As the demand for novel therapeutic agents continues to grow, the utility of such well-defined building blocks will undoubtedly increase.

References

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of 2‐aminophenols 1 and aldehydes 2. Retrieved from [Link]

  • Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. Journal of Chemical and Pharmaceutical Research, 12(5), 1-10.
  • Özkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979.
  • Gökhan-Kelekçi, N., et al. (2009). A new series of benzoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 17(2), 675-685.
  • ResearchGate. (n.d.). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Retrieved from [Link]

  • MDPI. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(5), 1623.
  • International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural products and bioactive molecules containing benzoxazole core. Retrieved from [Link]

  • National Institutes of Health. (2023). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

  • Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 1-15.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-benzooxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Expected Spectroscopic Fingerprints

4-Bromo-benzooxazole-2-carbaldehyde possesses a rigid heterocyclic core with key functional groups that give rise to distinct spectroscopic signals. The benzoxazole ring system, the bromine substituent on the benzene ring, and the aldehyde group at the 2-position are all expected to produce characteristic peaks in NMR, IR, and mass spectra.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, we anticipate specific chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals in the aromatic and aldehyde regions. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the benzoxazole ring, and the aldehyde group.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Justification
Aldehyde-H9.5 - 10.5Singlet-The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
H-57.8 - 8.2DoubletJ = 8-9This proton is ortho to the bromine atom and is expected to be deshielded. It will be coupled to H-6.
H-67.4 - 7.8Doublet of doubletsJ = 8-9, J = 1-2This proton is coupled to both H-5 and H-7.
H-77.6 - 8.0DoubletJ = 1-2This proton is meta to the bromine and will show a small coupling to H-6.

Note: Predicted values are based on the analysis of similar substituted benzoxazoles and brominated aromatic systems.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The presence of the bromine atom will have a notable effect on the chemical shift of the carbon to which it is attached (ipso-carbon).

Carbon Predicted Chemical Shift (ppm) Justification
C=O (Aldehyde)185 - 195The carbonyl carbon of an aldehyde is characteristically found in this downfield region.
C-2160 - 170This carbon is part of the oxazole ring and is bonded to the electronegative nitrogen and oxygen atoms, as well as the aldehyde group.
C-3a140 - 150A quaternary carbon at the fusion of the benzene and oxazole rings.
C-4115 - 125The ipso-carbon attached to the bromine atom. The "heavy atom effect" of bromine can cause a relative upfield shift compared to what electronegativity alone would suggest[1].
C-5125 - 135Aromatic carbon adjacent to the bromine-substituted carbon.
C-6120 - 130Aromatic carbon.
C-7110 - 120Aromatic carbon.
C-7a150 - 160The second quaternary carbon at the ring fusion, bonded to oxygen.

Note: These predictions are derived from data for compounds like 4-bromobenzaldehyde and substituted benzoxazoles.[2][3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carbonyl group, the aromatic C-H and C=C bonds, and the C-O and C-N bonds of the oxazole ring.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Aldehyde)1700 - 1720Strong
C-H (Aldehyde)2820 - 2850 and 2720 - 2750Medium (often two bands)
C=N (Oxazole)1630 - 1680Medium to Strong
C=C (Aromatic)1450 - 1600Medium to Strong (multiple bands)
C-O (Oxazole)1200 - 1300Strong
C-Br500 - 600Medium to Strong
C-H (Aromatic)3000 - 3100Medium to Weak

The interpretation of IR spectra relies on recognizing characteristic absorption bands corresponding to specific vibrational modes of the molecule's bonds.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

  • Molecular Ion Peak: For this compound (C₈H₄BrNO₂), the molecular weight is approximately 224.94 g/mol . Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern for the molecular ion peak and any bromine-containing fragments. We expect to see prominent peaks at m/z ≈ 225 and 227.

  • Major Fragmentation Pathways:

    • Loss of the aldehyde group (-CHO) leading to a fragment at m/z ≈ 196/198.

    • Loss of a bromine radical (-Br) resulting in a fragment at m/z ≈ 146.

    • Cleavage of the oxazole ring.

The presence of a strong molecular ion signal is a common feature in the mass spectra of aromatic compounds.[8]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating by including necessary calibration and control steps.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). B Add a small amount of internal standard (e.g., TMS). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Insert the NMR tube into the spectrometer. C->D E Lock the spectrometer on the deuterium signal of the solvent. D->E F Shim the magnetic field to achieve high homogeneity. E->F G Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. F->G H Apply Fourier transformation to the raw data (FID). G->H I Phase correct the spectrum. H->I J Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm). I->J K Integrate the peaks in the ¹H spectrum and pick peaks in both spectra. J->K

Workflow for NMR data acquisition and processing.
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent to ensure field stability.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

IR Spectroscopy Protocol (ATR-FTIR)

FTIR_Workflow A Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry. B Record a background spectrum of the empty ATR crystal. A->B C Place a small amount of the solid sample onto the ATR crystal. B->C D Apply pressure to ensure good contact between the sample and the crystal. C->D E Acquire the sample spectrum. D->E F The instrument software automatically subtracts the background from the sample spectrum. E->F G Process the spectrum (e.g., baseline correction) and identify characteristic absorption bands. F->G

Workflow for ATR-FTIR data acquisition.
  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Wipe it with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Analysis:

    • Place a small amount of solid this compound onto the ATR crystal.

    • Lower the anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks and compare their wavenumbers to known correlation charts to identify functional groups.

Mass Spectrometry Protocol (Electron Ionization)

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output A Dissolve a small amount of sample in a volatile solvent (e.g., methanol, dichloromethane). B Introduce the sample into the mass spectrometer via a suitable inlet (e.g., direct infusion, GC). A->B C The sample is vaporized and enters the ion source. B->C D In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) to form positive ions (molecular ions and fragment ions). C->D E The ions are accelerated into the mass analyzer. D->E F The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). E->F G The separated ions are detected. F->G H The detector signal is processed to generate a mass spectrum, which is a plot of ion abundance versus m/z. G->H I Identify the molecular ion peak and characteristic fragment ions. H->I

Workflow for Electron Ionization Mass Spectrometry.
  • Sample Preparation and Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer. For a pure, solid sample, a direct insertion probe can be used. If the sample is part of a mixture, it would first be separated by gas chromatography (GC-MS).

  • Ionization and Mass Analysis:

    • The sample is vaporized and enters the ion source.

    • In the electron ionization (EI) source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV), causing the formation of a molecular ion and various fragment ions.

    • The positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection and Data Interpretation:

    • The separated ions are detected, and their abundance is recorded.

    • A mass spectrum is generated, plotting ion intensity versus m/z.

    • Identify the molecular ion peak (M⁺) and the M+2 peak to confirm the presence of bromine.

    • Analyze the fragmentation pattern to further confirm the structure.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, grounded in the established principles of NMR, IR, and mass spectrometry and supported by data from analogous compounds. The provided experimental protocols offer a standardized approach for researchers to obtain and validate this data in a laboratory setting. A thorough characterization using these spectroscopic techniques is essential for confirming the identity and purity of this compound, which is a critical step in any research or development pipeline.

References

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (2008). 4-bromobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]

  • ResearchGate. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoxazole, 2-(sec-butylamino)-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorobenzaldehyde. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • ResearchGate. (2025). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Retrieved from [Link]

  • Bentham Science. (2025). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-benzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]

  • NIH. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR of 4-Bromo-benzooxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-benzooxazole-2-carbaldehyde. As a Senior Application Scientist, this document is structured to offer not just spectral data, but also to elucidate the reasoning behind the chemical shifts and coupling constants based on the molecular structure. This guide will serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who are working with benzoxazole derivatives. The protocols and interpretations herein are designed to be self-validating, grounded in established principles of NMR spectroscopy.

Introduction: The Significance of this compound and NMR Characterization

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzoxazole core is a key pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties. The presence of a bromine atom and a carbaldehyde group at specific positions on the benzoxazole scaffold provides reactive handles for further synthetic modifications, making it a versatile building block for the creation of diverse molecular libraries.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[1] ¹H and ¹³C NMR provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, allowing for the confirmation of the desired molecular structure and the assessment of purity. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a comprehensive interpretation of the key spectral features.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is crucial for the correct assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Analysis

A standardized workflow is essential for acquiring high-quality, reproducible NMR data.

Figure 2. Standard NMR Workflow prep Sample Preparation ~5-10 mg in 0.5-0.7 mL CDCl3 or DMSO-d6 acq Data Acquisition ¹H, ¹³C, DEPT, COSY, HSQC, HMBC prep->acq Insert into Spectrometer proc Data Processing Fourier Transform, Phasing, Baseline Correction acq->proc Generate FID anal Spectral Analysis Peak Picking, Integration, Assignment proc->anal Generate Spectrum report Reporting Data Tabulation, Interpretation anal->report Elucidate Structure

Caption: A typical workflow for NMR-based structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts.

  • Data Acquisition: Acquire the NMR data on a spectrometer with a proton frequency of at least 400 MHz. Standard experiments include:

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon)

    • DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous assignments.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom, the benzoxazole ring system, and the aldehyde group. Aromatic protons in benzoxazole derivatives typically resonate in the downfield region, generally between 7.0 and 8.5 ppm.[1]

Predicted ¹H NMR Data (in CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~ 7.60 - 7.75d~ 8.0 - 8.5 (ortho)
H-6~ 7.35 - 7.50t~ 8.0 - 8.5 (ortho)
H-7~ 7.80 - 7.95d~ 8.0 - 8.5 (ortho)
-CHO~ 9.90 - 10.10s-

Interpretation of the ¹H NMR Spectrum:

  • Aldehyde Proton (-CHO): The most downfield signal is expected to be a singlet corresponding to the aldehyde proton, typically appearing in the range of δ 9.0-10.0 ppm.[2] Its deshielded nature is due to the strong electron-withdrawing effect of the carbonyl group and the magnetic anisotropy of the C=O bond.

  • Aromatic Protons (H-5, H-6, H-7): The three protons on the benzene ring will form an AMX or ABC spin system, depending on the resolution of the spectrometer.

    • H-7: This proton is ortho to the nitrogen atom and is expected to be the most downfield of the aromatic protons due to the inductive effect of the heteroatom.

    • H-5: This proton is ortho to the bromine atom. The bromine atom's electron-withdrawing inductive effect and its "heavy atom" effect will influence its chemical shift.

    • H-6: This proton is ortho to both H-5 and H-7 and will appear as a triplet due to coupling with these two neighboring protons.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.

Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
C2~ 155 - 165
C4~ 115 - 125
C5~ 125 - 135
C6~ 120 - 130
C7~ 110 - 120
C3a~ 140 - 150
C7a~ 145 - 155
-CHO~ 180 - 190

Interpretation of the ¹³C NMR Spectrum:

  • Aldehyde Carbonyl Carbon (-CHO): The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically in the range of δ 180-200 ppm.[3]

  • C2: This carbon, being part of the oxazole ring and bonded to both nitrogen and oxygen, will be significantly deshielded.

  • C4: The carbon atom directly bonded to the bromine will experience a "heavy atom effect," which can cause a slight upfield shift compared to what would be expected based on electronegativity alone.

  • Aromatic Carbons (C5, C6, C7): These carbons will resonate in the typical aromatic region of δ 110-150 ppm. Their precise chemical shifts will be influenced by the positions of the bromine and the fused oxazole ring.

  • Bridgehead Carbons (C3a, C7a): These quaternary carbons are part of the fused ring system and will have distinct chemical shifts. They can be identified by their lower intensity in a standard ¹³C NMR spectrum or by their absence in a DEPT-135 spectrum.

Trustworthiness and Self-Validation

The predicted NMR data presented in this guide is based on established principles of NMR spectroscopy and analysis of structurally similar compounds. To ensure the trustworthiness of experimental results, the following self-validating steps should be taken:

  • Consistency Check: The number of signals in both the ¹H and ¹³C NMR spectra should correspond to the number of non-equivalent protons and carbons in the molecule, respectively.

  • Integration: The integration of the proton signals should match the ratio of the number of protons in each environment.

  • 2D NMR Correlation: The assignments of protons and carbons should be unequivocally confirmed using 2D NMR experiments. For instance, an HSQC experiment will correlate directly bonded protons and carbons, while an HMBC experiment will show correlations between protons and carbons that are two or three bonds away.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts and coupling patterns, researchers can confidently characterize this important synthetic intermediate. The provided experimental protocols and interpretation guidelines are intended to ensure scientific integrity and the acquisition of high-quality, reliable data.

References

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. IntechOpen.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1,3-benzoxazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

  • Sharma, V., et al. (2018).
  • Chegg. (2018, March 14). Solved Interpret both the 1 H and 13C NMR spectra of. Retrieved from [Link]

  • Yale University. (n.d.). hil6_sln.html. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ACS Omega. (2019, January 17). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

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Mass spectrometry of 4-Bromo-benzooxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

<-3a--2a_--2a_> ## A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Bromo-benzooxazole-2-carbaldehyde

Abstract

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a key building block in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document moves beyond mere procedural descriptions to offer a deep dive into the causality behind experimental choices, ensuring both technical accuracy and field-proven insights. We will explore optimal ionization techniques, predict and rationalize fragmentation patterns, and provide detailed, self-validating experimental protocols. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this and similar heterocyclic compounds using mass spectrometry.

Introduction: The Analytical Imperative

This compound is a molecule of significant interest due to its versatile chemical nature. The presence of a reactive aldehyde group and a bromine atom on the benzoxazole core makes it a valuable precursor for synthesizing complex molecules with potential therapeutic activities or applications in organic electronics.[1] Accurate mass determination and structural elucidation are therefore critical for quality control, reaction monitoring, and the characterization of its derivatives. Mass spectrometry stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.

This guide will focus on two primary ionization techniques: Electron Impact (EI) ionization, a classic hard ionization technique that provides rich fragmentation data, and Electrospray Ionization (ESI), a soft ionization method essential for analyzing molecules in solution, often coupled with liquid chromatography.[2]

Foundational Knowledge: Physicochemical Properties

A thorough understanding of the analyte's properties is paramount in developing a successful mass spectrometry method.

PropertyValueSource
Molecular FormulaC8H4BrNO2[1]
Molecular Weight224.93 g/mol (Monoisotopic: 224.94796 Da)Calculated
AppearanceWhite to off-white crystalline powder[3]
Melting Point58-60°C[3]
SolubilitySlightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[3]

The aromatic nature and the presence of heteroatoms (N, O) and a halogen (Br) will dictate the molecule's behavior in the mass spectrometer. The bromine atom is particularly noteworthy due to its isotopic signature: 79Br and 81Br exist in a nearly 1:1 natural abundance.[4][5] This will result in a characteristic M+2 peak of almost equal intensity to the molecular ion peak, a key diagnostic feature in the mass spectrum.[6]

Electron Impact (EI) Mass Spectrometry: Unraveling the Core Structure

EI-MS is a powerful technique for structural elucidation due to the extensive fragmentation it induces. The process begins with the ionization of the molecule by a high-energy electron beam, leading to the formation of a molecular ion (M+•).[7] The energy imparted often causes this ion to be unstable, leading to a cascade of fragmentation events that are characteristic of the molecule's structure.

Predicted EI Fragmentation Pathway

The fragmentation of this compound under EI conditions is predicted to be driven by the stability of the resulting fragments and the inherent chemical properties of its functional groups.

  • Initial Ionization: The process starts with the removal of an electron, most likely from the lone pairs on the oxygen or nitrogen atoms, as these are the highest energy electrons in the molecule.[7]

  • Alpha-Cleavage of the Aldehyde: A primary and highly characteristic fragmentation for aromatic aldehydes is the loss of a hydrogen radical (•H) from the aldehyde group, a process known as α-cleavage.[8][9] This results in a stable acylium ion.

  • Loss of Carbon Monoxide (CO): The resulting [M-H]+ ion can then lose a neutral molecule of carbon monoxide (CO). This is a common fragmentation pathway for aromatic aldehydes and ketones.[8]

  • Benzoxazole Ring Cleavage: The benzoxazole ring itself can undergo cleavage, potentially losing small neutral molecules like HCN.

  • Loss of Bromine: Cleavage of the carbon-bromine bond can occur, leading to the loss of a bromine radical (•Br).

The following diagram illustrates the predicted major fragmentation pathway under EI conditions.

G M [M]+• m/z 225/227 M_minus_H [M-H]+ m/z 224/226 M->M_minus_H - •H M_minus_Br [M-Br]+ m/z 146 M->M_minus_Br - •Br M_minus_H_minus_CO [M-H-CO]+ m/z 196/198 M_minus_H->M_minus_H_minus_CO - CO Phenyl_fragment [C6H3NO]+ m/z 117 M_minus_H_minus_CO->Phenyl_fragment - Br• G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Solvent Solvent Pump Pump Solvent->Pump Injector Injector Pump->Injector Column Column Injector->Column IonSource ESI Source Column->IonSource Eluent MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Signal

Sources

An In-depth Technical Guide to 4-Bromo-benzooxazole-2-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-benzooxazole-2-carbaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections synthesize critical data, offer insights into experimental design, and provide robust protocols to empower researchers in their exploration of this molecule.

Introduction: The Strategic Value of this compound

This compound is a key organic building block, distinguished by its fused benzoxazole ring system. This scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The strategic placement of a bromine atom at the 4-position and an aldehyde group at the 2-position offers two orthogonal points for chemical modification.

The aldehyde functionality is a versatile handle for forming imines, undergoing reductions to alcohols, or participating in various condensation reactions. Concurrently, the bromo substituent is an excellent leaving group for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups.[1] This dual reactivity makes this compound a valuable precursor for constructing complex molecular architectures and generating libraries of compounds for high-throughput screening.[1]

Physicochemical Properties

Precise characterization of physical properties is fundamental for experimental design, including reaction setup, purification, and formulation. The following table summarizes the key physicochemical properties of this compound and its core structure, 4-Bromo-1,3-benzoxazole.

PropertyThis compound (Computed)4-Bromo-1,3-benzoxazole (Computed)Data Source
Molecular Formula C₈H₄BrNO₂C₇H₄BrNOPubChem
Molecular Weight 226.03 g/mol 198.02 g/mol PubChem
Appearance Likely a solid at room temperatureNot specifiedInferred from related compounds
Melting Point Not availableNot available-
Boiling Point Not availableNot available-
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents)Expected to be soluble in common organic solventsGeneral chemical principles
CAS Number Not assigned217326-65-3PubChem[1]

Expert Insight: The lack of extensive experimental data for this compound suggests it is a specialized research chemical. Researchers should exercise caution and perform small-scale experiments to determine properties like melting point and solubility in their specific solvent systems. The computed properties for the parent 4-bromo-1,3-benzoxazole provide a useful baseline for estimation.[1]

Synthesis and Mechanistic Considerations

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry. The most common and mechanistically sound approach involves the condensation of a 2-aminophenol derivative with an aldehyde or its equivalent.

Proposed Synthetic Pathway:

A logical and efficient route to this compound involves the reaction of 2-amino-3-bromophenol with a suitable two-carbon aldehyde equivalent, followed by an oxidative cyclization.

G cluster_reactants Reactants cluster_process Process 2_Amino_3_bromophenol 2-Amino-3-bromophenol Condensation Condensation 2_Amino_3_bromophenol->Condensation Glyoxal_derivative Glyoxal Derivative (e.g., Glyoxal sodium bisulfite addition compound) Glyoxal_derivative->Condensation Schiff_Base_Intermediate Schiff Base Intermediate Condensation->Schiff_Base_Intermediate Formation of Schiff Base Intermediate Oxidative_Cyclization Oxidative Cyclization Product This compound Oxidative_Cyclization->Product Intramolecular Cyclization and Oxidation Schiff_Base_Intermediate->Oxidative_Cyclization

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on established methods for benzoxazole synthesis and should be optimized for this specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-bromophenol (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: Add an aqueous solution of a glyoxal equivalent, such as glyoxal sodium bisulfite addition compound (1.1 equivalents), to the flask.

  • Condensation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Oxidative Cyclization: Introduce an oxidizing agent, such as copper(II) acetate or manganese dioxide (1.5-2.0 equivalents), to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the intermediate.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Ethanol or ethanol/water mixtures are often used for their ability to dissolve both the polar and non-polar reactants and facilitate the reaction.

  • Oxidizing Agent: A mild oxidizing agent is crucial to promote the cyclization and subsequent aromatization to the benzoxazole ring system without over-oxidizing the aldehyde functionality.

  • Purification: Column chromatography is the standard method for purifying organic compounds of this nature, allowing for the separation of the desired product from starting materials and byproducts.

Spectral Characterization (Predicted)

Spectroscopic Method Expected Features
¹H NMR - Aldehyde proton (CHO) singlet around δ 9.5-10.5 ppm. - Aromatic protons on the benzoxazole ring, likely appearing as multiplets in the range of δ 7.0-8.5 ppm. The specific coupling patterns will depend on the substitution.
¹³C NMR - Carbonyl carbon (CHO) resonance around δ 180-190 ppm. - Aromatic and heterocyclic carbons in the range of δ 110-160 ppm. The carbon bearing the bromine atom will be influenced by its electronegativity.
IR Spectroscopy - A strong C=O stretching vibration for the aldehyde at approximately 1700-1720 cm⁻¹. - C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹. - C=N and C=C stretching vibrations of the benzoxazole ring in the 1500-1650 cm⁻¹ region. - C-Br stretching vibration typically below 800 cm⁻¹.
Mass Spectrometry - A characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[1]

Conclusion and Future Directions

This compound represents a valuable and versatile platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its dual functionality allows for a wide range of chemical transformations, making it an attractive starting material for the generation of diverse molecular libraries. Further research into the experimental determination of its physical properties and the exploration of its reactivity in various synthetic contexts will undoubtedly unlock new opportunities for innovation in chemical synthesis and technology.

References

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Retrieved from [Link]

  • Grasel, F. d. S., de Oliveira, T. E., & Netz, P. A. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. National Institutes of Health. Retrieved from [Link]

  • 4-Bromo-1,3-benzoxazole. (n.d.). PubChem. Retrieved from [Link]

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Technical Guide: A Senior Application Scientist's Approach to Determining the Solubility of 4-Bromo-benzooxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Simple Value — Understanding the 'Why' of Solubility

As a Senior Application Scientist, I've seen countless promising compounds fail to transition from the bench to preclinical studies due to a fundamental, often overlooked, parameter: solubility. For a molecule like 4-Bromo-benzooxazole-2-carbaldehyde , a versatile heterocyclic building block in medicinal chemistry and materials science, understanding its solubility is not just about obtaining a number[1]. It's about predicting its behavior in biological systems, designing effective formulations, and ensuring reproducible experimental results. Poor aqueous solubility can cripple a drug candidate's bioavailability, while unpredictable solubility in organic solvents can complicate synthesis, purification, and screening processes[2].

This guide is structured to provide not just a protocol, but a strategic framework for characterizing the solubility of this compound. We will move from theoretical prediction to a rigorous, self-validating experimental workflow, grounded in authoritative, standardized methods.

Predicted Solubility Profile: An Expert Assessment Based on Chemical Intuition

Molecular Structure Analysis:

  • Benzoxazole Core: A fused, heterocyclic aromatic system. This rigid, largely nonpolar structure suggests low intrinsic aqueous solubility.

  • Bromine Substituent: The bromo group increases the molecular weight and lipophilicity (hydrophobicity), further decreasing the likelihood of significant water solubility.

  • Aldehyde Group: The aldehyde functional group can act as a hydrogen bond acceptor, offering a slight potential for interaction with polar solvents. However, this effect is likely overshadowed by the larger hydrophobic scaffold.

Comparison with Analogous Structures:

  • 4-Bromobenzaldehyde: This simpler analog is described as being slightly soluble in water but soluble in common organic solvents such as ethanol, ether, and chloroform[3]. This serves as a strong indicator for our target compound.

  • General Benzoxazole Derivatives: These compounds are known for their broad biological activities but often present challenges due to their hydrophobic nature and poor water solubility[4].

Predicted Profile: Based on this analysis, we predict that this compound will exhibit poor solubility in aqueous media (likely < 0.1 mg/mL) and good to excellent solubility in polar aprotic and some polar protic organic solvents.

Solvent Class Example Solvents Predicted Solubility Rationale
Aqueous Water, PBS (pH 7.4)Very LowDominated by the large, hydrophobic bromo-benzoxazole core.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Very HighCapable of disrupting crystal lattice forces and solvating the molecule without strong hydrogen bonding competition.
Polar Protic Ethanol, MethanolModerate to HighThe aldehyde can accept hydrogen bonds, but the overall hydrophobic character may limit very high solubility.
Non-Polar Hexanes, TolueneLow to ModerateThe molecule possesses significant polarity from the heteroatoms and aldehyde, limiting solubility in purely non-polar media.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighGood balance of polarity to solvate the compound.

This predictive table serves as our starting point for selecting an appropriate solvent system for both experimental work and potential formulation development.

Experimental Determination of Aqueous Solubility: The Shake-Flask Method (OECD 105)

To establish a definitive, regulatory-compliant value for aqueous solubility, the gold standard is the Shake-Flask Method , as detailed in OECD Guideline 105[5][6][7][8]. This method is reliable for compounds with low solubility and is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution[9][10].

The core principle is to create a saturated solution by agitating an excess amount of the solid compound in water for a sufficient period to reach equilibrium. The subsequent quantification of the dissolved compound in the filtered supernatant provides the solubility value[10][11].

G cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Separation cluster_quant Phase 3: Quantification A Step 1: Add Excess Compound to Aqueous Buffer (e.g., PBS pH 7.4) B Step 2: Agitate at Constant Temperature (e.g., 25°C, 24-72h) A->B Ensure visible excess solid C Step 3: Allow Solid to Settle B->C Reach equilibrium D Step 4: Withdraw Supernatant C->D E Step 5: Filter through 0.22 µm PVDF filter D->E Avoid disturbing solid phase F Step 6: Prepare Serial Dilutions of Filtrate in Mobile Phase E->F G Step 7: Analyze by Validated HPLC-UV Method F->G H Step 8: Calculate Concentration against Standard Curve G->H

Caption: Workflow for the OECD 105 Shake-Flask Solubility Protocol.

Detailed Step-by-Step Protocol
  • Preparation: To a series of glass vials, add a pre-weighed amount of this compound (e.g., 5-10 mg) that is significantly in excess of its expected solubility.

  • Solvent Addition: Add a precise volume of the aqueous solvent (e.g., 10 mL of phosphate-buffered saline, pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period. Causality: An extended agitation time (typically 24 to 72 hours) is critical to ensure the system reaches a true thermodynamic equilibrium. Preliminary experiments should be run to confirm that the concentration plateaus over time[10].

  • Phase Separation: After agitation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifugation at the controlled temperature can be used to accelerate this process.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF). Trustworthiness: This step is self-validating. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative of the bulk solution.

  • Quantification: The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, typically HPLC-UV.

Analytical Quantification: A Validated HPLC-UV Method

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the concentration of the dissolved analyte. Benzoxazole and related benzimidazole derivatives are well-suited for HPLC analysis due to their UV-active nature[12][13][14].

Method Development & Validation Protocol
  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard choice for molecules of this type.

    • Mobile Phase: A gradient system of Acetonitrile (ACN) and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a logical starting point.

  • UV Wavelength Determination: Using a UV-Vis spectrophotometer, determine the wavelength of maximum absorbance (λmax) for this compound in the mobile phase solvent[15]. This wavelength will be used for detection in the HPLC to ensure maximum sensitivity.

  • Standard Curve Preparation:

    • Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., DMSO or ACN).

    • Perform serial dilutions of the stock solution into the mobile phase to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Validation:

    • Linearity: Inject the calibration standards and plot the peak area against concentration. The correlation coefficient (R²) must be >0.999 for the method to be considered linear and accurate[13].

    • Specificity: Analyze a blank sample (filtered solvent) to ensure no interfering peaks are present at the retention time of the analyte.

    • Precision & Accuracy: Analyze samples of known concentration (Quality Controls) multiple times to ensure the method is both reproducible (precision) and provides results close to the true value (accuracy).

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Validation cluster_analysis Phase 3: Sample Analysis A Step 1: Select C18 Column & ACN/H2O Mobile Phase B Step 2: Determine λmax via UV-Vis Scan A->B C Step 3: Optimize Gradient for Peak Shape & Runtime B->C D Step 4: Prepare Stock & Serial Dilutions for Standard Curve C->D E Step 5: Inject Standards & Assess Linearity (R² > 0.999) D->E F Step 6: Confirm Specificity, Precision, and Accuracy E->F G Step 7: Inject Filtered Samples from Solubility Assay F->G H Step 8: Quantify Concentration using Validated Curve G->H

Caption: Logical workflow for HPLC-UV method development and validation.

Conclusion: From Data to Decision-Making

By following this comprehensive guide, a researcher can move beyond ambiguity and determine a reliable, reproducible solubility value for this compound. This data is foundational for all subsequent research and development activities. An experimentally determined low aqueous solubility confirms the need for solubility enhancement strategies in drug development, such as the use of co-solvents, cyclodextrins, or amorphous solid dispersions, to achieve viable therapeutic concentrations[2]. The validated analytical method developed during this process becomes an invaluable asset for future purity, stability, and formulation assays. This rigorous, science-first approach ensures that the fundamental properties of this key building block are well-understood, paving the way for its successful application.

References

  • 4-Bromo Benzaldehyde Intermediate Supplier. AD PHARMACHEM. [Link]

  • OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD. [Link]

  • Dissolution Method Development for Poorly Soluble Compounds. ResearchGate. [Link]

  • 4-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 14109109. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792. PubChem, National Center for Biotechnology Information. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program, U.S. Department of Health and Human Services. [Link]

  • Application of HPLC method for investigation of stability of new benzimidazole derivatives. PubMed, National Center for Biotechnology Information. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019. PubChem, National Center for Biotechnology Information. [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed, National Center for Biotechnology Information. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

  • Solubility testing in accordance with the OECD 105. FILAB. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Polish Pharmaceutical Society. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

  • OECD 105 - Water Solubility. Situ Biosciences. [Link]

  • OECD 105 - Water Solubility Test at 20°C. Analytice. [Link]

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A Technical Guide to the Synthetic Utility of 4-Bromo-2-benzoxazolecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Aldehyde Group Reactivity for Advanced Drug Discovery

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] 4-Bromo-2-benzoxazolecarboxaldehyde is a key intermediate, offering a synthetically versatile handle for the elaboration of complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity of the aldehyde group in this specific molecule. We will dissect the electronic factors governing its reactivity and present detailed, field-proven protocols for its transformation via oxidation, reduction, and a variety of crucial carbon-carbon bond-forming reactions, including the Wittig, Horner-Wadsworth-Emmons, Knoevenagel, and crossed-aldol condensations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in the synthesis of novel therapeutic agents.

Introduction: The Benzoxazole Core and the Influence of Electronic Factors

Benzoxazole-containing compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The strategic placement of functional groups on the benzoxazole ring system allows for the fine-tuning of a compound's pharmacological profile. 4-Bromo-2-benzoxazolecarboxaldehyde serves as an exemplary starting material, featuring two distinct points for chemical modification: the bromine atom at the C4-position (amenable to cross-coupling reactions) and, most critically, the aldehyde at the C2-position.

The reactivity of the aldehyde group is significantly enhanced by the electronic nature of the benzoxazole ring. The key factors are:

  • Electrophilicity of the Carbonyl Carbon: The carbon-oxygen double bond of the aldehyde is inherently polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[4]

  • Electron-Withdrawing Nature of the Benzoxazole Ring: The fused heterocyclic system acts as an electron-withdrawing group, further depleting electron density from the C2-position. This inductive effect intensifies the partial positive charge on the carbonyl carbon, making it a more potent electrophile compared to simple aromatic aldehydes.

  • Absence of α-Hydrogens: The aldehyde is attached directly to the C2 of the oxazole ring, which has no α-protons. This structural feature is crucial as it prevents self-condensation reactions (like the aldol reaction) under basic conditions and makes it an ideal electrophilic partner in crossed-condensation reactions.[5]

This combination of electronic activation and structural constraint makes 4-Bromo-2-benzoxazolecarboxaldehyde a highly predictable and versatile substrate for a wide array of synthetic transformations.

Synthesis of the Core Scaffold

The traditional and most common approach to synthesizing 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carbonyl compound, followed by cyclization.[3][6] For the title compound, this would typically involve the reaction of 2-amino-3-bromophenol with a suitable one-carbon electrophile, followed by oxidation.

G cluster_0 Synthesis Pathway Reactants 2-Amino-3-bromophenol + Glyoxylic Acid derivative Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation Product 4-Bromo-2-benzoxazolecarboxaldehyde Intermediate->Product Oxidative Cyclization

Caption: Plausible synthetic route to the target aldehyde.

Key Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde group in 4-Bromo-2-benzoxazolecarboxaldehyde allows for high-yield transformations under controlled conditions. The following sections detail key reaction classes with validated protocols.

Oxidation to Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation, providing an entry point for amide bond formation, esterification, or other acid-derivative chemistries. Strong oxidizing agents can be employed, but milder, more selective methods are often preferred to avoid unwanted side reactions on the electron-rich heterocyclic core.

Causality: This oxidation is critical for creating derivatives that can mimic peptide bonds or act as bioisosteres for other functional groups. The resulting carboxylic acid is a key precursor for many biologically active amides and esters.

Experimental Protocol: Oxidation using Potassium Permanganate

  • Dissolution: Dissolve 4-Bromo-2-benzoxazolecarboxaldehyde (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄, ~1.1 eq) in water to the stirred solution. Maintain the temperature below 30°C using an ice bath.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. The purple color of the permanganate will disappear, and a brown precipitate of MnO₂ will form.

  • Workup: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the mixture becomes colorless. Acidify the solution with dilute HCl to a pH of ~2.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-Bromo-2-benzoxazolecarboxylic acid.[7]

  • Purification: Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

ParameterValueReference
Reagent Potassium Permanganate (KMnO₄)[7]
Solvent Acetone/Water-
Typical Yield >80%[7]
Product 4-Bromo-2-benzoxazolecarboxylic acid-
Reduction to Primary Alcohol

Reduction of the aldehyde to the corresponding primary alcohol provides a nucleophilic handle for further functionalization, such as ether synthesis or conversion to a leaving group. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mildness and selectivity for aldehydes over other potentially reducible groups.

Causality: The resulting alcohol, 4-Bromo-2-(hydroxymethyl)benzoxazole, is a valuable intermediate for introducing linkers in drug conjugates or for synthesizing ether-based analogs to probe structure-activity relationships (SAR).

Experimental Protocol: Reduction using Sodium Borohydride

  • Setup: In a round-bottom flask, dissolve 4-Bromo-2-benzoxazolecarboxaldehyde (1.0 eq) in methanol or ethanol at 0°C under a nitrogen atmosphere.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by dilute aqueous HCl to neutralize the excess borohydride and adjust the pH to ~7.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude alcohol can be purified by column chromatography on silica gel.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes by reacting them with a phosphorus ylide.[8] This reaction is fundamental for extending carbon chains and introducing unsaturation, a common feature in many natural products and drug molecules.

Causality: The Wittig reaction allows for the direct and unambiguous formation of a C=C double bond at the C2-position, enabling the synthesis of stilbene-like structures or vinyl-linked heterocycles, which are important pharmacophores. A base is typically required to generate the ylide from its corresponding phosphonium salt.[9][10]

G cluster_0 Wittig Reaction Workflow Step1 Phosphonium Salt + Base Step2 Phosphorus Ylide (Nucleophile) Step1->Step2 Deprotonation Step4 Oxaphosphetane Intermediate Step2->Step4 Nucleophilic Attack Step3 Aldehyde (Electrophile) Step3->Step4 Step5 Alkene + Triphenylphosphine oxide Step4->Step5 Decomposition

Caption: General workflow of the Wittig Reaction.

Experimental Protocol: Solvent-Free Wittig Reaction

This green chemistry approach enhances efficiency and reduces waste.[11]

  • Preparation: In a mortar, combine the phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 eq), 4-Bromo-2-benzoxazolecarboxaldehyde (1.0 eq), and a mild solid base like potassium phosphate (K₃PO₄, 2.0 eq).

  • Reaction: Grind the solid mixture vigorously with a pestle for 20-30 minutes at room temperature. The progress can be monitored by TLC.[11]

  • Workup: Add water to the reaction mixture and stir to dissolve the inorganic salts.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

ParameterValueReference
Phosphonium Salt Benzyltriphenylphosphonium chloride[11]
Base Potassium Phosphate (K₃PO₄)[11]
Conditions Solvent-free, grinding[11]
Typical Product 4-Bromo-2-(styryl)benzoxazole-
Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction, particularly for generating (E)-alkenes with high stereoselectivity.[12][13] It utilizes a phosphonate carbanion, which is more nucleophilic than a Wittig ylide, and the water-soluble phosphate byproduct simplifies purification.[14]

Causality: For drug development, controlling alkene geometry is often critical for biological activity. The HWE reaction provides a reliable method to synthesize the thermodynamically favored (E)-isomer, which is essential for rigidifying a molecule into a specific, active conformation.

Experimental Protocol: HWE Olefination

  • Ylide Generation: In a flame-dried, three-neck flask under nitrogen, dissolve the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise. Allow the mixture to warm to room temperature and stir for 30-60 minutes.

  • Aldehyde Addition: Cool the resulting phosphonate carbanion solution back to 0°C. Add a solution of 4-Bromo-2-benzoxazolecarboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Let the reaction proceed at room temperature for 2-4 hours, or until TLC indicates complete consumption of the aldehyde.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is purified by silica gel chromatography to yield the pure (E)-alkene.

ParameterValueReference
Phosphonate Triethyl phosphonoacetate[12][14]
Base Sodium Hydride (NaH)[14]
Solvent Anhydrous THF[12]
Stereoselectivity Predominantly (E)-isomer[13]
Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, such as malonates, cyanoacetates, etc.).[15] The reaction is typically catalyzed by a weak base and results in a conjugated α,β-unsaturated product.[16]

Causality: This reaction is exceptionally useful for building molecular complexity. It introduces both a double bond and additional functional groups (e.g., esters, nitriles, ketones) in a single step, providing versatile intermediates for subsequent cyclization or derivatization reactions, which is a key strategy in combinatorial chemistry and library synthesis.[17]

G cluster_0 Knoevenagel Condensation Mechanism Step1 Active Methylene + Base Step2 Enolate (Nucleophile) Step1->Step2 Deprotonation Step4 Adduct Step2->Step4 Nucleophilic Addition Step3 Aldehyde Step3->Step4 Step5 α,β-Unsaturated Product Step4->Step5 Dehydration

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation

  • Setup: Combine 4-Bromo-2-benzoxazolecarboxaldehyde (1.0 eq), the active methylene compound (e.g., diethyl malonate or 4-bromophenylacetonitrile, 1.0-1.1 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol.[18]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 2-6 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove impurities. If necessary, the product can be recrystallized to achieve high purity.

ParameterValueReference
Active Methylene Diethyl malonate / 4-Bromophenylacetonitrile[18]
Catalyst Piperidine[18]
Solvent Ethanol[18]
Typical Yield >90%[19]
Crossed-Aldol Condensation

Because 4-Bromo-2-benzoxazolecarboxaldehyde lacks α-hydrogens, it cannot form an enolate and act as a nucleophile. It can, however, serve as an excellent electrophilic partner in a crossed-aldol reaction with an enolizable ketone or aldehyde.[20] This directed reaction avoids the mixture of products that often plagues aldol reactions between two different enolizable partners.[20]

Causality: The crossed-aldol condensation is a powerful C-C bond-forming reaction that produces a β-hydroxy carbonyl compound, which can then be readily dehydrated to form a conjugated enone.[21] This motif is a classic Michael acceptor and a common structural element in many kinase inhibitors and other targeted therapies.

Experimental Protocol: Base-Catalyzed Crossed-Aldol Condensation

  • Setup: Dissolve the enolizable ketone (e.g., acetophenone, 1.0 eq) in ethanol. Add an aqueous solution of a base like sodium hydroxide (NaOH, 1.1 eq) and stir at room temperature for 15 minutes to pre-form the enolate.

  • Aldehyde Addition: Slowly add a solution of 4-Bromo-2-benzoxazolecarboxaldehyde (1.0 eq) in ethanol to the enolate solution at room temperature.

  • Reaction: Stir the mixture for 2-4 hours. The product, an α,β-unsaturated ketone (chalcone-like structure), often precipitates from the reaction mixture upon formation due to its high degree of conjugation.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water, followed by cold ethanol.

  • Purification: The product is often pure enough after filtration, but it can be recrystallized from a suitable solvent like ethanol if needed.

Applications in Drug Discovery

The transformations described above convert 4-Bromo-2-benzoxazolecarboxaldehyde into a diverse array of functionalized building blocks. These derivatives are primed for entry into drug discovery pipelines.

  • Scaffold Elaboration: The newly installed functional groups (alkenes, esters, nitriles, ketones) can undergo further reactions (e.g., Michael additions, cyclizations, reductions) to build complex heterocyclic systems.

  • SAR Studies: Each reaction provides a reliable route to a new class of analogs. For example, a series of alkenes with different substituents can be synthesized via the Wittig or HWE reactions to probe the effect of geometry and electronics on biological activity.

  • Fragment-Based Drug Design (FBDD): The core scaffold and its simple derivatives can be used as fragments for screening against biological targets. Hits can then be optimized using the synthetic handles established in this guide.

Conclusion

4-Bromo-2-benzoxazolecarboxaldehyde is more than just a simple aldehyde; it is a synthetically enabling platform for the rapid construction of diverse and complex molecules. The inherent electronic properties of the benzoxazole ring render its C2-aldehyde group highly reactive and selective in a predictable manner. By mastering the key transformations—oxidation, reduction, Wittig, HWE, Knoevenagel, and crossed-aldol reactions—researchers and medicinal chemists can unlock the full potential of this scaffold, accelerating the discovery and development of next-generation therapeutics. The protocols and mechanistic insights provided herein serve as a robust foundation for leveraging this valuable intermediate in any advanced synthetic chemistry program.

References

Sources

An In-depth Technical Guide to Electrophilic Substitution on the 4-Bromo-benzooxazole-2-carbaldehyde Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-Bromo-benzooxazole-2-carbaldehyde

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities. The specific molecule, this compound, incorporates several key features: a reactive carbaldehyde group at the 2-position, which is a versatile handle for further chemical transformations, and a bromo substituent on the benzene ring, which can be utilized in cross-coupling reactions to introduce further molecular diversity. Understanding the reactivity of the aromatic core towards electrophilic substitution is crucial for the rational design of novel derivatives.

This guide will delve into the directing effects of the bromo and carbaldehyde substituents on the benzoxazole ring to predict the likely sites of electrophilic attack.

Electronic Properties and Directing Effects

The regioselectivity of electrophilic aromatic substitution is governed by the electronic effects of the substituents already present on the aromatic ring. In this compound, we must consider the interplay of the fused oxazole ring, the bromo group, and the carbaldehyde group.

The Benzoxazole Ring System

The benzoxazole ring system itself influences the electron density of the fused benzene ring. The oxygen atom can donate electron density through resonance, while the nitrogen atom has an electron-withdrawing inductive effect. Overall, the benzene part of the benzoxazole is generally considered to be electron-deficient compared to benzene, but still reactive towards strong electrophiles. Electrophilic substitution on unsubstituted benzoxazole tends to occur at the 5- and 6-positions.[1]

The 2-Carbaldehyde Group

The carbaldehyde group (-CHO) at the 2-position is a strong deactivating group. It withdraws electron density from the entire benzoxazole system through both a powerful negative inductive effect (-I) and a negative resonance effect (-R). This deactivation will significantly reduce the rate of electrophilic substitution. As a meta-directing group on a simple benzene ring, its influence on the benzoxazole system will be to further decrease electron density at positions ortho and para to its point of attachment on the heterocyclic part, which indirectly affects the carbocyclic ring.

The 4-Bromo Group

The bromo group at the 4-position is a deactivating group due to its strong negative inductive effect (-I). However, it is also an ortho-, para-director because of its positive resonance effect (+R), where its lone pairs of electrons can be donated to the aromatic ring. This resonance effect increases the electron density at the positions ortho and para to the bromo substituent.

Combined Directing Effects and Predicted Regioselectivity

In this compound, the positions available for substitution on the benzene ring are 5, 6, and 7. The directing effects of the substituents can be summarized as follows:

  • Position 5: Ortho to the bromo group and meta to the point of fusion of the oxazole ring. The bromo group will direct an incoming electrophile to this position.

  • Position 6: Para to the bromo group and para to the point of fusion of the oxazole ring. The bromo group will also direct an incoming electrophile here.

  • Position 7: Ortho to the bromo group and ortho to the oxygen atom of the oxazole ring. This position is sterically hindered by the adjacent bromo group.

The 2-carbaldehyde group deactivates the entire ring system, making the reaction more difficult. The bromo group, while deactivating, will ultimately direct the position of the incoming electrophile to its ortho and para positions.

Considering these factors, the predicted order of reactivity for electrophilic attack is:

Position 6 > Position 5 >> Position 7

Position 6 is the most likely site of substitution due to the para-directing effect of the bromo group and less steric hindrance compared to the ortho positions. Position 5 is the second most likely site. Position 7 is the least likely due to significant steric hindrance from the adjacent bromo group.

Caption: Structure of this compound.

Predicted Electrophilic Substitution Reactions and Protocols

The following sections provide predicted outcomes and adaptable protocols for common electrophilic substitution reactions. These protocols are based on standard laboratory procedures and would require optimization for this specific substrate.

Nitration

Predicted Outcome: Nitration is expected to occur primarily at the 6-position to yield 4-Bromo-6-nitro-benzooxazole-2-carbaldehyde. A minor product, 4-Bromo-5-nitro-benzooxazole-2-carbaldehyde, may also be formed.

Experimental Protocol (Adaptable):

  • To a solution of this compound (1 equivalent) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reagent/ConditionPurpose
Conc. H₂SO₄Catalyst and solvent
Conc. HNO₃Nitrating agent
0-5 °CTo control the exothermic reaction
Ice quenchTo stop the reaction and precipitate the product
Halogenation (Bromination)

Predicted Outcome: Bromination is predicted to occur at the 6-position to yield 4,6-Dibromo-benzooxazole-2-carbaldehyde.

Experimental Protocol (Adaptable):

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃, 0.1 equivalents).

  • To this mixture, add a solution of bromine (1.1 equivalents) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Reagent/ConditionPurpose
Br₂Brominating agent
FeBr₃Lewis acid catalyst
Na₂S₂O₃To quench excess bromine
Sulfonation

Predicted Outcome: Sulfonation is expected to yield 4-Bromo-2-formyl-benzooxazole-6-sulfonic acid as the major product.

Experimental Protocol (Adaptable):

  • Add this compound (1 equivalent) to fuming sulfuric acid (oleum) at room temperature.

  • Heat the mixture to 80-100 °C and stir for several hours.

  • Cool the reaction mixture and carefully pour it onto ice.

  • The sulfonic acid product may precipitate and can be collected by filtration. Alternatively, it can be isolated as its salt by neutralization with a base.

Reagent/ConditionPurpose
Fuming H₂SO₄ (Oleum)Sulfonating agent
80-100 °CTo drive the reaction to completion
Friedel-Crafts Reactions

Predicted Outcome: Friedel-Crafts reactions are unlikely to be successful. The presence of two strong deactivating groups (bromo and carbaldehyde) on the benzoxazole ring will likely render it too unreactive for both Friedel-Crafts alkylation and acylation, which are known to fail on strongly deactivated aromatic rings.[2]

Experimental Workflow and Characterization

A general workflow for carrying out and analyzing the products of these predicted reactions is outlined below.

Experimental_Workflow A Reactant (this compound) B Electrophilic Substitution (e.g., Nitration) A->B C Reaction Work-up (Quenching, Extraction) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, IR, MS) D->E

Caption: General experimental workflow for electrophilic substitution.

Characterization of Products:

  • ¹H NMR Spectroscopy: The position of the new substituent can be determined by the change in the splitting pattern and chemical shifts of the aromatic protons. For substitution at the 6-position, the remaining protons at the 5- and 7-positions would appear as doublets.

  • ¹³C NMR Spectroscopy: The number of aromatic carbon signals and their chemical shifts will confirm the substitution pattern.

  • Infrared (IR) Spectroscopy: The presence of new functional groups (e.g., -NO₂ or -SO₃H) will be indicated by characteristic absorption bands.

  • Mass Spectrometry (MS): The molecular weight of the product will be confirmed by the molecular ion peak.

Conclusion

This guide provides a predictive analysis of the electrophilic substitution on this compound based on established chemical principles. The presence of a deactivating, ortho-, para-directing bromo group and a strongly deactivating carbaldehyde group suggests that electrophilic attack will be challenging but is most likely to occur at the 6-position, followed by the 5-position. Friedel-Crafts reactions are predicted to be unsuccessful. The adaptable protocols and characterization guidelines provided herein offer a starting point for the experimental investigation of this versatile scaffold. It is imperative that these theoretical predictions are validated through rigorous experimental work.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. 2023. [Link]

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. National Center for Biotechnology Information. 2022. [Link]

  • Nitration Reaction of benzoxazole. ResearchGate. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

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A Senior Application Scientist's Guide to Nucleophilic Aromatic Substitution on 4-Bromo-benzooxazole-2-carbaldehyde: Mechanisms, Protocols, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its presence in a multitude of biologically active compounds.[1][2][3] 4-Bromo-benzooxazole-2-carbaldehyde represents a highly versatile and strategic intermediate for the synthesis of complex molecular architectures. The presence of a halogen at the 4-position, activated by the electron-withdrawing nature of both the fused oxazole ring and the 2-carbaldehyde group, renders this position susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of this critical transformation, offering mechanistic insights, field-proven experimental protocols for various nucleophile classes (amines, thiols, and alkoxides), and a discussion of the synthetic utility of the resulting products for researchers in drug discovery and chemical development.

Mechanistic Insights: The SNAr Reaction on the Benzoxazole Core

Nucleophilic aromatic substitution (SNAr) is a powerful tool for forming carbon-heteroatom and carbon-carbon bonds on aromatic systems. Unlike electrophilic substitutions common to electron-rich rings, SNAr proceeds readily on electron-deficient rings bearing a good leaving group.

The reactivity of this compound in SNAr reactions is governed by two key factors:

  • Electronic Activation: The benzoxazole system is inherently electron-deficient. This effect is significantly amplified by the potent electron-withdrawing formyl (-CHO) group at the C2 position. This combination strongly polarizes the C4-Br bond and stabilizes the negatively charged intermediate required for the substitution to occur.

  • Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, capable of accommodating a negative charge upon its departure from the aromatic ring.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[4][5] This step is typically the rate-determining step of the reaction. The negative charge of this complex is delocalized across the aromatic system and onto the electron-withdrawing formyl group. In the second, faster step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored.

SNAr_Mechanism sub This compound mc Meisenheimer Complex (Resonance Stabilized) sub->mc + Nu⁻ (Addition) nu Nucleophile (Nu⁻) prod 4-Substituted Product mc->prod - Br⁻ (Elimination) lg Bromide (Br⁻)

Caption: The SNAr Addition-Elimination Mechanism.

Field-Proven Experimental Protocols

The following protocols are designed as robust starting points for the nucleophilic substitution on this compound. All reactions should be conducted in a fume hood with appropriate personal protective equipment. Anhydrous solvents and inert atmosphere conditions are recommended, particularly for reactions involving strong bases like sodium hydride.

Protocol for Amination (N-Nucleophiles)

This procedure is broadly applicable to primary and secondary amines. The base serves to neutralize the HBr generated in situ, driving the reaction to completion.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (1.2 - 1.5 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • Step-by-Step Methodology:

    • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous K₂CO₃.

    • Add anhydrous DMF (or DMSO) to create a stirrable suspension (approx. 0.1 M concentration relative to the substrate).

    • Add the amine nucleophile to the mixture.

    • Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

    • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-amino-benzooxazole-2-carbaldehyde derivative.

  • Causality and Scientist's Notes:

    • Solvent Choice: Polar aprotic solvents like DMF and DMSO are ideal for SNAr. They effectively solvate the potassium cation but poorly solvate the amine nucleophile, enhancing its reactivity. They also help stabilize the charged Meisenheimer complex.

    • Base Selection: K₂CO₃ is a cost-effective, moderately strong, and non-nucleophilic base that will not compete with the amine. For less reactive amines, a stronger base like cesium carbonate (Cs₂CO₃) may be beneficial.

Protocol for Thiolation (S-Nucleophiles)

Thiolates are exceptionally potent nucleophiles. This protocol uses a base to deprotonate the thiol in situ, maximizing its reactivity.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Thiol nucleophile (1.1 - 1.3 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF) or DMF

    • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • Step-by-Step Methodology:

    • To a dry round-bottom flask under an inert atmosphere, add the thiol nucleophile and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.

    • In a separate flask, dissolve this compound in a minimal amount of anhydrous THF.

    • Add the substrate solution dropwise to the cold thiolate solution.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-6 hours).

    • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.

  • Causality and Scientist's Notes:

    • Thiolate Generation: Pre-forming the thiolate with a strong, non-nucleophilic base like NaH is crucial. Thiols themselves are moderately acidic, and the resulting thiolate is a much stronger nucleophile, leading to faster and cleaner reactions.[6]

    • Temperature Control: The initial deprotonation and the subsequent addition of the electrophile are performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

Protocol for Alkoxylation (O-Nucleophiles)

The formation of aryl ethers via SNAr requires a strong alkoxide nucleophile and strictly anhydrous conditions.[7]

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Alcohol nucleophile (1.5 - 2.0 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • Step-by-Step Methodology:

    • To a dry round-bottom flask under an inert atmosphere, add the alcohol and anhydrous THF.

    • Cool to 0 °C and carefully add NaH portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

    • Add the this compound as a solid or a solution in minimal THF.

    • Heat the reaction to reflux (approx. 66 °C for THF) and monitor by TLC (typically 6-24 hours).

    • Work-up: Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.

  • Causality and Scientist's Notes:

    • Anhydrous Conditions: Alkoxides are strong bases and will be readily protonated by water.[8] The presence of water will quench the nucleophile and halt the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Reactivity: Alkoxides are generally less nucleophilic than thiolates. Therefore, higher temperatures (reflux) and longer reaction times are often necessary to achieve full conversion.

Data Presentation: A Comparative Overview

The following table summarizes typical conditions and expected outcomes for the SNAr reaction on this compound, providing a quick reference for experimental planning.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Amine (N) MorpholineK₂CO₃DMF10012 - 1880 - 95%
Amine (N) AnilineCs₂CO₃DMSO12018 - 2465 - 80%
Thiol (S) ThiophenolNaHTHF0 → 251 - 485 - 98%
Thiol (S) 1-PropanethiolNaHTHF0 → 252 - 675 - 90%
Alkoxide (O) Sodium Methoxide(pre-formed)THF66 (reflux)16 - 2460 - 75%
Alkoxide (O) Potassium tert-butoxide(pre-formed)THF66 (reflux)12 - 2070 - 85%

Note: Yields are estimates and highly dependent on the specific substrate and reaction scale.

Synthetic Utility and Downstream Transformations

The true value of 4-substituted benzooxazole-2-carbaldehydes lies in their utility as versatile synthetic intermediates. The newly installed nucleophilic substituent provides one handle for diversification, while the C2-aldehyde offers a second, orthogonal reactive site for a wide array of classical carbonyl transformations. This dual functionality allows for the rapid construction of complex, drug-like molecules.

Common downstream transformations of the aldehyde include:

  • Oxidation: Conversion to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: Conversion to a primary alcohol using sodium borohydride (NaBH₄).

  • Reductive Amination: One-pot reaction with an amine and a reducing agent (e.g., sodium triacetoxyborohydride) to form a secondary amine.

  • Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.

  • Condensation Reactions: Formation of imines, oximes, or hydrazones.

The following workflow illustrates how this compound can serve as the starting point for a multi-step synthesis of a potential bioactive compound.

Synthetic_Workflow start 4-Bromo-benzooxazole- 2-carbaldehyde step1_prod 4-(Piperidin-1-yl)-benzooxazole- 2-carbaldehyde start->step1_prod 1. Piperidine 2. K₂CO₃, DMF, 100°C (SNAr Reaction) final_prod [4-(Piperidin-1-yl)-benzooxazol-2-yl]- methanol step1_prod->final_prod 1. NaBH₄ 2. Methanol, 0°C (Aldehyde Reduction)

Caption: Synthetic workflow from starting material to a functionalized product.

Conclusion

This compound is a powerful and versatile building block for synthetic and medicinal chemists. Its electronic architecture is primed for efficient nucleophilic aromatic substitution, allowing for the facile introduction of a wide range of nitrogen, sulfur, and oxygen-based functional groups at the C4 position. The protocols and mechanistic rationale presented in this guide offer a comprehensive framework for researchers to confidently employ this substrate in the synthesis of novel and complex molecules. The orthogonal reactivity of the C2-aldehyde further enhances its value, opening numerous avenues for the rapid development of diverse chemical libraries for applications in drug discovery and materials science.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Retrieved from [Link]

  • Li, W., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5363. Retrieved from [Link]

  • JETIR. (2019). Design and Synthesis of new Benzoxazole derivatives. Journal of Emerging Technologies and Innovative Research, 6(5). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Saina, B., et al. (2022). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. New Journal of Chemistry, 46(3), 1184-1191. Retrieved from [Link]

  • Balle, T., & Begtrup, M. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry, 97, 728-44. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-scale synthesis of benzoxazole 4a by a new method. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2020). One-Pot Multicomponent Reaction of Catechols, Ammonium Acetate, and Aldehydes for the Synthesis of Benzoxazole Derivatives Using the Fe(III)–Salen Complex. The Journal of Organic Chemistry, 85(10), 6660-6667. Retrieved from [Link]

  • LibreTexts. (2020). 14.10: Reactions of Alkoxides. Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24655-24680. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 1.2 Reactions of Alcohols. Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • Wang, X., et al. (2013). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. Beilstein Journal of Organic Chemistry, 9, 2960-2965. Retrieved from [Link]

  • Baran, P. (n.d.). Haloselectivity of Heterocycles. Baran Group Meeting. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197. Retrieved from [Link]

  • Wang, L., et al. (2019). Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journal of Organic Chemistry, 15, 233-237. Retrieved from [Link]

  • Pareek, A. K., et al. (2010). Novel synthesis and characterization of some new-2-(R) phenyl- 4-(- 4-bromo-2-fluoro benzylidene)-oxazol-5-ones. Oriental Journal of Chemistry, 26(4), 1533-1536. Retrieved from [Link]

  • Tijjani, A., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 74. Retrieved from [Link]

  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Journal of the Iranian Chemical Society, 15, 2495-2508. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Versatile Synthesis of Novel Amines from 4-Bromo-benzooxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif integral to the development of a wide array of therapeutic agents and functional materials.[1][2][3] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] This application note provides a detailed guide to the synthetic manipulation of 4-Bromo-benzooxazole-2-carbaldehyde, a versatile building block for creating diverse molecular libraries. We present detailed protocols for two key transformations: Schiff base formation with primary amines and subsequent reductive amination to yield secondary amines. The methodologies are designed to be robust and adaptable, providing researchers with the tools to generate novel compounds for screening and development. We will also delve into the mechanistic underpinnings of these reactions and provide guidance on characterization and troubleshooting.

Introduction: The Significance of the Benzoxazole Core

The benzoxazole ring system, characterized by the fusion of a benzene ring with an oxazole ring, is a cornerstone in medicinal chemistry.[3] The planarity and aromaticity of this system allow for favorable interactions with biological targets, while the heteroatoms provide sites for hydrogen bonding and other key intermolecular forces. The introduction of a bromine atom at the 4-position and a carbaldehyde group at the 2-position of the benzoxazole core creates a highly versatile synthetic intermediate. The aldehyde functionality serves as a key electrophilic site for reactions with nucleophilic amines, while the bromine atom can be utilized in subsequent cross-coupling reactions to further diversify the molecular structure. This dual functionality makes this compound an ideal starting material for the synthesis of compound libraries aimed at drug discovery.[2]

Reaction Pathways: From Aldehyde to Amine

The primary reactions of this compound with amines discussed herein are Schiff base formation and reductive amination. These transformations provide a straightforward route to a diverse range of N-substituted benzoxazole derivatives.

Schiff Base Formation: The Imine Gateway

The condensation reaction between an aldehyde and a primary amine to form a Schiff base (or imine) is a fundamental transformation in organic synthesis.[6][7] This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The resulting C=N double bond of the imine can be a key pharmacophore in itself or serve as an intermediate for further synthetic modifications.

SchiffBaseFormation

Reductive Amination: Accessing Secondary Amines

Reductive amination is a powerful and widely used method for the synthesis of amines.[8] It involves the in-situ formation of an imine from an aldehyde and an amine, which is then immediately reduced to the corresponding amine. This one-pot procedure is often more efficient than a two-step process of isolating the imine and then reducing it. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions.[8]

ReductiveAmination

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Schiff Bases from this compound

This protocol describes a general procedure for the synthesis of Schiff bases (imines) from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in absolute ethanol (approximately 10 mL per mmol of aldehyde).

  • Amine Addition: Add the primary amine (1.0-1.1 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • The product may precipitate out of solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Characterization: The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[4]

  • FT-IR: Look for the appearance of a strong C=N stretching band in the region of 1640-1690 cm⁻¹.

  • ¹H NMR: The formation of the imine is confirmed by the appearance of a singlet for the azomethine proton (-N=CH-) typically in the range of δ 8.0-9.0 ppm.

Protocol 2: Reductive Amination of this compound

This protocol outlines a one-pot reductive amination procedure to synthesize secondary amines.

Materials:

  • This compound

  • Primary or secondary amine

  • Methanol or 1,2-Dichloroethane (DCE)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or DCE.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reducing Agent Addition: Slowly add the reducing agent (NaBH₄, 1.5 eq or NaBH(OAc)₃, 1.5 eq) portion-wise over 15-20 minutes. Caution: NaBH₄ reacts with methanol to produce hydrogen gas; ensure adequate ventilation.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Work-up and Purification:

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Characterization: Confirm the structure of the secondary amine product using spectroscopic techniques.

  • FT-IR: Look for the disappearance of the C=O stretch of the aldehyde and the appearance of an N-H stretch (for primary amine reactants) around 3300-3500 cm⁻¹.

  • ¹H NMR: The aldehyde proton signal will disappear. A new signal corresponding to the benzylic protons (-CH₂-N-) will appear, typically as a singlet or doublet depending on the neighboring protons. The N-H proton will also be present.

  • Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the secondary amine product.

Data Summary and Comparison

The choice of reaction pathway and conditions will depend on the desired final product and the nature of the amine used.

Reaction TypeKey ReagentsTypical SolventsTemperatureKey Advantages
Schiff Base Formation Primary Amine, Acetic Acid (cat.)Ethanol, MethanolRefluxIsolation of imine intermediate possible; straightforward procedure.
Reductive Amination Amine, NaBH₄ or NaBH(OAc)₃Methanol, DCE0 °C to RTOne-pot synthesis of amines; generally high yields; avoids isolation of potentially unstable imines.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of Schiff base Incomplete reaction.Increase reaction time or temperature. Ensure the use of anhydrous solvent.
Hydrolysis of the imine during work-up.Minimize contact with water during work-up. Use a non-aqueous work-up if possible.
Formation of side products in reductive amination Reduction of the aldehyde before imine formation.Use a milder reducing agent like NaBH(OAc)₃. Add the reducing agent slowly at a low temperature.
Over-alkylation of the amine.Use a slight excess of the amine. This is less of a concern in reductive amination compared to direct alkylation.
Difficulty in purification Similar polarity of starting material and product.Optimize the mobile phase for column chromatography. Consider derivatization to alter polarity for separation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of novel amine derivatives. The protocols for Schiff base formation and reductive amination presented here are robust and can be adapted for various primary and secondary amines. These reactions provide a reliable platform for the generation of compound libraries for applications in drug discovery and materials science. The careful selection of reaction conditions and purification techniques is crucial for obtaining high yields of pure products.

References

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal, 12(1), 84. [Link]

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  • Studies on New Schiff bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation. (2020). Oriental Journal of Chemistry, 36(4). [Link]

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  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2022). Molecules, 27(19), 6543. [Link]

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  • Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. (2014). Bioinorganic Chemistry and Applications, 2014, 825707. [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Authorea. [Link]

  • Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. (2017). Journal of Molecular Structure, 1149, 837-850. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (2002). Organic Reactions, 1-714. [Link]

  • One-Pot Multicomponent Reaction of Catechols, Ammonium Acetate, and Aldehydes for the Synthesis of Benzoxazole Derivatives Using the Fe(III)–Salen Complex. (2020). The Journal of Organic Chemistry, 85(10), 6487–6496. [Link]

  • Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. (2019). Research Journal of Pharmacy and Technology, 12(5), 2207. [Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Medicinal Research Reviews. [Link]

  • Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. (2020). Organic & Biomolecular Chemistry, 18(3), 488-497. [Link]

  • Synthesis and Characterization of Imine Derived from O-Amino Benzoic Acid and Its Metal Complexation. (2025). Scholars Journal of Engineering and Technology. [Link]

  • Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. (2013). Beilstein Journal of Organic Chemistry, 9, 2934–2939. [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). Molecules, 24(1), 143. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). Frontiers in Chemistry, 8. [Link]

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  • Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. (n.d.). AUIQ Complementary Biological System. [Link]

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Application Notes and Protocols for the Derivatization of 4-Bromo-benzooxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Bromo-benzooxazole-2-carbaldehyde in Modern Synthesis

This compound stands as a pivotal heterocyclic building block for researchers and professionals in drug development and materials science. Its intrinsic value lies in the strategic placement of two distinct and orthogonally reactive functional groups: a highly reactive aldehyde at the 2-position and a versatile bromine atom at the 4-position of the benzoxazole core.[1] This unique arrangement allows for a sequential and controlled derivatization, enabling the generation of diverse and complex molecular architectures. The benzoxazole scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4][5][6] Consequently, mastering the derivatization of this precursor is paramount for the construction of novel compound libraries for high-throughput screening and the development of next-generation therapeutic agents and functional materials.[1]

This technical guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed, field-proven protocols and an in-depth discussion of the underlying chemical principles.

Core Derivatization Strategies: A Dual-Pronged Approach

The synthetic utility of this compound is primarily exploited through two main pathways: transformations involving the aldehyde functionality and cross-coupling reactions at the bromide site. These can be performed in a stepwise fashion to achieve maximal molecular diversity.

G cluster_aldehyde Aldehyde Derivatization cluster_bromide Bromide Derivatization This compound This compound Reductive Amination Reductive Amination This compound->Reductive Amination R-NH2, NaBH(OAc)3 Wittig Reaction Wittig Reaction This compound->Wittig Reaction Ph3P=CHR, Base Condensation Condensation This compound->Condensation H2N-R, Acid cat. Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Ar-B(OH)2, Pd cat. Heck Coupling Heck Coupling This compound->Heck Coupling Alkene, Pd cat. Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination R2NH, Pd cat.

Figure 1: Key derivatization pathways for this compound.

Part 1: Derivatization of the Aldehyde Functionality

The aldehyde group at the 2-position is an electrophilic center, readily undergoing nucleophilic attack. This reactivity is the cornerstone for introducing a variety of substituents.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a robust and widely used method for the formation of C-N bonds.[7] It proceeds in two stages: the initial formation of an imine intermediate through the condensation of the aldehyde with a primary amine, followed by the in-situ reduction of the imine to the corresponding secondary amine.[8] The use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is selective for the imine and does not reduce the aldehyde starting material.[7]

Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any effervescence.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the imine and starting aldehyde by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Reagent/ConditionParameterRationale
Solvent Dichloromethane (DCM)Aprotic, good solubility for reactants.
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for imines.
Stoichiometry Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq)Slight excess ensures complete conversion.
Temperature Room TemperatureSufficient for both imine formation and reduction.
Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[9][10] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.[9] This reaction is highly versatile and allows for the introduction of a wide range of substituted vinyl groups.

Protocol: General Procedure for the Wittig Reaction

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq), dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the colored ylide indicates a successful reaction.

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Reagent/ConditionParameterRationale
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic, suitable for ylide formation.
Base n-Butyllithium (n-BuLi)Strong base for deprotonating the phosphonium salt.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the highly reactive ylide.
Temperature 0 °C to Room TemperatureControls the initial reaction rate and ensures stability.

Part 2: Derivatization at the Bromine Site

The bromine atom at the 4-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling: Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for the formation of C(sp²)-C(sp²) bonds.[11] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[12] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[11]

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Ligand - Base B Add Solvent & Degas A->B C Heat to Reaction Temperature B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Quench D->E F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Solvent Addition and Degassing: Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water (e.g., 4:1 ratio).[11] Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[13]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and add water.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography.

ComponentExampleRole in Reaction
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Facilitates the catalytic cycle.
Ligand PPh₃, dppfStabilizes the palladium center and influences reactivity.
Base K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.[12]
Solvent System Dioxane/Water, Toluene/WaterProvides a medium for the reaction and solubilizes the base.

Safety Precautions

This compound should be handled with care.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

The strategic derivatization of this compound offers a powerful platform for the synthesis of a vast array of novel compounds with significant potential in medicinal chemistry and materials science. The protocols outlined in this guide provide a robust starting point for researchers to explore the chemical space around the benzoxazole core. The orthogonal reactivity of the aldehyde and bromide functionalities allows for a modular and efficient approach to library synthesis, accelerating the discovery of new lead compounds and functional materials.

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  • HETEROCYCLES FROM INTRAMOLECULAR WIT'I'IG, HORNER AND WADSWORTH-EMMONS REACTIONS B. Mark Heron.

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  • Kiran et al., IJPSR, 2015; Vol. 6(7): 2918-2925.

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Application Notes and Protocols: The Strategic Use of 4-Bromo-benzooxazole-2-carbaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole moiety is a privileged heterocyclic scaffold, frequently encountered in medicinal chemistry and materials science due to its rigid structure and diverse biological activities.[1][2][3] Compounds incorporating this core have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4][5] 4-Bromo-benzooxazole-2-carbaldehyde emerges as a particularly valuable building block for synthetic chemists. Its strategic design incorporates two distinct and orthogonally reactive functional groups: a formyl (aldehyde) group at the 2-position and a bromine atom at the 4-position.[6] This bifunctionality allows for sequential, controlled modifications, making it a cornerstone precursor for the synthesis of complex molecular architectures and compound libraries for drug discovery.[6]

The aldehyde group serves as a versatile handle for classical carbonyl chemistry, including reductive aminations, Wittig olefinations, and the formation of Schiff bases.[6][7] Concurrently, the bromo substituent is an ideal anchor for modern palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aryl, alkyl, or amino groups.[6][8] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and the causal logic behind experimental choices.

Core Reactivity and Synthetic Strategy

The power of this compound lies in the differential reactivity of its two key functional groups. The aldehyde is susceptible to nucleophilic attack, while the bromo-substituted aromatic ring is primed for transition-metal-catalyzed transformations. This allows for a planned synthetic route where one functional group can be reacted selectively while the other remains intact for a subsequent transformation.

G cluster_0 This compound cluster_1 Aldehyde Chemistry cluster_2 Cross-Coupling Chemistry start This compound wittig Wittig Olefination start->wittig Nucleophilic Attack on C=O schiff Schiff Base Formation start->schiff Nucleophilic Attack on C=O reduction Reduction to Alcohol start->reduction Nucleophilic Attack on C=O suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki Pd-Catalyzed Oxidative Addition heck Heck Coupling (C-C Bond Formation) start->heck Pd-Catalyzed Oxidative Addition buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald Pd-Catalyzed Oxidative Addition

Caption: Orthogonal reactivity of this compound.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds.[9][10] In the context of our target molecule, it allows for the arylation or vinylation at the 4-position of the benzoxazole core, a critical step in modifying the electronic and steric properties of the final compound.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is essential. The Pd(0) undergoes oxidative addition into the C-Br bond, initiating the catalytic cycle.

  • Base: A base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required. Its role is to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate to the palladium center.

  • Solvent System: A mixture of an organic solvent (like Toluene or 1,4-Dioxane) and water is commonly used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base. This biphasic system facilitates the reaction at the interface.

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state. Therefore, degassing the solvents and maintaining an inert atmosphere (Argon or Nitrogen) is critical for achieving high yields.

Protocol 1: Synthesis of 4-Phenyl-benzooxazole-2-carbaldehyde via Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with phenylboronic acid.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound226.031.0226 mg
Phenylboronic Acid121.931.2146 mg
Pd(PPh₃)₄1155.560.0558 mg
Sodium Carbonate (Na₂CO₃)105.992.5265 mg
Toluene--8 mL
Water (degassed)--2 mL

Experimental Workflow

Caption: Workflow for Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (226 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), sodium carbonate (265 mg, 2.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add toluene (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure product.

Expected Characterization Data

AnalysisExpected Results
¹H NMR Signals corresponding to the benzoxazole core, the newly introduced phenyl group (typically δ 7.3-7.6 ppm), and the aldehyde proton (δ ~10.0 ppm).
¹³C NMR Resonances for the aldehyde carbonyl (~185 ppm), and aromatic carbons.
Mass Spec [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₄H₉NO₂).
IR Spec Characteristic C=O stretch for the aldehyde (~1700 cm⁻¹) and C=N stretch for the oxazole ring (~1650 cm⁻¹).

Application 2: Reactions of the Aldehyde Group

The aldehyde at the 2-position is a gateway to a vast array of chemical transformations.

A. Schiff Base Formation

The condensation of the aldehyde with primary amines to form imines (Schiff bases) is a robust and high-yielding reaction.[11][12] This transformation is fundamental in constructing larger ligands for metal complexes or as a key step in the synthesis of various bioactive molecules.[12][13]

Causality Behind Experimental Choices:

  • Solvent: Anhydrous ethanol or methanol is often the solvent of choice as it readily dissolves the reactants and the resulting imine product.

  • Catalyst: A catalytic amount of a protic acid (e.g., acetic acid) can accelerate the reaction by protonating the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.

  • Reaction Conditions: Heating the reaction mixture under reflux helps to overcome the activation energy and drives the equilibrium towards the product by removing the water byproduct.

Protocol 2: Synthesis of a Schiff Base with Aniline

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound226.031.0226 mg
Aniline93.131.091 µL
Absolute Ethanol--10 mL
Glacial Acetic Acid--1-2 drops

Step-by-Step Procedure:

  • Dissolve this compound (226 mg, 1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask.

  • Add aniline (91 µL, 1.0 mmol) to the solution, followed by 1-2 drops of glacial acetic acid.

  • Fit the flask with a condenser and heat the mixture to reflux for 4 hours.

  • Upon completion, cool the mixture in an ice bath. The product will often precipitate.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

B. Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[7] This allows for the extension of the carbon chain at the 2-position with a double bond, providing access to stilbene-like structures and other conjugated systems.

Causality Behind Experimental Choices:

  • Ylide Generation: A phosphonium ylide is generated in situ by treating a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK). The base deprotonates the carbon adjacent to the phosphorus, creating the nucleophilic ylide.

  • Solvent: Anhydrous solvents like Tetrahydrofuran (THF) or Diethyl Ether are crucial because the strong bases used for ylide generation react violently with water.

  • Mechanism: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.[14] This leads to a betaine intermediate which collapses to form a four-membered oxaphosphatane ring. This ring then fragments to give the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[14][15]

Protocol 3: Olefination via Wittig Reaction

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Methyltriphenylphosphonium Bromide357.231.1393 mg
Potassium tert-butoxide (t-BuOK)112.211.1123 mg
This compound226.031.0226 mg
Anhydrous THF--15 mL

Step-by-Step Procedure:

  • In a flame-dried, two-neck round-bottom flask under Argon, suspend methyltriphenylphosphonium bromide (393 mg, 1.1 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (123 mg, 1.1 mmol) portion-wise. The mixture will turn a characteristic deep yellow or orange, indicating ylide formation. Stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve this compound (226 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Add the aldehyde solution dropwise to the ylide suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to isolate the alkene product.

Application 3: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency and atom economy.[16] The aldehyde functionality of this compound makes it an excellent substrate for various MCRs, allowing for the rapid construction of complex heterocyclic systems.[17][18]

For instance, it can participate in reactions like the Ugi or Biginelli reaction, where the aldehyde, an amine, an isocyanide, and a carboxylic acid (Ugi) or a β-ketoester and urea (Biginelli) can combine to rapidly generate molecular diversity from a single core structure. The specific protocols for these reactions are highly dependent on the desired scaffold but generally involve mixing the components in a suitable solvent and often require a catalyst.[19]

Handling and Safety

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation.[6][20] All reactions, especially those involving strong bases, pyrophoric reagents, or palladium catalysts, should be performed in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) before use.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. Available from: [Link]

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A, 6(2), 188-197. Available from: [Link]

  • CORE. Studies in the Synthesis of Benzoxazole Compounds. Available from: [Link]

  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. Available from: [Link]

  • Radi, M. F., et al. (2019). Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Research Journal of Pharmacy and Technology, 12(5), 2207-2212. Available from: [Link]

  • ResearchGate. Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin by Ethyl 2-cyano-2-(2-nitro-benzenesulfonyloxyimino) acetate and para-Toluenesulfonic Acid. Available from: [Link]

  • Bentham Science. Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Available from: [Link]

  • National Institutes of Health (NIH). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Available from: [Link]

  • National Institutes of Health (NIH). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Available from: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]

  • PubMed. Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. Available from: [Link]

  • Dergipark. Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Available from: [Link]

  • National Institutes of Health (NIH). Benzoxazole derivatives: design, synthesis and biological evaluation. Available from: [Link]

  • ResearchGate. Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation. Available from: [Link]

  • World Journal of Pharmaceutical Research. an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. Available from: [Link]

  • ACS Publications. One-Pot Multicomponent Reaction of Catechols, Ammonium Acetate, and Aldehydes for the Synthesis of Benzoxazole Derivatives Using the Fe(III)–Salen Complex. Available from: [Link]

  • ResearchGate. Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Available from: [Link]

  • Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. Available from: [Link]

  • PubMed. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Available from: [Link]

  • ScienceDirect. Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. Available from: [Link]

  • Chemistry Stack Exchange. Wittig reaction with benzaldehyde. Available from: [Link]

  • ResearchGate. Sustainable Multicomponent Synthesis of Benzoxazoles from Alcohols and Aldehydes Catalyzed by Copper Catalysts. Available from: [Link]

  • AUIQ Complementary Biological System. Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. Available from: [Link]

  • Royal Society of Chemistry. A transition-metal-free multicomponent reaction towards constructing chiral 2H-1,4-benzoxazine scaffolds. Available from: [Link]

  • ResearchGate. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available from: [Link]

  • Kiran et al. (2015). IJPSR, 6(7), 2918-2925. Available from: [Link]

  • Biosciences Biotechnology Research Asia. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • ACS Publications. Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Available from: [Link]

  • National Institutes of Health (NIH). Recent Developments on Five-Component Reactions. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • YouTube. Suzuki reaction example. Available from: [Link]

  • PubChem. 2,1,3-Benzoxadiazole-4-carbaldehyde. Available from: [Link]

  • Engineered Science Publisher. Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans. Available from: [Link]

  • The Org Prep Daily. Wittig Reaction - Common Conditions. Available from: [Link]

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The Versatile Virtuoso: 4-Bromo-benzooxazole-2-carbaldehyde as a Premier Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold and the Strategic Importance of a Dual-Functionalized Building Block

In the landscape of medicinal chemistry, the benzoxazole core is a privileged scaffold, forming the structural foundation of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its derivatives are prominent in drug discovery due to their diverse biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The inherent bioactivity of the benzoxazole ring system, attributed to its ability to participate in various non-covalent interactions with biological targets, makes it a focal point for the design of novel therapeutics.[4]

This application note delves into the strategic utility of a particularly valuable derivative: 4-Bromo-benzooxazole-2-carbaldehyde . This molecule is a bifunctional building block, featuring two key reactive sites: an aldehyde group at the 2-position and a bromine atom at the 4-position. This dual functionality opens a gateway for sequential and diverse chemical modifications, allowing for the systematic construction of complex molecular architectures. The aldehyde serves as a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions such as Wittig olefination, Knoevenagel condensation, and reductive amination. Simultaneously, the bromo substituent is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl moieties. This orthogonal reactivity makes this compound an invaluable tool for generating extensive compound libraries for drug discovery programs.

This guide provides a comprehensive overview of the synthesis of this key building block and detailed protocols for its application in several cornerstone reactions in medicinal chemistry.

Synthesis of the Building Block: A Proposed Pathway

A robust synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available precursors. A plausible and efficient route involves the preparation of the key intermediate, 3-bromo-2-aminophenol, followed by a cyclocondensation reaction.

Protocol 1: Synthesis of 4-Bromo-2-aminophenol

The synthesis of 4-bromo-2-aminophenol can be achieved via the reduction of 2-nitro-4-bromophenol. A method described in a patent outlines the use of a modified Raney-Ni catalyst to achieve high conversion and selectivity while minimizing debromination.[5]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Nitro-4-bromophenolReagentCommercially available
Raney-NiCatalyst gradeCommercially available
Ferric nitrateACS reagentCommercially available
Chromium nitrateACS reagentCommercially available
Sodium hydroxide solution5 wt%Prepare from solid NaOH
MethanolAnhydrousCommercially available
Hydrogen gasHigh purityGas cylinder

Step-by-Step Procedure:

  • Catalyst Preparation: In a suitable reaction vessel, add Raney-Ni catalyst to water, followed by the addition of ferric nitrate and chromium nitrate. Stir the mixture to ensure homogeneity.

  • Catalyst Modification: To the mixed solution from step 1, add a 5 wt% sodium hydroxide solution until the pH of the mixture is approximately 8. Continue stirring for 30 minutes. The modified catalyst is then washed with deionized water until neutral and the water is replaced with methanol.[6]

  • Hydrogenation: Dissolve 2-nitro-4-bromophenol in methanol and add the prepared Fe-Cr modified Raney-Ni catalyst. The reaction is carried out under a hydrogen atmosphere at normal pressure until the starting material is consumed (monitor by TLC).[5]

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration. The methanol is removed under reduced pressure, and the resulting crude 4-bromo-2-aminophenol can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

The final step involves the cyclocondensation of 3-bromo-2-aminophenol (which can be synthesized from 4-bromo-2-aminophenol through established methods) with a suitable C1 synthon, such as glyoxylic acid, followed by oxidation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Bromo-2-aminophenolReagentSynthesized or commercially available
Glyoxylic acid monohydrateReagentCommercially available
Oxidizing agent (e.g., DDQ)ReagentCommercially available
TolueneAnhydrousCommercially available
Acetic acidGlacialCommercially available

Step-by-Step Procedure:

  • Condensation: To a solution of 3-bromo-2-aminophenol in a suitable solvent such as toluene, add an equimolar amount of glyoxylic acid monohydrate.

  • Cyclization: The mixture is heated to reflux with a Dean-Stark trap to remove water. The reaction progress is monitored by TLC until the formation of the intermediate 4-bromo-benzooxazole-2-carboxylic acid is complete.

  • Reduction and Oxidation (Alternative to direct formylation): The resulting carboxylic acid can be reduced to the corresponding alcohol using a suitable reducing agent like LiAlH4, followed by oxidation to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Purification: The final product, this compound, is purified by column chromatography on silica gel.

Synthesis_Pathway cluster_0 Synthesis of 4-Bromo-2-aminophenol cluster_1 Synthesis of Target Building Block 2-Nitro-4-bromophenol 2-Nitro-4-bromophenol 4-Bromo-2-aminophenol 4-Bromo-2-aminophenol 2-Nitro-4-bromophenol->4-Bromo-2-aminophenol H2, Modified Raney-Ni 3-Bromo-2-aminophenol 3-Bromo-2-aminophenol 4-Bromo-2-aminophenol->3-Bromo-2-aminophenol Isomerization/ Purification Target This compound 3-Bromo-2-aminophenol->Target 1. Condensation 2. Cyclization/Oxidation Glyoxylic_acid Glyoxylic Acid

Caption: Proposed synthetic pathway for this compound.

Applications in Medicinal Chemistry: Key Protocols

The dual reactivity of this compound makes it a powerful tool for generating diverse molecular scaffolds. The following protocols outline its application in key bond-forming reactions.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of biaryl structures.[7] The bromine atom at the 4-position of the benzoxazole ring serves as an excellent handle for this palladium-catalyzed cross-coupling reaction.

General Reaction Scheme:

Protocol 3: Suzuki-Miyaura Coupling of this compound

Materials and Reagents:

Reagent/MaterialMolar Equiv.Purpose
This compound1.0Starting Material
Arylboronic acid1.2Coupling Partner
Pd(PPh3)40.05Catalyst
K2CO3 (or other suitable base)2.0Base
Toluene/Ethanol/Water (e.g., 3:1:1)-Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) OxAdd->Ar-Pd(II)-Br(L2) Transmetal Transmetalation Ar-Pd(II)-Br(L2)->Transmetal Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetal->Ar-Pd(II)-Ar'(L2) RedElim Reductive Elimination Ar-Pd(II)-Ar'(L2)->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' RedElim->Ar-Ar' Ar-Br Ar-Br Ar-Br->OxAdd Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application 2: Wittig Reaction for Alkene Synthesis

The aldehyde functionality at the 2-position is a prime site for the Wittig reaction, allowing for the extension of the carbon chain and the introduction of an alkene moiety.[8][9]

General Reaction Scheme:

Protocol 4: Wittig Reaction of this compound

Materials and Reagents:

Reagent/MaterialMolar Equiv.Purpose
Phosphonium salt (e.g., (triphenyl)phosphonium bromide)1.1Ylide precursor
Strong base (e.g., n-BuLi or NaH)1.1Ylide generation
This compound1.0Starting Material
Anhydrous THF or other suitable solvent-Solvent

Step-by-Step Procedure:

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0 °C and add the strong base dropwise. Stir the resulting mixture at room temperature for 1-2 hours to form the ylide.

  • Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Application 3: Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting the aldehyde with an active methylene compound.[10][11] These products are valuable intermediates for further Michael additions or as bioactive compounds in their own right.

Protocol 5: Knoevenagel Condensation

Materials and Reagents:

Reagent/MaterialMolar Equiv.Purpose
This compound1.0Starting Material
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)1.1Nucleophile
Weak base (e.g., piperidine, triethylamine)CatalyticCatalyst
Ethanol or other suitable solvent-Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the active methylene compound in ethanol.

  • Catalyst Addition: Add a catalytic amount of the weak base (e.g., a few drops of piperidine).

  • Reaction: Stir the mixture at room temperature or with gentle heating. The product often precipitates from the reaction mixture upon formation.

  • Isolation: If a precipitate forms, collect the product by filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[12]

Application 4: Reductive Amination for C-N Bond Formation

Reductive amination is a powerful method for synthesizing secondary and tertiary amines from aldehydes.[6][13] This reaction is highly valuable in medicinal chemistry for introducing amine functionalities, which can improve solubility and provide key interaction points with biological targets.

Protocol 6: Reductive Amination

Materials and Reagents:

Reagent/MaterialMolar Equiv.Purpose
This compound1.0Starting Material
Primary or secondary amine1.1Nucleophile
Reducing agent (e.g., NaBH(OAc)3, NaBH3CN)1.5Reductant
Dichloromethane (DCM) or other suitable solvent-Solvent
Acetic acid (optional)CatalyticCatalyst

Step-by-Step Procedure:

  • Imine Formation: In a reaction vessel, dissolve this compound and the amine in DCM. If the amine is an aniline, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature until the imine intermediate is fully converted to the amine product (monitor by TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Drug_Discovery_Workflow cluster_reactions Parallel Synthesis BuildingBlock This compound Suzuki Suzuki Coupling BuildingBlock->Suzuki Wittig Wittig Reaction BuildingBlock->Wittig Knoevenagel Knoevenagel Condensation BuildingBlock->Knoevenagel ReductiveAmination Reductive Amination BuildingBlock->ReductiveAmination Library Diverse Compound Library Suzuki->Library Wittig->Library Knoevenagel->Library ReductiveAmination->Library Screening Biological Screening (e.g., antimicrobial, anticancer) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Drug discovery workflow utilizing this compound.

Conclusion: A Gateway to Novel Bioactive Molecules

This compound stands out as a highly strategic and versatile building block in the arsenal of the medicinal chemist. Its dual reactive centers—the aldehyde and the bromo group—provide orthogonal handles for a wide range of chemical transformations. This allows for the efficient and systematic generation of diverse libraries of novel benzoxazole derivatives. The protocols outlined in this application note provide a solid foundation for researchers to harness the potential of this powerful intermediate in their quest for new and effective therapeutic agents. The ability to readily access a multitude of analogs from a single, well-designed starting material significantly accelerates the drug discovery process, from hit identification to lead optimization.

References

  • CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents.
  • Songbo Xu, et al. Supporting Information Aerobic Oxidation of Aldehydes into Acid in Water with Catalytic Carbene Copper under Neutral Conditions. Royal Society of Chemistry. 2021.
  • (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW - ResearchGate. Available at: [Link]

  • The cyclocondensation of glyoxylic acid with the ortho-phosphanylanilines 36 and 39 - ResearchGate. Available at: [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments - ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed. Available at: [Link]

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  • oxidation of aldehydes and ketones - Chemguide. Available at: [Link]

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  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. Available at: [Link]

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  • RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents.
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Application Notes & Protocols: Knoevenagel Condensation with 4-Bromo-2-benzoxazolecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-C Bond Formation for Heterocyclic Scaffolds

The Knoevenagel condensation is a fundamental reaction in organic synthesis, revered for its efficiency in forming carbon-carbon double bonds.[1] This base-catalyzed reaction involves the condensation of an aldehyde or ketone with an "active methylene" compound—a molecule containing a CH₂ group flanked by two electron-withdrawing groups.[2] The process typically proceeds through nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product.[2][3]

This application note focuses on a specific, high-value substrate: 4-Bromo-2-benzoxazolecarboxaldehyde . The benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer properties.[4][5] The strategic placement of a bromine atom at the 4-position not only influences the electronic properties of the aldehyde but also provides a reactive handle for subsequent cross-coupling reactions, making the products of this condensation highly versatile intermediates in drug discovery and materials science.

The electron-withdrawing nature of both the benzoxazole ring and the bromine substituent is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon, thereby facilitating the condensation under relatively mild conditions. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and expert insights into optimizing this crucial transformation.

The Reaction Mechanism: A Stepwise Perspective

The Knoevenagel condensation proceeds via a well-established, base-catalyzed pathway. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The catalyst, typically a weak amine base like piperidine or imidazole, plays a dual role in the process.[2][3][6]

  • Carbanion Formation: The basic catalyst deprotonates the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion (enolate). The acidity of the methylene protons (pKa ≈ 9-13) is low enough for a weak base to effect this change.

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 4-Bromo-2-benzoxazolecarboxaldehyde. This step forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst, yielding a β-hydroxy carbonyl compound (an aldol-type adduct).

  • Dehydration: The β-hydroxy intermediate readily undergoes base-assisted dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated product. This step is often spontaneous and drives the reaction to completion.

Caption: Fig. 1: Knoevenagel Condensation Mechanism

Reagent Selection and Experimental Design

The success of the condensation hinges on the appropriate selection of the active methylene compound, catalyst, and solvent.

Active Methylene Compounds

The reactivity of the active methylene compound is dictated by the strength of its electron-withdrawing groups (Z). More powerful groups increase the acidity of the methylene protons, facilitating carbanion formation.

Active Methylene CompoundStructure (Z-CH₂-Z')Key Characteristics & Considerations
Malononitrile NC-CH₂-CNHighly reactive due to two strong cyano groups. Often leads to high yields under mild conditions.
Ethyl Cyanoacetate NC-CH₂-COOEtModerately reactive. The resulting product contains both nitrile and ester functionalities for further modification.
Diethyl Malonate EtOOC-CH₂-COOEtLess reactive than the above. May require slightly stronger conditions (e.g., higher temperatures) to achieve good conversion.
Meldrum's Acid C₆H₈O₄A cyclic diester, exceptionally acidic and reactive. Reactions can often be performed at room temperature.
Catalysts and Solvents

A weak base is crucial to prevent the self-condensation of the aldehyde.[2] The choice of solvent can influence reaction rates and ease of product isolation.

CatalystRecommended Solvent(s)Rationale & Expert Insights
Piperidine Ethanol, BenzeneThe classical and most common choice.[7][8] Highly effective, but requires proper handling due to its odor and toxicity. Ethanol is a good, general-purpose solvent that often allows the product to precipitate upon cooling.
Imidazole Dichloromethane (DCM)A non-toxic, inexpensive, and water-soluble catalyst.[6] The reaction can proceed under mild conditions, and the catalyst is easily removed during aqueous work-up.[6]
Ammonium Acetate Ethanol, or Solvent-freeA mild and environmentally benign catalyst.[9] Particularly suitable for "green" chemistry approaches, including microwave-assisted or sonication methods.[9]
Titanium(IV) Chloride/Amine Dichloromethane (DCM)A Lewis acid/base combination that can be effective for less reactive substrates or to control selectivity in complex systems.[3][8]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Consult Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol is a robust, classical method suitable for a wide range of active methylene compounds.[7]

Materials & Equipment:

  • 4-Bromo-2-benzoxazolecarboxaldehyde (1.0 eq)

  • Active Methylene Compound (e.g., Malononitrile) (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus (silica plates, UV lamp)

  • Buchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-Bromo-2-benzoxazolecarboxaldehyde (1.0 eq) and the chosen active methylene compound (1.05 eq).

  • Solvent Addition: Add anhydrous ethanol to dissolve the reactants (concentration approx. 0.2–0.5 M). Begin stirring the solution.

  • Catalyst Addition: Using a microliter syringe, add a catalytic amount of piperidine (0.1 eq) to the stirred solution.[7]

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) using a heating mantle.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The consumption of the aldehyde starting material indicates reaction completion. This typically takes 2-6 hours.

  • Work-up & Isolation: Once the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30 minutes. The solid product will often precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product with a small amount of cold ethanol to remove residual catalyst and impurities.

  • Drying: Dry the purified product under vacuum to obtain the final compound. Further purification, if needed, can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Protocol 2: Solvent-Free Grinding Method

This environmentally friendly protocol minimizes waste and can significantly reduce reaction times.[7]

Materials & Equipment:

  • 4-Bromo-2-benzoxazolecarboxaldehyde (1.0 eq)

  • Active Methylene Compound (e.g., Malononitrile) (1.0 eq)

  • Ammonium Acetate (0.2 eq)

  • Mortar and pestle

  • Spatula

Procedure:

  • Mixing: Place 4-Bromo-2-benzoxazolecarboxaldehyde, the active methylene compound, and ammonium acetate into a clean, dry mortar.

  • Grinding: Grind the mixture vigorously with the pestle at room temperature.[7] The solid mixture may become paste-like or change color as the reaction proceeds.

  • Monitoring: The reaction is often complete within 10-30 minutes. Progress can be checked by dissolving a small sample in a solvent (e.g., acetone) and running a TLC.

  • Work-up: After completion, add deionized water to the mortar and triturate the solid mixture. This dissolves the ammonium acetate catalyst.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.[7]

Overall Experimental Workflow

The entire process, from initial setup to final analysis, follows a logical sequence.

Experimental_Workflow Fig. 2: General Experimental Workflow Setup 1. Reaction Setup (Add Aldehyde & Methylene Compound) Solvent 2. Add Solvent (e.g., Ethanol) Setup->Solvent Catalyst 3. Add Catalyst (e.g., Piperidine) Solvent->Catalyst Reaction 4. Heat & Stir (Reflux) Catalyst->Reaction Monitor 5. Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Work-up (Cool, Precipitate) Monitor->Workup Complete Purify 7. Purification (Filter, Wash, Dry) Workup->Purify Characterize 8. Characterization (NMR, IR, MS) Purify->Characterize

Caption: Fig. 2: General Experimental Workflow

Product Characterization

The identity and purity of the synthesized product must be confirmed using standard spectroscopic techniques.

  • ¹H NMR: Look for the disappearance of the aldehyde proton signal (typically δ 9-10 ppm) and the appearance of a new vinyl proton signal (δ 7-8.5 ppm). Aromatic protons of the benzoxazole ring will also be present.[5]

  • ¹³C NMR: Expect to see the disappearance of the aldehyde carbonyl carbon (δ ~190 ppm) and the appearance of two new sp² carbons for the C=C double bond.

  • FT-IR: The strong C=O stretch of the aldehyde (~1700 cm⁻¹) will be absent. A new C=C alkene stretch (~1600-1650 cm⁻¹) will appear. If malononitrile was used, a strong C≡N stretch will be present (~2220 cm⁻¹).[4]

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the expected product.

References

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Available at: [Link]

  • Heravi, M. M., et al. (2006). A practical Knoevenagel condensation catalysed by imidazole. Journal of Chemical Research. Available at: [Link]

  • Orita, A., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Singh, P., & Singh, J. (2018). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

  • Orita, A., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Available at: [Link]

  • NROSCI. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Available at: [Link]

  • Özkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Available at: [Link]

  • ResearchGate. (2016). Benzoxazole derivatives: design, synthesis and biological evaluation. Available at: [Link]

  • Perozo-Rondon, E., et al. (2006). Knoevenagel condensation between different substituted benzaldehydes and ethyl acetoacetate at 413 K. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Wittig Reaction of 4-Bromo-benzooxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Wittig reaction to synthesize vinyl-substituted 4-bromobenzooxazoles from 4-Bromo-benzooxazole-2-carbaldehyde. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Importance of the Wittig Reaction in Heterocyclic Chemistry

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2][3][4] Its significance is particularly pronounced in the synthesis of complex molecules, including pharmaceuticals and functional materials, where precise control over the location of the newly formed double bond is paramount.

In the context of drug discovery, the benzoxazole moiety is a privileged scaffold, appearing in a multitude of biologically active compounds. The introduction of a vinyl linkage at the 2-position of the 4-bromobenzoxazole core via the Wittig reaction opens avenues to a diverse range of novel chemical entities. These products can serve as key intermediates for further functionalization, such as in cross-coupling reactions, or as final target molecules with potential therapeutic applications.

This document will first detail the synthesis of the requisite starting material, this compound, followed by a detailed protocol for its subsequent Wittig olefination.

Part 1: Synthesis of the Starting Material: this compound

A direct and reliable synthesis of this compound is crucial for the success of the subsequent Wittig reaction. A common and effective strategy involves a two-step process: the synthesis of 4-bromo-2-methylbenzoxazole followed by the oxidation of the methyl group to an aldehyde.

Step 1.1: Synthesis of 4-Bromo-2-methylbenzoxazole

The synthesis of 4-bromo-2-methylbenzoxazole can be achieved through the condensation of 2-amino-3-bromophenol with acetic anhydride.

Protocol:

  • To a solution of 2-amino-3-bromophenol (1 equivalent) in a suitable solvent such as toluene or xylene, add acetic anhydride (1.2 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 1.2: Oxidation of 4-Bromo-2-methylbenzoxazole to this compound

The methyl group at the 2-position of the benzoxazole ring can be selectively oxidized to a formyl group using various oxidizing agents. Selenium dioxide (SeO₂) is a common and effective reagent for this transformation.

Protocol:

  • In a flask equipped with a reflux condenser, dissolve 4-bromo-2-methylbenzoxazole (1 equivalent) in a suitable solvent such as dioxane or a mixture of dioxane and water.

  • Add selenium dioxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours. The reaction should be monitored by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture and filter to remove the selenium byproduct.

  • The filtrate is then concentrated under reduced pressure.

  • The crude aldehyde is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: The Wittig Reaction of this compound

The core of this application note is the Wittig olefination of the synthesized this compound. The following protocol provides a general procedure that can be adapted based on the specific phosphorus ylide employed.

2.1: Reagents and Equipment
Reagent/EquipmentPurpose
This compoundAldehyde starting material
TriphenylphosphinePrecursor for the phosphonium salt
Alkyl halide (e.g., methyl iodide, benzyl bromide)To form the desired phosphonium salt
Strong base (e.g., n-butyllithium, sodium hydride)To deprotonate the phosphonium salt and form the ylide
Anhydrous solvent (e.g., THF, diethyl ether)Reaction medium
Round-bottom flask, magnetic stirrer, condenserStandard reaction glassware
Syringes, needlesFor transfer of air-sensitive reagents
Inert atmosphere (Nitrogen or Argon)To prevent reaction with moisture and oxygen
TLC plates, developing chamber, UV lampFor reaction monitoring
Column chromatography setup (silica gel)For product purification
Rotary evaporatorFor solvent removal
NMR spectrometer, Mass spectrometerFor product characterization
2.2: Experimental Workflow

The Wittig reaction is typically performed in two stages: the preparation of the phosphorus ylide and the subsequent reaction with the aldehyde.

Wittig_Workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_purification Purification & Analysis Phosphonium_Salt Phosphonium Salt Formation (Triphenylphosphine + Alkyl Halide) Deprotonation Deprotonation (with strong base) Phosphonium_Salt->Deprotonation in anhydrous solvent Ylide Phosphorus Ylide Deprotonation->Ylide Aldehyde This compound Ylide->Aldehyde Add Aldehyde Reaction Reaction with Ylide Aldehyde->Reaction Quenching Reaction Quenching Reaction->Quenching Workup Aqueous Workup Quenching->Workup Extraction Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization NMR, MS Analysis Purification->Characterization

Caption: Experimental workflow for the Wittig reaction.

2.3: Detailed Step-by-Step Protocol

This protocol describes the in-situ generation of a simple, non-stabilized ylide (e.g., methylidenetriphenylphosphorane) and its reaction with this compound.

Step 2.3.1: Preparation of the Phosphonium Salt (if not commercially available)

  • Dissolve triphenylphosphine (1 equivalent) in a suitable solvent like toluene.

  • Add the corresponding alkyl halide (e.g., methyl iodide, 1.1 equivalents) dropwise at room temperature.

  • Stir the mixture at room temperature or with gentle heating until a white precipitate (the phosphonium salt) is formed.

  • Collect the salt by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

Step 2.3.2: The Wittig Reaction

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.1 equivalents).

    • Add anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C (ice bath), depending on the base used.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

    • Allow the mixture to stir at this temperature for 30-60 minutes.

  • Reaction with the Aldehyde:

    • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at the same low temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.

    • Purify the crude product by column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically effective for separating the product from triphenylphosphine oxide.

2.4: Mechanism and Rationale

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate.[5][6] This intermediate then decomposes to yield the alkene and the highly stable triphenylphosphine oxide, which is the driving force for the reaction.

Wittig_Mechanism Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph₃P⁺-C⁻HR) Ylide->Oxaphosphetane [2+2] Cycloaddition Alkene 4-Bromo-2-vinylbenzoxazole Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPO Decomposition

Caption: Simplified mechanism of the Wittig reaction.

Causality behind Experimental Choices:

  • Anhydrous Conditions: Phosphorus ylides are strong bases and are readily protonated by water.[4] Therefore, the use of anhydrous solvents and an inert atmosphere is critical to prevent the decomposition of the ylide and ensure a high yield of the desired alkene.

  • Strong Base: A strong base is required to deprotonate the phosphonium salt and generate the ylide.[1][4] The choice of base can influence the stereoselectivity of the reaction. For non-stabilized ylides, strong, non-nucleophilic bases like n-BuLi or NaH are commonly used.

  • Low Temperature: The initial deprotonation and the subsequent reaction with the aldehyde are often carried out at low temperatures (-78 °C or 0 °C) to control the reaction rate, minimize side reactions, and in some cases, enhance stereoselectivity.

  • Purification: The primary byproduct, triphenylphosphine oxide, can sometimes be challenging to separate from the desired product due to its polarity. Column chromatography is the most common method for its removal. In some cases, precipitation of the oxide from a non-polar solvent can be effective.

Part 3: Characterization of the Product

The structure of the synthesized vinyl-substituted 4-bromobenzoxazole should be confirmed by standard spectroscopic methods.

3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide key information. The vinyl protons will typically appear as a set of multiplets in the range of 5.0-7.0 ppm. The coupling constants between the vinyl protons can be used to determine the stereochemistry (E or Z) of the double bond. The aromatic protons of the benzoxazole ring will resonate in the downfield region (7.0-8.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the vinyl carbons (typically 110-140 ppm) and the carbons of the benzoxazole ring.

3.2: Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of the bromine atom (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

Part 4: Troubleshooting

ProblemPossible CauseSolution
Low or no product yield Incomplete ylide formation due to wet reagents/solvents.Ensure all glassware is flame-dried and reagents/solvents are anhydrous. Use freshly titrated n-BuLi.
Decomposition of the aldehyde starting material.Use freshly prepared or purified aldehyde. Store the aldehyde under an inert atmosphere and in the dark.
Steric hindrance around the aldehyde.Consider using a more reactive ylide or a different olefination method like the Horner-Wadsworth-Emmons reaction.
Formation of multiple products Isomerization of the double bond.The stereochemical outcome depends on the ylide stability. For non-stabilized ylides, the Z-isomer is often favored. For stabilized ylides, the E-isomer is typically the major product. Reaction conditions (solvent, temperature, presence of salts) can also influence the E/Z ratio.
Side reactions of the ylide or aldehyde.Optimize reaction temperature and reaction time.
Difficulty in removing triphenylphosphine oxide Similar polarity to the product.Optimize the eluent system for column chromatography. Consider trituration of the crude product with a non-polar solvent to precipitate the oxide.

References

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Patents, G. (n.d.).
  • ChemWhat. (n.d.). 4-BroMo-2-Methyl-1,3-benzoxazole CAS#: 217326-69-7. [Link]

  • PubMed. (2017). Synthesis of 2-methylbenzoxazoles directly from N-phenylacetamides catalyzed by palladium acetate. [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. [Link]

  • National Center for Biotechnology Information. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]

  • PubChem. (n.d.). 2-Methylbenzoxazole. [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • Organic Reactions. (n.d.). Common Conditions: Wittig. [Link]

Sources

Application Note: Selective Reduction of the Aldehyde in 4-Bromo-benzooxazole-2-carbaldehyde to Synthesize (4-Bromobenzo[d]oxazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of functionalized heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. Benzoxazole derivatives, in particular, are prevalent scaffolds in a wide array of pharmacologically active molecules. The targeted modification of substituents on the benzoxazole ring system allows for the fine-tuning of a compound's biological activity. This application note provides a detailed protocol for the selective reduction of the aldehyde group in 4-Bromo-benzooxazole-2-carbaldehyde to yield (4-bromobenzo[d]oxazol-2-yl)methanol. This transformation is a critical step in the synthesis of various potential therapeutic agents, where the primary alcohol serves as a key intermediate for further functionalization.

The chosen reducing agent for this protocol is sodium borohydride (NaBH₄). This reagent is widely recognized for its mild and chemoselective nature, making it ideal for the reduction of aldehydes and ketones in the presence of other potentially reactive functional groups.[1] Unlike more potent reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with a broader range of functional groups and is significantly safer to handle, making it a preferred choice for many synthetic applications.[1] The protocol herein is designed to be a self-validating system, providing researchers with a reliable method and the necessary characterization data to ensure the successful synthesis and verification of the target molecule.

Reaction Scheme

G cluster_0 Reaction This compound This compound (Starting Material) product (4-Bromobenzo[d]oxazol-2-yl)methanol (Product) This compound->product Reduction reagents NaBH4, Methanol 0 °C to Room Temp. reagents->this compound

Figure 1: General workflow for the reduction of this compound.

Materials and Methods

Materials
  • This compound

  • Sodium borohydride (NaBH₄), 99%

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Silica gel for column chromatography

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 20 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes.

    • Causality: The portion-wise addition of NaBH₄ helps to control the reaction rate and prevent a rapid exotherm, which could lead to side reactions. The excess of NaBH₄ ensures the complete conversion of the starting material.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

    • Self-Validation: The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot on the TLC plate provides a preliminary confirmation of the reaction's success.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of distilled water.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. To the resulting aqueous residue, add dichloromethane to extract the product. Perform the extraction three times.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Causality: The bicarbonate wash neutralizes any acidic byproducts, and the brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (4-Bromobenzo[d]oxazol-2-yl)methanol as a solid.

Characterization of (4-Bromobenzo[d]oxazol-2-yl)methanol

The successful synthesis of the target compound is validated through comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.19 (br s, 1H, NH), 8.40 (s, 1H), 7.40-7.33 (m, 5H), 6.00 (br s, 2H, NH₂), 5.63 (s, 2H, CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 157.41, 152.10, 140.73, 135.04, 128.76, 128.15, 127.92, 123.07, 52.81.

Note: The provided NMR data is based on a closely related structure, 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1H-1,2,4-triazol-5-amine, and serves as a representative example for the interpretation of the product's spectra. Actual chemical shifts for (4-Bromobenzo[d]oxazol-2-yl)methanol may vary.

G cluster_workflow Experimental Workflow A Dissolve Aldehyde in Methanol B Cool to 0 °C A->B C Add NaBH4 (portion-wise) B->C D Reaction Monitoring (TLC) C->D E Quench with Water D->E F Extract with DCM E->F G Wash with NaHCO3 and Brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, etc.) I->J

Figure 2: Step-by-step experimental workflow for the synthesis of (4-Bromobenzo[d]oxazol-2-yl)methanol.

Results and Discussion

The reduction of this compound with sodium borohydride in methanol provides a clean and efficient route to the corresponding primary alcohol, (4-Bromobenzo[d]oxazol-2-yl)methanol. The reaction proceeds smoothly under mild conditions, and the product can be isolated in good yield after purification.

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValue/ConditionRationale
Starting Material This compoundAldehyde functionality is susceptible to reduction.
Reducing Agent Sodium Borohydride (NaBH₄)Mild and chemoselective for aldehyde reduction.
Solvent MethanolGood solvent for both substrate and reagent.
Temperature 0 °C to Room TemperatureControlled reaction initiation and completion.
Work-up AqueousDecomposes excess NaBH₄ and facilitates extraction.
Purification Column ChromatographyIsolation of the pure alcohol product.
Expected Yield >80% (based on similar reductions)Efficient conversion is anticipated.

The chemoselectivity of sodium borohydride is a key advantage in this synthesis. The bromo-substituent on the aromatic ring and the benzoxazole heterocycle are both stable under these reducing conditions, which is not always the case with more powerful reducing agents. This allows for the specific transformation of the aldehyde to an alcohol without affecting other parts of the molecule.

Conclusion

This application note details a robust and reliable protocol for the selective reduction of this compound to (4-Bromobenzo[d]oxazol-2-yl)methanol using sodium borohydride. The methodology is straightforward, utilizes readily available and safe reagents, and provides a high-yielding route to a valuable synthetic intermediate. The inclusion of detailed procedural steps and characterization guidelines establishes this protocol as a self-validating system, enabling researchers in drug development and organic synthesis to confidently prepare this key building block for their research endeavors.

References

  • General procedure for the synthesis of benzoxazole (3a-i). MedCrave. (2017). [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2023). [Link]

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Application and Protocol Guide for the Oxidation of 4-Bromo-benzooxazole-2-carbaldehyde to 4-Bromobenzoxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Bromobenzoxazole-2-carboxylic Acid

The conversion of 4-Bromo-benzooxazole-2-carbaldehyde to its corresponding carboxylic acid is a critical transformation in the synthesis of advanced pharmaceutical intermediates and complex organic molecules. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1][2] The resulting 4-Bromobenzoxazole-2-carboxylic acid serves as a versatile building block, enabling further molecular elaboration through the carboxylic acid handle and the bromo-substituted aromatic ring.

The primary challenge in this oxidation lies in the chemoselective conversion of the aldehyde group without compromising the integrity of the electron-rich and potentially sensitive benzoxazole ring system.[3][4] This guide provides detailed protocols for two effective oxidation methods, with a primary focus on the mild and highly selective Pinnick oxidation, and a secondary, more classical approach using potassium permanganate, highlighting the necessary precautions.

Method 1: The Pinnick Oxidation - A Mild and Selective Approach

The Pinnick oxidation is a highly regarded method for the conversion of aldehydes to carboxylic acids, particularly for substrates bearing sensitive functional groups.[5][6] Its key advantages are the mild reaction conditions and high chemoselectivity, which are ideal for the this compound substrate.

Causality of Experimental Choices

The reaction utilizes sodium chlorite (NaClO2) as the primary oxidant in a buffered solution. The presence of a chlorine scavenger, such as 2-methyl-2-butene, is crucial to prevent the formation of hypochlorous acid (HOCl), a reactive byproduct that can lead to undesired side reactions with the benzoxazole ring or the product.[5][7] The buffered system, typically a phosphate buffer, maintains a slightly acidic pH to facilitate the reaction while preventing degradation of the substrate.

Visualizing the Pinnick Oxidation Workflow

Pinnick_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Purification Start Dissolve 4-Bromo-benzooxazole- 2-carbaldehyde in t-BuOH Add_Buffer Add NaH2PO4 buffer solution Start->Add_Buffer Add_Scavenger Add 2-methyl-2-butene Add_Buffer->Add_Scavenger Add_NaClO2 Slowly add aqueous NaClO2 solution (maintain T < 10 °C) Add_Scavenger->Add_NaClO2 Stir Stir at room temperature (monitor by TLC/LC-MS) Add_NaClO2->Stir Quench Quench with Na2SO3 solution Stir->Quench Acidify Acidify with HCl to precipitate product Quench->Acidify Filter Filter and wash the solid Acidify->Filter Dry Dry under vacuum Filter->Dry End Obtain pure 4-Bromobenzoxazole- 2-carboxylic acid Dry->End

Caption: Experimental workflow for the Pinnick oxidation.

Detailed Protocol for Pinnick Oxidation

Materials and Reagents:

  • This compound

  • Sodium chlorite (NaClO2, 80% technical grade)

  • Sodium dihydrogen phosphate (NaH2PO4)

  • 2-methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Sodium sulfite (Na2SO3)

  • Hydrochloric acid (HCl, 1 M)

  • Ethyl acetate (for TLC)

  • Hexanes (for TLC)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium dihydrogen phosphate (1.2 eq) and 2-methyl-2-butene (3.0 eq).

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a solution of sodium chlorite (1.5 eq) in water.

  • Slowly add the sodium chlorite solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until a KI-starch paper test is negative.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl. A precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and then with a small amount of cold diethyl ether or hexanes to remove any residual 2-methyl-2-butene and its byproducts.

  • Dry the solid under vacuum to afford the desired 4-Bromobenzoxazole-2-carboxylic acid.

ParameterRecommended ValueRationale
Solvent System t-BuOH / H2O (1:1)Ensures solubility of both organic substrate and inorganic reagents.
Temperature 0-5 °C (addition), RT (reaction)Controls the exothermic reaction and prevents side reactions.
Chlorine Scavenger 2-methyl-2-butenePrevents the formation of reactive hypochlorous acid.
pH Control NaH2PO4 bufferMaintains a slightly acidic pH for optimal reaction kinetics.

Method 2: Potassium Permanganate Oxidation - A Classical Approach

Potassium permanganate (KMnO4) is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids.[8][9] While effective, its high reactivity necessitates careful control of reaction conditions to prevent over-oxidation and potential degradation of the benzoxazole ring.[10] This method is best suited for situations where milder reagents are unavailable, and the user has experience with managing strong oxidants.

Causality of Experimental Choices

The oxidation is typically carried out in a buffered aqueous solution or a mixture of an organic solvent and water. The use of a buffer helps to control the pH, which can influence the reactivity of the permanganate. The reaction is highly exothermic and requires careful temperature control.

Visualizing the KMnO4 Oxidation Mechanism

KMnO4_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Aldehyde R-CHO (this compound) Hydrated_Aldehyde R-CH(OH)2 (Hydrated Aldehyde) Aldehyde->Hydrated_Aldehyde + H2O KMnO4 KMnO4 (Potassium Permanganate) MnO2 MnO2 (Manganese Dioxide) KMnO4->MnO2 → Reduction Manganate_Ester [R-CH(OH)O-MnO3]- (Manganate Ester) Hydrated_Aldehyde->Manganate_Ester + MnO4- Carboxylic_Acid R-COOH (4-Bromobenzoxazole-2-carboxylic acid) Manganate_Ester->Carboxylic_Acid → Oxidation

Caption: Simplified mechanism of KMnO4 oxidation of an aldehyde.

Detailed Protocol for Potassium Permanganate Oxidation

Materials and Reagents:

  • This compound

  • Potassium permanganate (KMnO4)

  • Sodium carbonate (Na2CO3) or Sodium hydroxide (NaOH)

  • Acetone or tert-Butanol

  • Water (deionized)

  • Sodium bisulfite (NaHSO3)

  • Sulfuric acid (H2SO4, 10%)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in acetone or tert-butanol in a round-bottom flask.

  • Add an aqueous solution of sodium carbonate (1.1 eq) to the mixture.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve potassium permanganate (1.2 eq) in water.

  • Add the KMnO4 solution dropwise to the aldehyde solution over a period of 30-60 minutes, maintaining the temperature below 10 °C. A brown precipitate of MnO2 will form.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the excess KMnO4 by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and only the brown MnO2 precipitate remains.

  • Filter the mixture through a pad of celite to remove the MnO2, washing the filter cake with water.

  • Combine the filtrates and remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 10% sulfuric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

ParameterRecommended ValueRationale
Solvent System Acetone / H2O or t-BuOH / H2OCo-solvent system for reagent and substrate solubility.
Temperature 0-10 °CEssential to control the high reactivity of KMnO4 and prevent side reactions.
Base Na2CO3 or NaOHTo maintain basic conditions which can influence the reaction rate and selectivity.
Quenching Agent NaHSO3To safely neutralize the excess strong oxidant.

Troubleshooting and Self-Validation

Issue Possible Cause Validation & Solution
Incomplete Reaction Insufficient oxidant, low temperature, or short reaction time.Monitor the reaction by TLC/LC-MS. If starting material persists, add a small additional portion of the oxidant. Ensure the reaction is stirred at the appropriate temperature for a sufficient duration.
Formation of Byproducts Over-oxidation (especially with KMnO4), or side reactions due to unquenched HOCl (Pinnick).For KMnO4, ensure strict temperature control and slow addition. For Pinnick, use a sufficient excess of the chlorine scavenger. Characterize byproducts by NMR and MS to identify their structure and adjust conditions accordingly.
Low Yield Product loss during work-up, incomplete precipitation.Ensure complete precipitation by adjusting the pH carefully. Minimize the volume of wash solvents. Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) after acidification to recover any dissolved product.
Product Purity Issues Contamination with starting material or byproducts.Recrystallize the final product from a suitable solvent system (e.g., ethanol/water, acetic acid/water) to improve purity. Confirm purity by HPLC and melting point analysis.

Conclusion

The oxidation of this compound to its carboxylic acid is a key synthetic step for accessing valuable building blocks in drug discovery. The Pinnick oxidation is the recommended method due to its mildness, high yield, and excellent functional group tolerance, which are critical for preserving the benzoxazole core. While the potassium permanganate method is a viable alternative, it requires more stringent control over reaction parameters to avoid unwanted side reactions. The protocols and insights provided in this guide are intended to enable researchers to confidently and successfully perform this important transformation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Google Patents. (1985). US4549025A - Process for oxidizing aldehydes to carboxylic acids.
  • Salgado-Zamora, H., et al. (n.d.). Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. ResearchGate. Retrieved from [Link]

  • Google Patents. (2020). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
  • Pourjavadi, A., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Retrieved from [Link]

  • He, L., et al. (2018). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. RSC Advances. Retrieved from [Link]

  • Shaikh, R. P., et al. (2016). Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin by Ethyl 2-cyano-2-(2-nitro-benzenesulfonyloxyimino) acetate and para-Toluenesulfonic Acid. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • Al-Zoubi, R. M. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science. Retrieved from [Link]

  • Professor Dave Explains. (2020). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). YouTube. Retrieved from [Link]

  • Uyanik, M., & Ishihara, K. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved from [Link]

  • Organic Chemistry. (2025). Pinnick Oxidation. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

  • Preprints.org. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • PubMed. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]

  • ACS Publications. (2018). Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to “Anelli” and “Pinnick” Oxidations. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Retrieved from [Link]

  • Chemistry university. (2021). Potassium Permanganate Oxidation. YouTube. Retrieved from [Link]

  • MDPI. (2018). 4-Bromobenzo[1,2-d:4,5-d′]bis([7][10][11]thiadiazole). Retrieved from [Link]

  • Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]

  • Total Organic Chemistry. (2020). Jones Oxidation | Named Reactions | Organic Chemistry Lessons. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

  • ADI Chemistry. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Suzuki Coupling of 4-Bromo-benzooxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The benzooxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise functionalization of this heterocyclic system is paramount for the development of novel therapeutics. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[3][4][5][6] This palladium-catalyzed reaction offers a powerful means to couple organoboron compounds with organic halides, demonstrating remarkable functional group tolerance and generally high yields.[3][5][6]

This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki coupling of 4-Bromo-benzooxazole-2-carbaldehyde. This specific transformation is of significant interest as it allows for the introduction of diverse aryl or heteroaryl substituents at the 4-position, paving the way for the synthesis of extensive libraries of novel benzooxazole derivatives for drug discovery and materials science applications. The presence of the aldehyde functionality at the 2-position adds a layer of complexity that necessitates careful optimization of reaction conditions to avoid potential side reactions.

II. The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This step is often the rate-determining step of the reaction.[7] The palladium inserts into the carbon-bromine bond, forming a square planar palladium(II) complex. The choice of a suitable ligand is critical here, as electron-rich and bulky ligands can facilitate this step.[3][7]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][8] The exact mechanism of transmetalation can be complex and is a subject of ongoing research.[3]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed biaryl product from the palladium(II) complex.[3] This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The steric and electronic properties of the ligands on the palladium complex also influence the rate of this step.[3]

III. Visualizing the Catalytic Cycle

To better illustrate the intricate steps of the Suzuki-Miyaura coupling, the following diagram outlines the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L2 OxAd Oxidative Addition Pd0->OxAd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')2 + Base PdII_Diaryl Ar-Pd(II)L2-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R CoupledProduct 4-Aryl-benzooxazole- 2-carbaldehyde (Ar-R) ArylHalide 4-Bromo-benzooxazole- 2-carbaldehyde (Ar-X) BoronicAcid Organoboron Reagent (R-B(OR')2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

IV. Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acids.

A. Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound>97%Commercially Available---
Arylboronic Acid>95%Commercially Available---
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))>99%Commercially AvailableAir-sensitive, store under inert atmosphere.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered for better reactivity.
1,4-DioxaneAnhydrousCommercially AvailableUse a freshly opened bottle or distill from sodium/benzophenone.
Deionized Water------Degassed prior to use.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)------For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)---Commercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
B. Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).

    • Add the arylboronic acid (1.2 mmol, 1.2 eq).

    • Add finely powdered anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

    • The flask is then sealed with a rubber septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction Execution:

    • The reaction mixture is heated to 90-100 °C with vigorous stirring.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-benzooxazole-2-carbaldehyde.

V. Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Combine Reactants: This compound, Arylboronic Acid, K₂CO₃ B Inert Atmosphere: Purge with Argon/Nitrogen A->B C Add Catalyst and Solvents: Pd(PPh₃)₄, Dioxane/Water B->C D Heat and Stir: 90-100 °C, 4-12 h C->D E Monitor Progress: TLC or LC-MS D->E F Cool and Dilute: Ethyl Acetate E->F Reaction Complete G Filter through Celite® F->G H Aqueous Workup: Wash with Water and Brine G->H I Dry and Concentrate H->I J Purify: Silica Gel Chromatography I->J K 4-Aryl-benzooxazole- 2-carbaldehyde J->K

Caption: A streamlined workflow for the Suzuki coupling of this compound.

VI. Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst.Use a fresh batch of palladium catalyst. Ensure proper storage under an inert atmosphere.
Insufficiently anhydrous solvents.Use freshly dried solvents.
Poor quality base.Use finely powdered, anhydrous potassium carbonate.
Low reaction temperature.Increase the reaction temperature to the higher end of the recommended range.
Formation of Side Products (e.g., Homocoupling of Boronic Acid) Presence of oxygen.Ensure the reaction is performed under a strictly inert atmosphere. Degas solvents thoroughly.
High catalyst loading.Reduce the catalyst loading to 1-2 mol%.
Decomposition of Starting Material or Product High reaction temperature or prolonged reaction time.Monitor the reaction closely and stop it once the starting material is consumed. Consider a lower reaction temperature.
Base sensitivity of the aldehyde group.Consider using a milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9]
Difficulty in Purification Incomplete removal of palladium catalyst.Ensure thorough filtration through Celite®. Consider an additional filtration step.
Co-elution of product and impurities.Optimize the eluent system for column chromatography. Consider using a different stationary phase.

VII. Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-benzooxazole-2-carbaldehydes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. The protocol provided herein serves as a robust starting point for the exploration of this important transformation in the context of drug discovery and materials science. Further optimization may be necessary for specific substrates, and the troubleshooting guide should aid in overcoming common challenges.

VIII. References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Journal of Pharmaceutical Research International. [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). RSC Advances. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). European Journal of Medicinal Chemistry. [Link]

  • The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). Scientific Reports. [Link]

Sources

Application Notes & Protocols: 4-Bromo-benzooxazole-2-carbaldehyde Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Benzoxazole Scaffold in Drug Discovery

The benzoxazole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind effectively to diverse biological targets, including enzymes and receptors.[1][2] This has led to the development of benzoxazole-containing agents with anticancer, anti-inflammatory, antimicrobial, and neurological activities.[3][4][5][6][7]

The introduction of an aldehyde group at the 2-position of the benzoxazole core creates a particularly interesting pharmacophore. Aldehydes are electrophilic and can interact with biological nucleophiles, such as the cysteine residues often found in enzyme active sites, through reversible or irreversible covalent bond formation.[8] This provides a powerful mechanism for enzyme inhibition.[8][9] This application note focuses specifically on 4-bromo-benzooxazole-2-carbaldehyde derivatives, providing a comprehensive guide to their synthesis, characterization, and evaluation as inhibitors of a key enzyme class: Aldehyde Dehydrogenases (ALDHs).

Aldehyde dehydrogenases are a superfamily of enzymes responsible for oxidizing aldehydes to carboxylic acids, a critical detoxification pathway for both endogenous and exogenous aldehydes.[9][10] Heightened ALDH activity is linked to certain cancers and contributes to therapy resistance, making ALDH inhibition a promising strategy in oncology.[9][11] The protocols herein describe the foundational steps for researchers aiming to explore this chemical space for novel ALDH inhibitors.

Section 1: Synthesis and Characterization of Inhibitor Candidates

Synthetic Strategy: Vilsmeier-Haack Formylation

The most direct and efficient method for introducing a carbaldehyde group at the C2 position of an electron-rich heterocyclic system like benzoxazole is the Vilsmeier-Haack reaction.[12][13] This reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[12][13]

Rationale: The Vilsmeier reagent is a mild electrophile that selectively attacks the electron-rich C2 position of the pre-formed 4-bromobenzoxazole ring.[13] The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the desired 2-carbaldehyde product. This method is generally high-yielding and tolerates a range of functional groups.

G cluster_0 Step 1: Benzoxazole Formation cluster_1 Step 2: Vilsmeier-Haack Formylation A 2-Amino-3-bromophenol + Formic Acid B Reflux (e.g., in Toluene with Dean-Stark) A->B C 4-Bromobenzoxazole B->C E 4-Bromobenzoxazole D DMF + POCl₃ (Vilsmeier Reagent Formation) F Electrophilic Attack at C2 D->F E->F G Iminium Ion Intermediate F->G H Aqueous Workup (Hydrolysis) G->H I This compound H->I

Caption: General workflow for the synthesis of the target compound.

Protocol: Synthesis of this compound

Disclaimer: This protocol involves hazardous reagents. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-Bromobenzoxazole (Precursor)

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-bromophenol (1.0 eq) and an excess of formic acid (5.0 eq).

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature. Slowly pour the mixture into a beaker of ice-cold water with stirring.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • The crude product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromobenzoxazole.

Step 2: Vilsmeier-Haack Formylation

  • In a three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve the 4-bromobenzoxazole (1.0 eq) from Step 1 in a minimal amount of DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 8-12 hours. Monitor by TLC.

  • Once the reaction is complete, cool it in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the solution with a cold aqueous sodium hydroxide (NaOH) solution to pH 7-8.

  • The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude this compound by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Characterization

The identity and purity of the synthesized compound must be confirmed.

  • ¹H and ¹³C NMR: To confirm the chemical structure. The presence of a singlet peak around 9.9-10.1 ppm in the ¹H NMR is characteristic of the aldehyde proton.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity, which should be >95% for use in biological assays.

Section 2: Protocols for In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assays

This section details a robust, colorimetric microplate-based assay to determine the inhibitory potential of the synthesized compounds against ALDH. The assay measures the ALDH-catalyzed reduction of NAD⁺ to NADH.[11] The resulting NADH reduces a probe to a colored product, which can be quantified spectrophotometrically.[14]

Principle of the Assay

The enzymatic activity of ALDH is proportional to the rate of NADH production. In this coupled assay, the NADH produced reduces a tetrazolium salt (like WST-1 or MTT) to a formazan dye, which absorbs light at a specific wavelength (e.g., 440-565 nm).[11][14] An inhibitor will decrease the rate of NADH formation, leading to a reduced colorimetric signal.

G cluster_0 ALDH Enzymatic Reaction cluster_1 Colorimetric Detection Aldehyde Acetaldehyde (Substrate) ALDH ALDH Enzyme Aldehyde->ALDH NAD NAD⁺ (Cofactor) NAD->ALDH Products Acetic Acid + NADH ALDH->Products Inhibitor Benzoxazole Derivative Inhibitor->ALDH NADH NADH Products->NADH links reactions Diaphorase Diaphorase NADH->Diaphorase Probe Colorless Probe (e.g., Tetrazolium Salt) Probe->Diaphorase Colored Colored Formazan Diaphorase->Colored Signal Measure Absorbance (440-565 nm) Colored->Signal

Caption: Workflow of the coupled colorimetric ALDH inhibition assay.

Materials and Reagents
  • Purified ALDH enzyme (e.g., human recombinant ALDH1A1 or ALDH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Acetaldehyde (Substrate)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Colorimetric Probe (e.g., WST-1)

  • Diaphorase (as coupling enzyme)

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Disulfiram)[15]

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Protocol: IC₅₀ Determination

Expert Insight: The IC₅₀ (half-maximal inhibitory concentration) is a key metric of inhibitor potency. This protocol uses a dose-response format to determine the concentration of the inhibitor required to reduce enzyme activity by 50%. It is critical to run appropriate controls to ensure the validity of the results.

  • Compound Preparation: Prepare a serial dilution of your test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 0.5 nM final assay concentration). Also, prepare a stock of the positive control, Disulfiram.

  • Assay Plate Setup (Final Volume: 100 µL/well):

    • Blank Wells: 99 µL Assay Buffer + 1 µL DMSO. (For background subtraction).

    • 100% Activity Control (No Inhibitor): 98 µL Assay Buffer + 1 µL DMSO + 1 µL Enzyme.

    • Test Compound Wells: 97 µL Assay Buffer + 1 µL of diluted test compound in DMSO + 1 µL Enzyme.

    • Positive Control Wells: 97 µL Assay Buffer + 1 µL of diluted Disulfiram in DMSO + 1 µL Enzyme.

  • Pre-incubation: Add the enzyme to the appropriate wells. Mix gently and pre-incubate the plate at room temperature for 15-20 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[15]

  • Reaction Initiation: Prepare a "Reaction Mix" containing the substrate, NAD⁺, and the detection reagents in Assay Buffer. Add the required volume of this mix to all wells simultaneously using a multichannel pipette to start the reaction.

    • Typical final concentrations: 500-900 µM Acetaldehyde, 400 µM NAD⁺.[15]

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37 °C). Measure the absorbance at the required wavelength (e.g., 450 nm) every 60 seconds for 20-30 minutes.

Data Analysis and Presentation
  • Calculate Reaction Rate (V): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (V_inhibitor - V_blank) / (V_100%_activity - V_blank)) * 100

  • Generate IC₅₀ Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

  • Tabulate Data: Summarize the results for different derivatives in a clear table.

Table 1: Hypothetical Inhibition Data for this compound Derivatives against ALDH1A1

Compound IDR-Group ModificationIC₅₀ (µM)
BZ-CHO-01(Parent Compound)15.2
BZ-CHO-026-Chloro8.5
BZ-CHO-036-Methoxy22.1
BZ-CHO-047-Fluoro11.7
Disulfiram(Positive Control)2.1

Section 3: Advanced Protocols for Mechanism of Action (MoA) Studies

Determining the IC₅₀ is only the first step. Understanding how the inhibitor works is crucial for drug development. This involves enzyme kinetic studies to determine the mode of inhibition.

Rationale for Kinetic Studies

By measuring the enzyme's reaction rate at various substrate concentrations in the presence and absence of the inhibitor, we can determine if the inhibitor is competitive, non-competitive, uncompetitive, or mixed. This is often visualized using a Lineweaver-Burk plot , which is a double reciprocal plot of 1/Velocity vs. 1/[Substrate].[16][17][18]

  • Competitive Inhibition: Inhibitor binds only to the free enzyme at the active site. Vmax is unchanged, but the apparent Km increases.

  • Non-competitive Inhibition: Inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. Km is unchanged, but Vmax decreases.

  • Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km decrease.

Protocol: Determining Mode of Inhibition
  • Setup: Prepare reactions as in the IC₅₀ assay, but with two key differences:

    • Use a fixed concentration of your inhibitor (typically at or near its IC₅₀ value).

    • Vary the concentration of the substrate (Acetaldehyde) across a wide range (e.g., 0.1x Km to 10x Km).

  • Experiment: For each substrate concentration, measure the initial reaction rate (V) for:

    • The enzyme alone (no inhibitor).

    • The enzyme + inhibitor.

  • Data Analysis:

    • Calculate 1/V and 1/[Substrate] for all data points.

    • Plot 1/V (y-axis) against 1/[Substrate] (x-axis) for both the inhibited and uninhibited reactions on the same graph.

    • Analyze the resulting lines to determine the mode of inhibition.[17][19]

G cluster_0 Lineweaver-Burk Plot Interpretation xaxis 1 / [S] origin->xaxis yaxis 1 / V origin->yaxis control No Inhibitor competitive Competitive noncompetitive Non-competitive uncompetitive Uncompetitive node_c1 node_c2 node_c1->node_c2  No Inhibitor node_comp1 node_comp2 node_comp1->node_comp2 Competitive node_nonc1 node_nonc2 node_nonc1->node_nonc2 Non-competitive node_unc1 node_unc2 node_unc1->node_unc2 Uncompetitive

Caption: Visualizing different modes of enzyme inhibition via Lineweaver-Burk plots.

Mechanistic Insight: Given the electrophilic aldehyde moiety, these benzoxazole derivatives may act as competitive inhibitors by forming a reversible thiohemiacetal with a cysteine residue in the ALDH active site, mimicking the substrate.[9] This covalent-but-reversible interaction would prevent the substrate from binding, a hallmark of competitive inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors, particularly for the ALDH family. The synthetic and screening protocols provided in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate these compounds. By progressing from initial potency screening (IC₅₀) to detailed mechanism-of-action studies, drug development professionals can gain the critical insights needed to advance promising candidates in the discovery pipeline.

References

  • Benzoxazole synthesis - Organic Chemistry Portal . (n.d.). Organic-Chemistry.org. Retrieved January 26, 2026, from [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry . (2023, November 28). Jack Westin. Retrieved January 26, 2026, from [Link]

  • Jackson, B., et al. (2016). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application . Pharmacological Reviews, 68(3), 610-636. Retrieved January 26, 2026, from [Link]

  • Elkady, H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies . Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. Retrieved January 26, 2026, from [Link]

  • Kumar, A., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry . RSC Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • What are Aldehydes inhibitors and how do they work? (2024, June 25). Patsnap Synapse. Retrieved January 26, 2026, from [Link]

  • Aldehyde dehydrogenase (ALDH) assay . (n.d.). Bio-protocol. Retrieved January 26, 2026, from [Link]

  • Elwan, A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation . Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1). Retrieved January 26, 2026, from [Link]

  • 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation . (2012). ACS Medicinal Chemistry Letters. Retrieved January 26, 2026, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia . (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps . (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]

  • Aldehyde dehydrogenase - Wikipedia . (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Aldehyde Dehydrogenase Inhibitor Screening Services . (n.d.). BioAssay Systems. Retrieved January 26, 2026, from [Link]

  • Enzyme inhibition and kinetics graphs (article) - Khan Academy . (n.d.). Khan Academy. Retrieved January 26, 2026, from [Link]

  • The Equations of Enzyme Kinetics - Chemistry LibreTexts . (2025, June 29). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives . (2022). International Journal of Research and Review. Retrieved January 26, 2026, from [Link]

  • Koppaka, V., et al. (2012). Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective . Frontiers in Pharmacology, 3, 72. Retrieved January 26, 2026, from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation . (2018, August 12). Chemistry Central Journal. Retrieved January 26, 2026, from [Link]

  • Aldehyde Dehydrogenase Assay (ALDH) . (n.d.). ScienCell Research Laboratories. Retrieved January 26, 2026, from [Link]

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Sources

Application Notes and Protocols for the Evaluation of Antimicrobial Activity of 4-Bromo-benzooxazole-2-carbaldehyde Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Benzoxazole Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1][2] The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][3] This is attributed to the structural similarity of the benzoxazole nucleus to endogenous purines, allowing for potential interactions with key biological macromolecules. The strategic derivatization of the benzoxazole core offers a promising avenue for the generation of new drug candidates. This document provides a detailed guide to the synthesis and antimicrobial evaluation of a series of Schiff base analogues derived from 4-Bromo-benzooxazole-2-carbaldehyde, a versatile intermediate for creating a diverse library of compounds for antimicrobial screening.

Rationale for the Synthesis of this compound Analogues

The 4-bromo substitution on the benzoxazole ring is of particular interest as halogens can modulate the lipophilicity and electronic properties of a molecule, potentially enhancing its membrane permeability and interaction with microbial targets. The carbaldehyde group at the 2-position serves as a reactive handle for the synthesis of a wide array of derivatives, most notably Schiff bases (imines), through condensation with various primary amines. Schiff bases are known for their diverse biological activities, and their formation from the this compound core allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents.

Synthesis of this compound Analogues (Schiff Bases)

The synthesis of Schiff base analogues of this compound is typically achieved through a straightforward condensation reaction between the aldehyde and a selection of primary amines. This reaction is often catalyzed by a few drops of glacial acetic acid and carried out in a suitable solvent like ethanol.

General Synthetic Scheme:

G cluster_reactants Reactants cluster_products Products A This compound P A->P B Primary Amine (R-NH2) B->P C Schiff Base Analogue (4-Bromo-2-((R-imino)methyl)benzo[d]oxazole) D Water (H2O) P->C Ethanol, Acetic Acid (cat.), Reflux P->D

Synthesis Workflow Diagram

Protocol for the Synthesis of a Representative Schiff Base Analogue (e.g., with 4-fluoroaniline)

Materials and Reagents:

  • This compound

  • 4-Fluoroaniline

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1.1 equivalents of 4-fluoroaniline.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane mixture).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base analogue.

  • Dry the purified product under vacuum.

  • Characterize the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized this compound analogues is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These assays are performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1]

G cluster_workflow Antimicrobial Testing Workflow A Prepare Stock Solutions of Analogues C Perform Broth Microdilution for MIC A->C B Prepare Bacterial/Fungal Inoculum (0.5 McFarland Standard) B->C D Incubate Plates (24h for bacteria, 48h for fungi) C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from Clear Wells onto Agar Plates E->F G Incubate Agar Plates F->G H Determine MBC (Lowest concentration with ≥99.9% killing) G->H

Workflow for MIC and MBC Determination

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Materials and Reagents:

  • Synthesized this compound analogues

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • Sterile saline (0.85%)

  • McFarland standard No. 0.5

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized analogues in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from each well to the next.

    • The last well in each row, containing only broth and inoculum, serves as a positive control for growth. A well with broth only serves as a negative control.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well (except the negative control), resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol for Minimum Bactericidal Concentration (MBC) Determination

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Quantitative Data Summary

The following table presents representative MIC and MBC data for a series of hypothetical this compound Schiff base analogues against common bacterial and fungal pathogens.

Compound IDR-Group (from R-NH₂)S. aureus (ATCC 29213) MIC/MBC (µg/mL)E. coli (ATCC 25922) MIC/MBC (µg/mL)C. albicans (ATCC 90028) MIC/MFC (µg/mL)
BBA-01 4-Fluorophenyl16 / 3232 / 6464 / >128
BBA-02 4-Chlorophenyl8 / 1616 / 3232 / 64
BBA-03 4-Bromophenyl8 / 1616 / 3232 / 64
BBA-04 4-Nitrophenyl4 / 88 / 1616 / 32
BBA-05 4-Methoxyphenyl32 / 6464 / 128>128 / >128
Ciprofloxacin -0.5 / 10.25 / 0.5NA
Fluconazole -NANA2 / 4

Note: The data presented in this table is for illustrative purposes and represents plausible results based on literature for similar compounds. Actual experimental results may vary.

Insights into the Mechanism of Action

While the precise mechanism of action for this specific class of analogues requires further investigation, several plausible targets for benzoxazole derivatives have been proposed in the literature. One of the most cited mechanisms is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. The benzoxazole scaffold can mimic the binding of ATP to the GyrB subunit of the enzyme, thereby inhibiting its activity.

G cluster_pathway Proposed Mechanism of Action A 4-Bromo-benzooxazole Analogue B Bacterial Cell A->B Enters Cell C DNA Gyrase (GyrA & GyrB subunits) A->C Inhibits GyrB subunit B->C D DNA Replication & Repair C->D Essential for E Bacterial Cell Death C->E Inhibition leads to D->B Maintains DNA integrity

Proposed Mechanism: Inhibition of DNA Gyrase

Conclusion

The this compound scaffold provides a versatile platform for the synthesis of novel Schiff base analogues with potential antimicrobial activity. The protocols outlined in this document offer a comprehensive framework for the synthesis, purification, characterization, and biological evaluation of these compounds. The systematic exploration of different amine substituents will enable the elucidation of structure-activity relationships, guiding the design of more potent antimicrobial agents to combat the growing threat of drug-resistant pathogens.

References

  • Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. [Link]

  • MDPI. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. [Link]

  • PubMed. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. [Link]

  • PubMed. (2019). Synthesis, characterization and antimicrobial activity of Schiff bases from chitosan and salicylaldehyde/TiO2 nanocomposite membrane. [Link]

  • ResearchGate. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. [Link]

  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Medires. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. [Link]

  • Arabian Journal of Chemistry. (2016). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • PubMed. (2010). Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities. [Link]

  • HETEROCYCLES. (2022). SYNTHESIS AND REACTIVITY OF NOVEL 5-IMINO-1,2-OXAZOLE. [Link]

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The Strategic Utility of 4-Bromo-benzooxazole-2-carbaldehyde in the Genesis of Advanced Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold as a Privileged Fluorophore

Benzoxazole derivatives represent a cornerstone in the development of fluorescent probes, prized for their rigid, planar structure and advantageous photophysical properties.[1] These heterocyclic systems are integral to a multitude of molecular sensors and imaging agents due to their inherent fluorescence and the tunability of their emission characteristics through synthetic modification.[1][2] The strategic incorporation of a bromine atom at the 4-position and a formyl group at the 2-position, as seen in 4-Bromo-benzooxazole-2-carbaldehyde, offers a dual-functionalized platform for the rational design of sophisticated fluorescent probes. The aldehyde group serves as a versatile reactive handle for the construction of complex probe architectures, while the bromo-substituent provides a valuable locus for cross-coupling reactions, enabling the extension of the π-conjugated system to modulate the probe's spectral properties.[3][4] This document delineates the synthetic utility of this key intermediate, providing detailed protocols for the synthesis of fluorescent probes via Knoevenagel condensation and Suzuki-Miyaura cross-coupling, and discusses their potential applications in cellular imaging and analyte detection.

Core Synthetic Strategies and Mechanistic Considerations

The unique bifunctionality of this compound allows for two primary avenues of elaboration into fluorescent probes: modification at the 2-formyl position and substitution at the 4-bromo position.

Knoevenagel Condensation at the 2-Formyl Position: Crafting Styryl-Type Probes

The aldehyde functionality is a prime site for Knoevenagel condensation, reacting with active methylene compounds to generate styryl-type benzoxazole dyes. This reaction is a powerful method for extending the π-conjugation of the benzoxazole core, which typically results in a red-shift of the absorption and emission spectra. The choice of the active methylene compound is critical as it introduces a recognition moiety or modulates the photophysical properties of the final probe.

Experimental Protocol: Synthesis of a Styryl-Benzoxazole Probe via Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of a styryl-benzoxazole fluorescent probe from this compound and an active methylene compound, such as malononitrile.

Materials:

  • This compound

  • Malononitrile (or other active methylene compound)

  • Piperidine (or other basic catalyst)

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid

  • Deionized Water

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (Silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 eq.).

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The formation of the product will be indicated by the appearance of a new, often colored, spot with a different Rf value.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

  • Catalyst: Piperidine, a secondary amine, is an effective basic catalyst for the Knoevenagel condensation. Other bases like triethylamine or pyridine can also be employed.

  • Monitoring: TLC is a crucial and straightforward technique to track the consumption of starting materials and the formation of the product, preventing over-running the reaction and the formation of byproducts.

Diagram of Knoevenagel Condensation Workflow:

Knoevenagel_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 4-Bromo-benzooxazole- 2-carbaldehyde ReactionVessel Dissolve in Ethanol + Piperidine Catalyst Reactant1->ReactionVessel Reactant2 Active Methylene Compound Reactant2->ReactionVessel Reflux Heat to Reflux ReactionVessel->Reflux TLC Monitor by TLC Reflux->TLC Cooling Cool to RT TLC->Cooling Isolation Filtration or Concentration Cooling->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Product Purified Fluorescent Probe Purification->Product

Caption: Workflow for the synthesis of styryl-benzoxazole probes.

Suzuki-Miyaura Cross-Coupling at the 4-Bromo Position: Extending the π-System

The bromine atom at the 4-position is a key functional handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents, which can significantly alter the photophysical properties of the resulting fluorescent probe.[5][6] For example, coupling with electron-donating or electron-withdrawing arylboronic acids can fine-tune the intramolecular charge transfer (ICT) characteristics of the molecule, leading to probes with large Stokes shifts and sensitivity to the local environment.

Experimental Protocol: Synthesis of a 4-Aryl-benzooxazole Probe via Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • TLC apparatus

  • Column chromatography setup (Silica gel)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure efficient coupling.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Diagram of Suzuki-Miyaura Coupling Catalytic Cycle:

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative\nAddition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' 4-Aryl-benzooxazole -2-carbaldehyde Reductive\nElimination->Ar-Ar' R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Br 4-Bromo-benzooxazole -2-carbaldehyde Ar-Br->Oxidative\nAddition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization and Photophysical Properties

The synthesized fluorescent probes should be thoroughly characterized to confirm their structure and assess their photophysical properties.

Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Photophysical Characterization:

  • UV-Visible Absorption Spectroscopy: To determine the maximum absorption wavelength (λₘₐₓ).

  • Fluorescence Spectroscopy: To determine the maximum emission wavelength (λₑₘ) and the quantum yield (Φ).

  • Stokes Shift: Calculated as the difference between the maximum emission and absorption wavelengths.

Table 1: Representative Photophysical Data for Benzoxazole-Based Dyes

Compound ClassExcitation (λₑₓ) (nm)Emission (λₑₘ) (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
Styryl-benzoxazole350-450450-550100-1500.1-0.5[3]
4-Aryl-benzoxazole380-480480-600100-1800.2-0.8[7]

Note: The data presented are typical ranges for these classes of compounds and the exact values will depend on the specific substituents and solvent environment.

Applications in Research and Drug Development

Fluorescent probes derived from this compound have a wide range of potential applications.

  • Cellular Imaging: Probes can be designed to selectively stain specific organelles, such as mitochondria or lipid droplets, enabling the visualization of cellular processes in real-time.[8][9]

  • Ion Sensing: The benzoxazole core can be functionalized with chelating agents to create probes that exhibit a fluorescent response upon binding to specific metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺).[9]

  • Viscosity Probes: Molecular rotors based on the benzoxazole scaffold can be designed to exhibit fluorescence that is sensitive to the viscosity of their microenvironment.

  • pH Sensors: The fluorescence of certain benzoxazole derivatives can be sensitive to pH changes, making them useful for monitoring pH in biological systems.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced fluorescent probes. Its dual reactivity allows for the creation of a diverse library of sensors and imaging agents through well-established synthetic methodologies like the Knoevenagel condensation and Suzuki-Miyaura cross-coupling. The ability to systematically tune the photophysical and chemical properties of the resulting probes makes this starting material a powerful tool for researchers in chemistry, biology, and materials science.

References

  • Frizon, T. E. K., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]

  • Benson, C. R., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. Available at: [Link]

  • Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Available at: [Link]

  • Wang, Y., et al. (2018). A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells. Analytical Methods. Available at: [Link]

  • Abu Jarra, H., et al. (2017). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi, Tomul XXV, 2017, Fascicula 1. Available at: [Link]

  • Santos, M. S., et al. (2021). Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction. New Journal of Chemistry. Available at: [Link]

  • Harrowven, D. C., & Guy, I. D. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron. Available at: [Link]

  • Kim, E., et al. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega. Available at: [Link]

  • Lankalapalli, S., et al. (2019). Lessons in Organic Fluorescent Probe Discovery. ACS Omega. Available at: [Link]

  • Zhang, Y., et al. (2014). Phenothiazine-based benzoxazole derivates exhibiting mechanochromic luminescence: the effect of a bromine atom. Journal of Materials Chemistry C. Available at: [Link]

  • Würsch, D., et al. (2022). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chan, T. C., et al. (2016). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Molecules. Available at: [Link]

  • Barth, A., et al. (2023). Development of bifunctional fluorescent probes and their application to α-helix labelling. Organic & Biomolecular Chemistry. Available at: [Link]

  • Aydin, D., et al. (2021). Synthesis of novel fluorescent probes based on the Knoevenagel reaction: For the detection and removal of sulfides from water. Dyes and Pigments. Available at: [Link]

  • Nguyen, T. T., et al. (2018). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-benzooxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-benzooxazole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and achieve optimal results. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical success.

Overview of the Synthetic Approach

The synthesis of this compound typically proceeds through a multi-step sequence, beginning with the formation of the benzoxazole core, followed by the introduction and modification of the functional group at the 2-position. A common and effective strategy involves the condensation of 2-amino-3-bromophenol with a suitable C2-synthon, followed by oxidation to yield the target aldehyde.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow A 2-Amino-3-bromophenol C Condensation A->C B Glyoxylic Acid Derivative B->C D 4-Bromo-benzooxazole-2-carboxylic acid C->D Cyclization E Reduction D->E F (4-Bromo-benzooxazol-2-yl)methanol E->F G Oxidation F->G H This compound G->H

Caption: A representative synthetic workflow for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in the Initial Condensation/Cyclization Step

Question: I am getting a low yield of the 4-Bromo-benzooxazole intermediate after reacting 2-amino-3-bromophenol with my C2 synthon. What are the possible causes and how can I improve the yield?

Answer:

Low yields in the formation of the benzoxazole ring are a frequent challenge. Several factors can contribute to this issue:

  • Incomplete Reaction: The condensation between the o-aminophenol and the carbonyl compound might not be going to completion. This can be addressed by:

    • Optimizing Reaction Temperature: While some benzoxazole syntheses proceed at room temperature, others require heating to drive the reaction forward.[1] Experiment with a temperature gradient to find the optimal condition for your specific substrates. Microwave-assisted synthesis can also be a valuable tool to accelerate the reaction.[2]

    • Extending Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.

    • Choice of Catalyst: The use of a catalyst can significantly improve yields.[3] Common catalysts for benzoxazole synthesis include acids (like p-toluenesulfonic acid) or dehydrating agents.[4] For instance, the reaction can be performed in the presence of silica sulfuric acid under solvent-free conditions.

  • Side Reactions: The starting material, 2-amino-3-bromophenol, has multiple reactive sites. Undesired side reactions can compete with the desired cyclization.

    • Protecting Groups: While generally not necessary for this synthesis, consider if any of your reaction conditions could be promoting side reactions involving the phenol or amine groups.

    • Control of Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of one reactant might lead to the formation of byproducts.

  • Degradation of Starting Material or Product: The starting aminophenol can be susceptible to oxidation.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the starting material.

Proposed Optimization Strategy:

ParameterRecommendationRationale
Solvent Toluene, XyleneAprotic solvents that allow for azeotropic removal of water.
Catalyst p-Toluenesulfonic acid (catalytic)Facilitates both the initial imine/enamine formation and the subsequent cyclization.
Temperature Reflux with a Dean-Stark trapTo drive the equilibrium towards the product by removing water.
Atmosphere Nitrogen or ArgonTo prevent oxidation of the 2-amino-3-bromophenol.
Issue 2: Difficulties in the Oxidation of the Alcohol to the Aldehyde

Question: The oxidation of (4-Bromo-benzooxazol-2-yl)methanol to the corresponding aldehyde is proving difficult. I am observing either incomplete conversion or over-oxidation to the carboxylic acid. How can I control this step?

Answer:

The selective oxidation of a primary alcohol to an aldehyde is a delicate transformation, and several factors can influence its outcome:

  • Choice of Oxidizing Agent: The choice of oxidant is critical for achieving high selectivity for the aldehyde.

    • Mild Oxidants: Employing mild and selective oxidizing agents is recommended. Examples include:

      • Dess-Martin Periodinane (DMP): Known for its high efficiency and mild reaction conditions for the synthesis of substituted benzoxazoles.[3]

      • Pyridinium Chlorochromate (PCC): A classic reagent for the oxidation of primary alcohols to aldehydes, often used on silica gel support.

      • Manganese Dioxide (MnO₂): Particularly effective for the oxidation of allylic and benzylic-type alcohols.

  • Over-oxidation: Stronger oxidizing agents (e.g., potassium permanganate, chromic acid) will likely lead to the formation of the carboxylic acid. It is crucial to avoid these reagents if the aldehyde is the desired product.

  • Reaction Conditions:

    • Temperature Control: Many oxidation reactions are exothermic. Maintaining a low temperature (e.g., 0 °C to room temperature) can help to minimize over-oxidation.

    • Monitoring the Reaction: Closely monitor the reaction progress by TLC. The aldehyde, alcohol, and carboxylic acid should have distinct Rf values. Quench the reaction as soon as the starting alcohol is consumed to prevent further oxidation.

Recommended Oxidation Protocols:

Oxidizing AgentSolventTemperatureKey Considerations
Dess-Martin Periodinane (DMP) Dichloromethane (DCM)Room TemperatureStoichiometric reagent; work-up involves filtration of the iodine byproducts.
Pyridinium Chlorochromate (PCC) Dichloromethane (DCM)Room TemperatureCarcinogenic reagent, handle with care; often buffered with a solid base like sodium acetate.
Activated MnO₂ Dichloromethane (DCM) or ChloroformRoom Temperature to RefluxRequires a large excess of the reagent; the activity of MnO₂ can vary between batches.
Issue 3: Purification Challenges of the Final Product

Question: I am having trouble purifying the final product, this compound. What are the recommended purification techniques?

Answer:

Purification can be challenging due to the potential for impurities with similar polarities to the product. A multi-step purification strategy is often necessary.

  • Initial Work-up: After the reaction, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities.[4]

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis.

    • Co-spotting: On your TLC plate, co-spot your crude mixture with the starting material and any expected byproducts to help in identifying the product spot.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Solvent Screening: Test a variety of solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof) to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Characterization: After purification, it is essential to confirm the identity and purity of your product using analytical techniques such as:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared Spectroscopy (IR): To identify the characteristic aldehyde C=O stretch.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of this compound?

A1: Aldehydes, in general, can be susceptible to oxidation to carboxylic acids upon exposure to air over extended periods. It is recommended to store the purified compound under an inert atmosphere, at a low temperature, and protected from light to minimize degradation.

Q2: Are there alternative synthetic routes to introduce the aldehyde functionality at the 2-position?

A2: Yes, other methods exist. For instance, one could start with a 2-methyl-4-bromo-benzooxazole and perform a radical bromination followed by hydrolysis. However, this route can be less direct and may present its own set of challenges. The oxidation of the corresponding alcohol is generally a more controlled and reliable method.

Q3: Can I use a different halogen at the 4-position?

A3: The general synthetic strategy should be applicable for other halogens (e.g., chlorine or iodine) at the 4-position. However, the reactivity of the starting 2-amino-3-halophenol may vary, potentially requiring adjustments to the reaction conditions. The electronic properties of the halogen will also influence the reactivity of the final product.

Q4: What are some common applications of bromo-substituted benzoxazoles?

A4: Bromo-substituted benzoxazoles are valuable intermediates in medicinal chemistry and materials science.[5] The bromine atom can serve as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of compounds for biological screening or materials development.[6][7]

Experimental Protocols

Protocol 1: Synthesis of (4-Bromo-benzooxazol-2-yl)methanol
  • To a solution of 2-amino-3-bromophenol (1.0 eq) in toluene, add glycolic acid (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The intermediate carboxylic acid is then reduced. To a solution of the crude 4-Bromo-benzooxazole-2-carboxylic acid in anhydrous THF at 0 °C, slowly add a solution of a suitable reducing agent (e.g., LiAlH₄, 1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and concentrate the filtrate to obtain the crude alcohol, which can be purified by column chromatography.

Protocol 2: Oxidation to this compound
  • Dissolve (4-Bromo-benzooxazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Troubleshooting_Logic cluster_synthesis Synthesis of this compound Start Start Synthesis LowYield Low Yield? Start->LowYield IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes PurificationIssue Purification Issues? LowYield->PurificationIssue No SideReactions Side Reactions? IncompleteReaction->SideReactions No Increase Temp Increase Temp IncompleteReaction->Increase Temp Yes Add Catalyst Add Catalyst IncompleteReaction->Add Catalyst Yes Extend Time Extend Time IncompleteReaction->Extend Time Yes SideReactions->PurificationIssue No Inert Atmosphere Inert Atmosphere SideReactions->Inert Atmosphere Yes Check Stoichiometry Check Stoichiometry SideReactions->Check Stoichiometry Yes FinalProduct Pure Product PurificationIssue->FinalProduct No Column Chromatography Column Chromatography PurificationIssue->Column Chromatography Yes Recrystallization Recrystallization PurificationIssue->Recrystallization Yes

Caption: A decision-making flowchart for troubleshooting the synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]8]

  • MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5479.[9]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. 85(2).[10]

  • MDPI. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 28(19), 6927.[11]

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25403.[1]

  • PubMed Central. (2016). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. 6, 30101.[4]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some benzoxazole derivatives. 7(3), 1253-1261.[12]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). A Review on Various Synthetic Methods of Benzoxazole Moiety. 8(4).[3]

  • CORE. (2012). Studies in the Synthesis of Benzoxazole Compounds.[13]

  • ResearchGate. (2019). Microwave-Assisted Synthesis of Benzoxazole Derivatives.[2]

  • Google Patents. (2013). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.[14]

  • Bentham Science. (2025). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde.[15]

  • MDPI. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Foods, 11(15), 2292.[16]

  • ResearchGate. (2015). 4-Bromo-2,3-dihydroisoxazoles: Synthesis and Application in Halogen-Lithium Exchange Reactions.[17]

  • ResearchGate. (2018). Oxidation of 4‐(hydroxymethyl)oxazole 4 a to....[18]

  • ResearchGate. (2019). Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation.[19]

  • ScienceDirect. (2018). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. Journal of Molecular Structure, 1155, 33-44.[7]

  • Google Patents. (2014). CN103664765A - Preparation method of 2-amino-3-bromopyridine.[20]

  • National Institutes of Health. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 143.[21]

  • MDPI. (2020). Benzo[1,2-d:4,5-d′]bis([8][9][10]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 25(21), 5183.[6]

  • PubChem. (n.d.). 4-Bromo-1,3-benzodioxole. Retrieved from [Link]]

  • ResearchGate. (2020). Electrochemical Oxidation of 4-(Hydroxymethyl)Benzoic Acid.[22]

  • Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]]

  • PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84.[5]

  • Google Patents. (1971). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.[23]

  • AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]]

Sources

Technical Support Center: Purification of 4-Bromo-benzooxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-benzooxazole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address challenges encountered during your experiments.

Introduction: The Chemistry of Purifying this compound

This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent reactions and the integrity of biological data. The primary synthetic route to this compound typically involves the condensation of 2-amino-5-bromophenol with an appropriate C2-aldehyde source, such as glyoxylic acid. This reaction, while generally efficient, can lead to a mixture of the desired product, unreacted starting materials, and side products. Effective purification is therefore a critical step.

This guide provides a comprehensive overview of the most effective purification strategies, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most common impurities arise from the starting materials and the reaction intermediates. These typically include:

  • Unreacted 2-amino-5-bromophenol: A polar compound that can be difficult to separate from the product if present in large amounts.

  • Unreacted glyoxylic acid (or its derivatives): Highly polar and water-soluble, usually removed during aqueous work-up.

  • Schiff base intermediate: Formed from the initial condensation of the amine and aldehyde. Incomplete cyclization will leave this as a major impurity.

  • Isomeric products: If the starting material, 2-amino-bromophenol, contains isomeric impurities (e.g., 2-amino-3-bromophenol), you may have isomeric benzoxazole products.

Q2: My reaction seems to be incomplete, and I have a lot of starting material left. What should I do?

A2: Incomplete reactions are a common issue. Before attempting a difficult purification, consider optimizing the reaction conditions. Driving the reaction to completion will simplify the purification process significantly. You can try:

  • Increasing the reaction time or temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal conditions.

  • Using a dehydrating agent: The cyclization step involves the elimination of water. The use of a Dean-Stark apparatus or the addition of a dehydrating agent can drive the equilibrium towards the product.

  • Catalyst choice: The reaction can be catalyzed by acids. Ensure you are using an appropriate catalyst at the correct concentration.

Q3: What is the best initial approach for purifying crude this compound?

A3: For most routine purifications of this compound, a well-executed column chromatography is the most effective initial approach. It allows for the separation of the moderately polar product from both the more polar starting materials and less polar byproducts. For achieving very high purity, especially for analytical standards or late-stage intermediates, recrystallization following chromatography is recommended.

Q4: How can I effectively monitor the purification process?

A4: Thin Layer Chromatography (TLC) is an indispensable tool. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your product and impurities. The benzoxazole ring system is UV active, so spots can be visualized under a UV lamp (254 nm)[1]. For compounds without a strong UV chromophore, staining with reagents like p-anisaldehyde can be effective for visualizing aldehydes[2].

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.

Problem Possible Cause Solution
My compound is a persistent oil and won't crystallize. The presence of impurities is preventing crystallization.Purify the oil by column chromatography to remove impurities. After chromatography, attempt recrystallization from a suitable solvent system.
I see multiple spots on TLC after column chromatography. The polarity of the eluent may not be optimal for separation.Try a shallower gradient of your eluent system. For example, instead of starting with 20% ethyl acetate in hexane, start with 5% and increase the polarity very slowly.
The column may have been overloaded with crude material.Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
The purified product is colored (yellow/brown). The color may be due to trace impurities or degradation.Treat a solution of your compound in a suitable solvent (e.g., ethyl acetate) with activated charcoal, followed by filtration through celite and recrystallization[3].
Low recovery after recrystallization. The chosen solvent is too good at dissolving your compound at low temperatures.Choose a solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below[4]. You may need to screen several solvents or solvent mixtures.
The product may have precipitated out during hot filtration.Ensure your filtration apparatus is pre-heated to prevent premature crystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of a crude reaction mixture containing this compound and common impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc)

  • Glass column, flasks, and other standard laboratory glassware

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a mixture of hexane and ethyl acetate (start with a ratio of 4:1).

    • Visualize the plate under UV light (254 nm). The product should be a distinct spot. Identify the spots corresponding to impurities (starting materials will likely be more polar, i.e., have a lower Rf value).

    • Adjust the solvent system to achieve an Rf value of ~0.3 for the product spot. This will be your starting eluent for the column.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Loading the Sample:

    • Dissolve the crude material in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the silica bed.

  • Elution:

    • Begin eluting the column with the solvent system determined by TLC (e.g., Hexane:EtOAc 4:1).

    • Collect fractions in test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent (e.g., to Hexane:EtOAc 3:1) to elute the product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for further purifying the product obtained from column chromatography or for crude material that is already relatively pure.

Materials:

  • Partially purified this compound

  • A selection of solvents for screening (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane)

  • Erlenmeyer flasks, hot plate, ice bath, and filtration apparatus

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount of the compound in several test tubes.

    • Add a small amount of a different solvent to each tube.

    • Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.

    • Heat the tubes that show poor solubility at room temperature. A good solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a good crop of crystals.

    • Commonly effective solvent systems for similar heterocyclic compounds include mixtures of a soluble solvent (like ethanol or ethyl acetate) and an anti-solvent (like water or hexane).

  • Recrystallization Procedure:

    • Place the compound to be recrystallized in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the compound.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystal formation appears to have stopped, place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualization of Workflows

Purification Workflow Diagram

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Determine Eluent Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Identify Pure Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Partially_Pure Partially Pure Product Solvent_Evaporation->Partially_Pure Recrystallization Recrystallization Partially_Pure->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Pure_Product Pure Crystalline Product Filtration_Drying->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic Diagram

Caption: Decision-making flowchart for troubleshooting common purification problems.

References

  • Soni, S., Sahiba, N., Teli, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111. Available at: [Link]

  • Bennehalli, B., et al. (2013). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 3(4), 748-760.
  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Available at: [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Allen, S. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]

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Technical Support Center: Overcoming Low Yield in 4-Bromo-benzooxazole-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-benzooxazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our aim is to not only provide solutions but also to explain the causality behind the experimental choices, ensuring a robust and reproducible synthetic protocol.

Introduction: A Three-Act Synthetic Challenge

The synthesis of this compound is a valuable process for generating a key building block in medicinal chemistry and materials science. A common and logical synthetic route proceeds in three main stages, each with its own set of potential pitfalls that can contribute to a diminished overall yield. This guide is structured to address each of these stages systematically.

Part 1: Troubleshooting Guide - A Step-by-Step Analysis of Low Yield

This section is formatted in a question-and-answer style to directly address specific issues you might be encountering during your experiments.

Stage 1: Cyclization to form 2-Methyl-4-bromobenzoxazole

The foundational step of any multi-step synthesis is critical. A low yield in the initial cyclization will invariably lead to a disappointing final outcome.

Question 1: My yield of 2-methyl-4-bromobenzoxazole is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yield in the cyclization of 2-amino-3-bromophenol with an acetylating agent (e.g., acetic anhydride or acetyl chloride) can stem from several factors. Let's break them down:

  • Incomplete Reaction: The electron-withdrawing nature of the bromine atom can decrease the nucleophilicity of the amino group in the starting material, slowing down the initial acylation and subsequent cyclization.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at a lower temperature, a modest increase in temperature may be beneficial. However, be cautious of excessive heating, which can lead to side product formation.

      • Catalysis: The use of a mild acid catalyst can facilitate the dehydration step of the cyclization. While strong acids can lead to degradation, a catalytic amount of a weaker acid like acetic acid can be beneficial. Some protocols for benzoxazole synthesis utilize catalysts to improve yields and shorten reaction times.[1]

  • Side Reactions: The presence of two nucleophilic groups (hydroxyl and amino) on the 2-amino-3-bromophenol can lead to undesired side reactions.

    • Troubleshooting:

      • Order of Addition: Adding the acetylating agent slowly to a solution of the aminophenol can help to favor the more nucleophilic amino group's reaction first.

      • N,O-diacylation: Excess acetylating agent can lead to the formation of the diacetylated product, which may not efficiently cyclize. Using a stoichiometric amount of the acetylating agent is recommended.

  • Purity of Starting Materials: Impurities in the 2-amino-3-bromophenol or the acetylating agent can interfere with the reaction.

    • Troubleshooting:

      • Reagent Quality: Ensure the 2-amino-3-bromophenol is of high purity. If necessary, recrystallize it before use. The acetic anhydride should be fresh and free from acetic acid, which can be formed upon hydrolysis.

Experimental Protocol: Optimized Cyclization

  • To a solution of 2-amino-3-bromophenol (1.0 eq) in a suitable solvent (e.g., toluene or acetic acid), add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Stage 2: Radical Bromination of 2-Methyl-4-bromobenzoxazole

This step involves the formation of the 4-bromo-2-(dibromomethyl)benzoxazole intermediate. The key challenge here is to achieve selective benzylic bromination without undesired side reactions.

Question 2: I am observing a complex mixture of products after the bromination of 2-methyl-4-bromobenzoxazole with N-bromosuccinimide (NBS), and the yield of the desired dibrominated product is low. What is going wrong?

Answer: The free-radical bromination of the methyl group on the benzoxazole ring is a delicate reaction. Several factors can lead to a poor outcome:

  • Insufficient Radical Initiation: Radical reactions require an initiator to start the chain reaction. Without it, the reaction will be slow and inefficient.

    • Troubleshooting:

      • Initiator: Use a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction should also be carried out under irradiation with a UV lamp or at a temperature sufficient to cause homolytic cleavage of the initiator.

      • Solvent Choice: The reaction should be performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can interfere with the radical chain mechanism.

  • Competitive Aromatic Bromination: Although NBS is known for its selectivity for allylic and benzylic positions, under certain conditions, electrophilic aromatic substitution on the benzoxazole ring can occur. The benzoxazole ring is electron-rich and susceptible to electrophilic attack.

    • Troubleshooting:

      • Control of HBr: The formation of HBr during the reaction can catalyze electrophilic bromination. The use of a radical initiator and maintaining a low concentration of Br₂ (which NBS provides) helps to suppress this side reaction.[2]

      • Reaction Conditions: Avoid acidic conditions and high temperatures for prolonged periods, as these can favor aromatic bromination.

  • Over-bromination and Under-bromination: Achieving the desired dibromination without forming significant amounts of the monobrominated or tribrominated byproducts requires careful control of the stoichiometry.

    • Troubleshooting:

      • Stoichiometry: Use slightly more than two equivalents of NBS to favor the formation of the dibrominated product. It is advisable to add the NBS in portions and monitor the reaction by TLC or GC-MS to avoid over-bromination.

Experimental Protocol: Selective Benzylic Bromination

  • Dissolve 2-methyl-4-bromobenzoxazole (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (2.2 eq) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is often used in the next step without further purification.

Stage 3: Hydrolysis of 4-Bromo-2-(dibromomethyl)benzoxazole

The final step, the conversion of the dibromomethyl group to an aldehyde, is often where significant yield loss can occur due to incomplete reaction or product degradation.

Question 3: The hydrolysis of my crude 4-bromo-2-(dibromomethyl)benzoxazole is giving a very low yield of the desired aldehyde. What are the best conditions for this transformation?

Answer: The hydrolysis of a gem-dibromide to an aldehyde can be challenging. The stability of the resulting aldehyde is also a key consideration.

  • Inefficient Hydrolysis: The C-Br bonds in the dibromomethyl group need to be cleaved effectively.

    • Troubleshooting:

      • Hydrolysis Reagents: A common method involves heating the dibromomethyl compound in an aqueous medium with a reagent that can trap the released bromide ions and facilitate the hydrolysis.

        • Silver Nitrate: Using aqueous silver nitrate is an effective method. The precipitation of silver bromide drives the reaction forward.

        • Calcium Carbonate: A suspension of calcium carbonate in water can also be used. This method often requires prolonged heating. A known procedure for the synthesis of p-bromobenzaldehyde from p-bromobenzal bromide uses this method with a 15-hour reflux.[3][4]

      • Phase Transfer Catalysis: For substrates with low water solubility, a phase transfer catalyst can be employed to improve the reaction rate.

  • Product Degradation: Aldehydes can be sensitive to the reaction conditions, especially elevated temperatures and acidic or basic environments. The this compound may be susceptible to oxidation or other decomposition pathways.

    • Troubleshooting:

      • Reaction Temperature and Time: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive heat.

      • Work-up: After the reaction is complete, a careful work-up is crucial. Extraction with a suitable organic solvent followed by washing with a neutral brine solution is recommended.

  • Purification Challenges: The final product may be difficult to purify, leading to losses.

    • Troubleshooting:

      • Purification Method: While column chromatography is a common purification technique, the aldehyde may be unstable on silica gel.[5] Crystallization is often a better choice for purifying aldehydes.[6] Consider recrystallization from a solvent system like heptane or ethanol/water.[7]

Experimental Protocol: Optimized Hydrolysis

  • To a solution of crude 4-bromo-2-(dibromomethyl)benzoxazole (1.0 eq) in a mixture of acetone and water, add silver nitrate (2.2 eq).

  • Heat the mixture to a gentle reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture and filter off the precipitated silver bromide.

  • Remove the acetone under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude aldehyde by recrystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: Are there any alternative synthetic routes to this compound that might offer better yields?

A1: Yes, a few alternative strategies could be explored if the three-step route proves to be low-yielding:

  • Oxidation of 2-Methyl-4-bromobenzoxazole: Direct oxidation of the methyl group to an aldehyde is a potential one-step alternative to the bromination/hydrolysis sequence. Reagents like selenium dioxide (SeO₂) are known to effect such transformations, although they are often toxic and require careful handling.

  • The Sommelet Reaction: This reaction converts a benzylic halide to an aldehyde using hexamethylenetetramine followed by hydrolysis. This would involve first synthesizing 2-(chloromethyl)-4-bromobenzoxazole, which could then be subjected to the Sommelet reaction conditions.[8]

  • Vilsmeier-Haack Formylation: While typically used for electron-rich aromatic rings, a direct formylation of the 4-bromobenzoxazole at the 2-position might be possible under specific conditions, though likely challenging.

Q2: How can I effectively monitor the progress of each reaction step?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediates, and the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For the bromination step, GC-MS can be particularly useful for identifying the mono-, di-, and tri-brominated species.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Bromine and NBS: Both are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Carbon tetrachloride is a known carcinogen and should be handled with extreme care. Consider replacing it with a safer alternative like cyclohexane if possible. Other organic solvents used are flammable.

  • Heating: Use appropriate heating mantles and condensers to prevent the escape of flammable vapors.

Q4: My final product, this compound, seems to be unstable. How should I store it?

A4: Aldehydes, in general, can be prone to oxidation to the corresponding carboxylic acids upon exposure to air. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. If the product is a solid, storing it in a desiccator can also help to protect it from moisture.

Part 3: Visualization of the Synthetic Pathway and Troubleshooting Logic

To provide a clearer understanding of the synthetic process and the decision-making involved in troubleshooting, the following diagrams have been generated.

Workflow for the Synthesis of this compound

Synthetic_Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Bromination cluster_2 Stage 3: Hydrolysis 2-amino-3-bromophenol 2-amino-3-bromophenol 2-methyl-4-bromobenzoxazole 2-methyl-4-bromobenzoxazole 2-amino-3-bromophenol->2-methyl-4-bromobenzoxazole Acetic Anhydride, Heat 4-bromo-2-(dibromomethyl)benzoxazole 4-bromo-2-(dibromomethyl)benzoxazole 2-methyl-4-bromobenzoxazole->4-bromo-2-(dibromomethyl)benzoxazole NBS, AIBN, CCl4, UV/Heat This compound This compound 4-bromo-2-(dibromomethyl)benzoxazole->this compound AgNO3, H2O/Acetone, Heat

Caption: A three-stage synthetic workflow for this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree cluster_stage1 Stage 1: Cyclization Issue? cluster_stage2 Stage 2: Bromination Issue? cluster_stage3 Stage 3: Hydrolysis/Purification Issue? Low_Overall_Yield Low_Overall_Yield Incomplete_Reaction_1 Incomplete Reaction? Low_Overall_Yield->Incomplete_Reaction_1 Complex_Mixture_2 Complex Mixture? Low_Overall_Yield->Complex_Mixture_2 Low_Yield_3 Low Yield of Aldehyde? Low_Overall_Yield->Low_Yield_3 Side_Products_1 Side Products? Incomplete_Reaction_1->Side_Products_1 Optimize_Time_Temp_1 Increase Time/Temp Incomplete_Reaction_1->Optimize_Time_Temp_1 Use_Catalyst_1 Add Acid Catalyst Incomplete_Reaction_1->Use_Catalyst_1 Control_Stoichiometry_1 Control Stoichiometry Side_Products_1->Control_Stoichiometry_1 Aromatic_Bromination_2 Aromatic Bromination? Complex_Mixture_2->Aromatic_Bromination_2 Use_Initiator_2 Add AIBN/BPO Complex_Mixture_2->Use_Initiator_2 Check_Solvent_2 Use Non-polar Solvent Complex_Mixture_2->Check_Solvent_2 Control_HBr_2 Minimize HBr Formation Aromatic_Bromination_2->Control_HBr_2 Product_Degradation_3 Product Degradation? Low_Yield_3->Product_Degradation_3 Change_Reagent_3 Use AgNO3 / CaCO3 Low_Yield_3->Change_Reagent_3 Milder_Conditions_3 Use Milder Conditions Product_Degradation_3->Milder_Conditions_3 Purification_Method_3 Recrystallize vs. Column Product_Degradation_3->Purification_Method_3

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

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Technical Support Center: Formylation of 4-Bromo-benzooxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formylation of 4-bromo-benzooxazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot side reactions and optimize your experimental outcomes. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of the reaction dynamics.

Introduction: The Challenge of Formylating 4-Bromo-benzooxazole

The introduction of a formyl group onto the 4-bromo-benzooxazole scaffold is a critical step in the synthesis of various biologically active compounds. However, the inherent reactivity of the benzoxazole ring system, coupled with the electronic effects of the bromine substituent, can lead to a range of undesirable side reactions. This guide provides a structured approach to identifying and mitigating these issues, ensuring higher yields and purity of your target molecule.

FAQ & Troubleshooting Guides

This section is organized by common formylation methods and the specific side reactions associated with each.

Section 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2][3][4]. While effective, its application to 4-bromo-benzooxazole requires careful control to prevent side reactions.

Q1: My Vilsmeier-Haack reaction is resulting in a low yield of the desired aldehyde, and I'm isolating a significant amount of a water-soluble byproduct. What is likely happening?

A1: Benzoxazole Ring Hydrolysis.

This is a frequent and often overlooked side reaction. The acidic conditions of the Vilsmeier-Haack reaction can promote the hydrolysis of the benzoxazole ring to form the corresponding 2-aminophenol derivative[5][6]. The Vilsmeier reagent itself is acidic, and the aqueous workup is typically performed under acidic or neutral conditions, which can exacerbate this issue.

Causality & Mechanism: The nitrogen atom of the benzoxazole ring can be protonated under acidic conditions, which activates the C2 position for nucleophilic attack by water. This leads to ring opening and the formation of an N-formyl-2-aminophenol intermediate, which can be further hydrolyzed to the aminophenol.

Troubleshooting & Mitigation:

  • Temperature Control: Maintain the lowest possible reaction temperature that still allows for the formylation to proceed. This will slow down the rate of hydrolysis.

  • Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous to minimize the presence of water during the reaction.

  • Careful Workup: During the aqueous workup, it is crucial to neutralize the reaction mixture quickly and at a low temperature. Adding the reaction mixture to a rapidly stirred, cold solution of a mild base (e.g., sodium bicarbonate or sodium acetate) can help to minimize the time the benzoxazole is exposed to acidic aqueous conditions.

  • Alternative Formylation Reagents: If hydrolysis remains a significant issue, consider using a milder formylation method that does not require strongly acidic conditions.

Q2: I'm observing the formation of a di-formylated product in my reaction. How can I improve the selectivity for mono-formylation?

A2: Controlling Di-formylation.

While the benzoxazole ring is generally considered electron-deficient, the specific position of formylation can be influenced by the reaction conditions and the directing effects of the substituents. Over-reaction can lead to the introduction of a second formyl group.

Causality & Mechanism: Excess Vilsmeier reagent or prolonged reaction times can lead to the formylation of a second site on the aromatic ring, particularly if there are other activating positions.

Troubleshooting & Mitigation:

  • Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Use of 1.0 to 1.2 equivalents is often sufficient.

  • Reaction Monitoring: Monitor the progress of the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-formylated product.

  • Temperature: Lowering the reaction temperature can often improve selectivity.

Q3: My product appears to have a chlorine atom incorporated instead of a formyl group. What could be the cause?

A3: Chloro-derivatization.

In some cases, the intermediate formed during the Vilsmeier-Haack reaction can be trapped by a chloride ion, leading to the formation of a chloro-derivative, especially if the reaction is heated for an extended period. A similar side reaction has been observed in the Vilsmeier-Haack formylation of 6,7-dihydrobenzo[b]thiophen-4(5H)-one, where a chloro-vinyl aldehyde was a major product[7].

Causality & Mechanism: The Vilsmeier reagent is a source of electrophilic chlorine species. Under forcing conditions, these can react with the substrate.

Troubleshooting & Mitigation:

  • Temperature and Reaction Time: Avoid excessive heating and prolonged reaction times.

  • Reagent Purity: Ensure the purity of the POCl₃ and DMF used.

  • Alternative Reagents: Consider using oxalyl chloride or thionyl chloride in place of POCl₃, as these may alter the reactivity profile and reduce the likelihood of chlorination in some systems.

Section 2: Lithiation-Formylation (Halogen-Metal Exchange)

An alternative approach to formylation is through a lithium-halogen exchange followed by quenching with an electrophilic formylating agent like DMF[8][9]. This method can offer excellent regioselectivity but is sensitive to reaction conditions.

Q1: My lithiation-formylation reaction is giving a poor yield, and I'm recovering a lot of my starting material. What is going wrong?

A1: Incomplete Lithium-Halogen Exchange.

The efficiency of the lithium-halogen exchange between the 4-bromo-benzooxazole and an organolithium reagent (e.g., n-BuLi, t-BuLi) is highly dependent on the reaction conditions.

Causality & Mechanism: The C-Br bond must be sufficiently activated for the exchange to occur. Factors such as temperature, solvent, and the choice of organolithium reagent play a critical role.

Troubleshooting & Mitigation:

  • Temperature: The exchange is typically performed at low temperatures (-78 °C to -100 °C) to prevent side reactions of the highly reactive aryllithium intermediate[10]. However, if the exchange is slow, a slightly higher temperature may be required. This must be carefully optimized.

  • Organolithium Reagent: t-Butyllithium is often more effective than n-butyllithium for halogen-metal exchange.

  • Solvent: The choice of solvent can influence the reactivity. Tetrahydrofuran (THF) is commonly used, but in some cases, diethyl ether or a mixture of solvents may be beneficial.

  • Addition Rate: Slow, dropwise addition of the organolithium reagent to the substrate solution can improve the efficiency of the exchange.

Q2: I am observing the formation of debrominated benzooxazole and other coupling byproducts. How can I minimize these?

A2: Protonolysis and Coupling Side Reactions.

The generated aryllithium species is a strong base and can be quenched by adventitious proton sources, leading to the debrominated product. It can also react with the starting bromo-benzooxazole to form homo-coupled byproducts.

Causality & Mechanism: Any source of protons in the reaction mixture (e.g., moisture, acidic protons on other functional groups) will lead to protonolysis. The aryllithium can also undergo nucleophilic attack on the starting material.

Troubleshooting & Mitigation:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Low Temperature: Maintaining a very low temperature throughout the reaction and quenching process is critical to minimize the rates of these side reactions[10].

  • Inverse Addition: Adding the substrate solution to the organolithium reagent can sometimes minimize coupling by keeping the concentration of the aryllithium species low.

  • Quenching: Ensure the DMF is pure and anhydrous.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding, the following diagrams illustrate the desired reaction, a key side reaction, and a general troubleshooting workflow.

Reaction Schemes

cluster_0 Vilsmeier-Haack Formylation cluster_1 Lithiation-Formylation 4-Bromo-benzooxazole 4-Bromo-benzooxazole Desired Product Desired Product 4-Bromo-benzooxazole->Desired Product 1. POCl3, DMF 2. H2O 4-Bromo-benzooxazole_2 4-Bromo-benzooxazole Aryllithium Intermediate Aryllithium Intermediate 4-Bromo-benzooxazole_2->Aryllithium Intermediate n-BuLi or t-BuLi, -78°C Desired Product_2 Desired Product Aryllithium Intermediate->Desired Product_2 DMF

Caption: Key formylation pathways for 4-Bromo-benzooxazole.

Side Reaction: Benzoxazole Ring Hydrolysis

4-Bromo-benzooxazole 4-Bromo-benzooxazole Protonated Benzoxazole Protonated Benzoxazole 4-Bromo-benzooxazole->Protonated Benzoxazole + H+ Ring-Opened Intermediate Ring-Opened Intermediate Protonated Benzoxazole->Ring-Opened Intermediate + H2O Hydrolysis Product Hydrolysis Product Ring-Opened Intermediate->Hydrolysis Product Hydrolysis

Caption: Mechanism of acid-catalyzed hydrolysis of the benzoxazole ring.

Troubleshooting Workflow

G cluster_vh Vilsmeier-Haack Troubleshooting cluster_lith Lithiation Troubleshooting start Low Yield or Impure Product check_method Which Formylation Method? start->check_method vh Vilsmeier-Haack check_method->vh V-H lith Lithiation check_method->lith Lithiation vh_issue Identify Main Issue vh->vh_issue lith_issue Identify Main Issue lith->lith_issue hydrolysis Hydrolysis Product Observed vh_issue->hydrolysis Water-soluble byproduct diform Di-formylation vh_issue->diform Higher MW product chloro Chlorination vh_issue->chloro Unexpected Cl incorporation hydrolysis_sol Action: - Strict anhydrous conditions - Low temperature workup - Rapid neutralization hydrolysis->hydrolysis_sol diform_sol Action: - Reduce Vilsmeier reagent stoichiometry - Monitor reaction closely (TLC/HPLC) diform->diform_sol chloro_sol Action: - Lower reaction temperature - Reduce reaction time chloro->chloro_sol no_rxn Starting Material Recovered lith_issue->no_rxn Incomplete reaction debr Debromination/Coupling lith_issue->debr Side products observed no_rxn_sol Action: - Use t-BuLi instead of n-BuLi - Optimize temperature - Check reagent quality no_rxn->no_rxn_sol debr_sol Action: - Strict anhydrous conditions - Maintain T < -78°C - Slow addition of reagents debr->debr_sol

Caption: A logical workflow for troubleshooting common formylation issues.

Quantitative Data Summary

ParameterVilsmeier-Haack FormylationLithiation-Formylation
Typical Temperature 0 °C to 80 °C-100 °C to -78 °C
Key Reagents POCl₃, DMFn-BuLi or t-BuLi, DMF
Common Solvents Dichloromethane, DMFTHF, Diethyl Ether
Primary Side Reactions Ring Hydrolysis, Di-formylationProtonolysis, Coupling
Mitigation Strategy Anhydrous conditions, careful workupStrict anhydrous conditions, low temp

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation
  • To a stirred solution of anhydrous DMF (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add POCl₃ (1.2 eq.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 4-bromo-benzooxazole (1.0 eq.) in anhydrous DCM dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a vigorously stirred mixture of ice and aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Lithiation-Formylation
  • Dissolve 4-bromo-benzooxazole (1.0 eq.) in anhydrous THF in an oven-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add t-butyllithium (1.1 eq.) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq.) dropwise, ensuring the temperature remains below -70 °C.

  • Stir at -78 °C for 30 minutes, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents. Thieme Chemistry.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Ortho-formylation of phenols. (2012). Organic Syntheses, 89, 220.
  • Aldersley, M. F., et al. (1993). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2.
  • Kumar, R. V. (n.d.). Synthetic Strategies Towards Benzoxazole Ring Systems. Asian Journal of Chemistry.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). Formylation. Retrieved from [Link]

  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • Synthesis and Characterization of Novel Carbazole Based Dyes. (2024).
  • Bailey, T. R. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry.
  • Clarke, K., et al. (n.d.). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one.
  • Effect of pH on first-order rate constant for the hydrolysis of.... (n.d.).
  • Cox, R. A. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids.
  • Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation. Retrieved from [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Narasimhan, N. S. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences.
  • Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. (n.d.). Green Chemistry.
  • Troubleshooting side reactions during the formylation step of synthesis. (n.d.). Benchchem.
  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023).
  • Process for formylation of aromatic compounds. (1995).
  • The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines. (n.d.).
  • Synthetic Strategies Towards Benzoxazole Ring Systems. (n.d.).
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI.
  • Vilsmeier-Haack Reaction. (2021). YouTube.
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia.
  • Hydrolysis of NBS to produce hypobromous acid/monovalent bromine. (n.d.).

Sources

Technical Support Center: Enhancing the Stability of 4-Bromo-benzooxazole-2-carbaldehyde in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Bromo-benzooxazole-2-carbaldehyde is a versatile heterocyclic building block crucial for the synthesis of novel pharmaceutical candidates and functional materials. However, its utility is often hampered by its inherent instability in solution, leading to inconsistent experimental outcomes and compromised product purity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and best practices to mitigate degradation and ensure the stability of this valuable intermediate. By understanding the underlying chemical principles of its instability, users can proactively design experiments that preserve the integrity of the molecule.

Section 1: Understanding the Root Causes of Instability

This section addresses the fundamental chemical properties of this compound that contribute to its degradation in solution.

Q1: What are the primary chemical features of this compound that make it unstable?

A1: The instability of this molecule is not due to a single factor, but rather the synergistic reactivity of its three core components:

  • The Aldehyde Group (-CHO): Aldehydes are intrinsically reactive and susceptible to oxidation, especially aromatic aldehydes. In the presence of atmospheric oxygen or other oxidants, the aldehyde can be readily converted to the corresponding, often less reactive, carboxylic acid.[1] This is one of the most common degradation pathways. Furthermore, in protic solvents like water or alcohols, the electrophilic carbonyl carbon can be attacked by the solvent to form an unstable geminal diol (hydrate) or hemiacetal, respectively.[2]

  • The Benzoxazole Ring: This heterocyclic system is generally stable, but its reactivity can be influenced by pH. The nitrogen atom in the oxazole ring imparts weak basicity.[3][4] In strongly acidic conditions, the ring can be protonated, potentially leading to ring-opening or other unforeseen side reactions. The stability of benzoxazole derivatives is also known to be significantly affected by the choice of solvent.[5][6]

  • The Bromo-Aromatic System: Aromatic compounds containing bromine can be sensitive to light.[7] Exposure to UV or even high-intensity visible light can induce photochemical reactions, such as homolytic cleavage of the carbon-bromine bond, leading to radical species and subsequent debromination or formation of other byproducts.[8]

Q2: What are the most probable degradation pathways for this molecule in solution?

A2: Based on the reactive moieties, several degradation pathways can be anticipated. The primary routes are oxidation of the aldehyde, hydration of the carbonyl, and potential photodegradation. These pathways can occur concurrently, complicating the analysis of experimental results.

main 4-Bromo-benzooxazole- 2-carbaldehyde oxid Oxidation (O2, Peroxides) main->oxid [1] hydr Hydration (H2O) main->hydr [2] photo Photodegradation (UV/Visible Light) main->photo [3] prod_acid 4-Bromo-benzooxazole- 2-carboxylic acid oxid->prod_acid prod_diol Gem-Diol Hydrate (Unstable) hydr->prod_diol prod_photo Debrominated Species & Other Photoproducts photo->prod_photo

Caption: Key degradation pathways for this compound.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides practical solutions to common problems encountered when working with this compound solutions.

Q3: My solution of the compound is rapidly turning yellow or brown. What is causing this discoloration and how can I stop it?

A3: Discoloration is a classic indicator of chemical degradation. This is most often caused by oxidation and/or polymerization, which can be accelerated by light and trace impurities in the solvent.

Causality: The aldehyde functionality is prone to oxidation, and the resulting degradation products can be colored or catalyze further decomposition. Light can create radical species that initiate polymerization or other side reactions.

Troubleshooting Checklist:

  • Atmosphere Control: Are you working under an inert atmosphere? If not, atmospheric oxygen is a likely culprit. Purge your solvent with nitrogen or argon before use and maintain a positive pressure of inert gas over the solution.

  • Light Protection: Is your reaction vessel transparent? Immediately switch to amber glass vials or wrap your glassware in aluminum foil to exclude light.[9]

  • Solvent Purity: Are you using high-purity, anhydrous-grade solvents? Lower-grade solvents can contain peroxide impurities, which are potent oxidizing agents. It is best practice to use freshly opened bottles of high-purity solvent.

  • Temperature: Are you running your experiment at room temperature? If the reaction conditions permit, try lowering the temperature to slow the rate of degradation.

Q4: I am observing a new, more polar peak in my HPLC analysis after my solution has been stored. What is this new compound?

A4: The appearance of a new, more polar peak on a reverse-phase HPLC chromatogram is a strong indication of oxidation.

Causality: The most probable identity of this new peak is 4-Bromo-benzooxazole-2-carboxylic acid , the direct oxidation product of the parent aldehyde. Carboxylic acids are significantly more polar than their corresponding aldehydes, resulting in shorter retention times on standard C18 columns. Another, though often less stable, possibility is the formation of the gem-diol hydrate, which is also more polar.

Validation Steps:

  • LC-MS Analysis: The most direct way to identify the impurity is to analyze the sample by LC-MS. The expected mass of the carboxylic acid will be 16 atomic mass units higher than the parent aldehyde (due to the addition of an oxygen atom).

  • Co-injection: If you have a standard of the suspected carboxylic acid, perform a co-injection with your degraded sample. If the new peak increases in area, you have confirmed its identity.

  • Preventative Measures: To avoid this, implement the strategies outlined in Q3, particularly the rigorous exclusion of oxygen.

Q5: How does my choice of solvent impact the stability of the compound?

A5: Solvent choice is critical and directly influences the stability of the molecule by determining the types of degradation pathways that are favored.[6]

Causality & Recommendations:

  • Polar Aprotic Solvents (Recommended): Solvents like anhydrous Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are often the best choice.[10] They effectively dissolve the compound and, being aprotic, cannot form hydrates or hemiacetals. Their polarity can also help stabilize the desired compound in solution.[6]

  • Protic Solvents (Use with Caution): Solvents like water, methanol, and ethanol contain acidic protons and can act as nucleophiles.[6] Water can lead to the formation of the gem-diol hydrate, an equilibrium that can complicate reactivity and analysis.[2][5] Alcohols can form hemiacetals. If a protic solvent is required for your reaction, the solution should be prepared fresh and used immediately.

  • Non-Polar Aprotic Solvents (Consider for Storage): Solvents like Toluene or Dichloromethane (DCM) are less likely to engage in nucleophilic attack. However, the solubility of the compound may be lower.

Solvent TypeExamplesImpact on StabilityRecommendation
Polar Aprotic DMF, DMSO, AcetonitrileHigh Stability. Solvates well, does not participate in hydration/acetal formation.Highly Recommended for reactions and stock solutions.
Protic Water, Methanol, EthanolLow Stability. Risk of gem-diol or hemiacetal formation. Can affect benzoxazole ring dynamics.[5]Use with Caution. Prepare fresh and use immediately. Avoid for storage.
Non-Polar Aprotic Toluene, DCM, THFModerate Stability. Low reactivity, but solubility may be limited.Good alternative if polar aprotics are incompatible with the reaction.

Section 3: Standard Operating Procedures for Handling and Storage

Adhering to strict protocols for solution preparation and storage is the most effective way to ensure experimental reproducibility.

Q6: What is the definitive protocol for preparing a stable stock solution of this compound?

A6: This procedure incorporates best practices to minimize exposure to air, light, and moisture, thereby creating a self-validating system for preparing a reliable stock solution.

start Start: Gather Materials step1 1. Weigh solid compound quickly into a tared, oven-dried vial. start->step1 step2 2. Select a high-purity, anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF). step1->step2 step3 3. Degas the solvent by sparging with N2 or Ar for 15-20 minutes. step2->step3 step4 4. Using a gas-tight syringe, transfer the calculated volume of degassed solvent to the vial. step3->step4 step5 5. Briefly sonicate or vortex under an inert gas blanket to ensure full dissolution. step4->step5 step6 6. Immediately seal the vial with a Teflon-lined cap. Wrap the vial in parafilm and aluminum foil. step5->step6 step7 7. Label clearly and place in a -20°C or colder freezer for storage. step6->step7 end_node End: Stable Stock Solution step7->end_node

Caption: SOP for preparing a stable stock solution.

Q7: How should I store the solid compound versus its solutions for maximum long-term stability?

A7: Proper storage is non-negotiable for preserving the integrity of this compound. Different storage conditions are required for the solid form and its solutions.

FormTemperatureAtmosphereLight ConditionsRecommended Container
Solid -20°C or belowInert Gas (Argon or N₂)DarkTightly sealed amber glass vial or bottle.
Solution -20°C or below (ideally -80°C)Inert Gas HeadspaceDarkTightly sealed amber glass vial with a Teflon-lined septum cap.

Rationale: Storing the material under cold, dark, and inert conditions minimizes the kinetic and thermodynamic driving forces for all major degradation pathways.[9][11][12][13]

Section 4: Protocol for Stability Assessment

For critical applications, it is advisable to perform a systematic stability study to understand the compound's behavior under your specific experimental conditions.

Q8: How can I design an experiment to quantify the stability of this compound in my chosen solvent?

A8: A time-course experiment monitored by HPLC is the gold standard for assessing stability. This protocol provides a framework for such a study.

Experimental Protocol: HPLC-Based Stability Study

  • Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in your chosen solvent (e.g., Acetonitrile) following the rigorous SOP in Q6.

    • Divide this stock solution into several amber HPLC vials.

    • Prepare parallel sets of vials to test different conditions (e.g., one set with an air headspace, one set with a nitrogen headspace; one set on the benchtop, one set in the dark).

  • Time Points:

    • Immediately after preparation, take one vial as the "T=0" time point.

    • Analyze this T=0 sample by HPLC to get the initial peak area of the parent compound.

    • Store the remaining vials under their designated conditions.

    • Analyze samples at subsequent time points (e.g., T=2h, 4h, 8h, 24h, 48h).

  • HPLC Analysis:

    • Use a validated reverse-phase HPLC method that gives good separation between the parent compound and potential impurities.

    • Method Example:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength where the compound has a strong absorbance (e.g., determined by UV-Vis scan).

      • Injection Volume: 10 µL

  • Data Analysis:

    • For each time point, record the peak area of the this compound.

    • Calculate the percentage of the compound remaining relative to the T=0 sample.

    • Plot "% Compound Remaining" vs. "Time" for each condition.

Sample Data Table:

Time (hours)Peak Area (T=0)Peak Area (T=x)% Remaining (Air, Light)% Remaining (N₂, Dark)
01,500,0001,500,000100.0%100.0%
41,500,0001,350,00090.0%99.8%
81,500,0001,100,00073.3%99.5%
241,500,000650,00043.3%98.9%

This quantitative data will provide definitive evidence of the compound's stability under your specific conditions and justify the implementation of the handling procedures outlined in this guide.

References

  • PubChem. 4-Bromo-2,6-dimethylbenzaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives. [Link]

  • Loba Chemie. 4-Bromo Benzaldehyde Material Safety Data Sheet. [Link]

  • ResearchGate. Synthesis and Biological Activity of New Benzoxazoles as pH Sensors. [Link]

  • ResearchGate. Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. [Link]

  • PubMed. Degradation of aromatic compounds and degradative pathway of 4-nitrocatechol by Ochrobactrum sp. B2. [Link]

  • PubChem. 4-Bromo-2-chlorobenzaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. [Link]

  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]

  • Eawag. Benzoate Degradation Pathway. [Link]

  • National Center for Biotechnology Information. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • PubChem. 4-Bromo-2,6-difluorobenzaldehyde. National Center for Biotechnology Information. [Link]

  • MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

  • Royal Society of Chemistry. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • Royal Society of Chemistry. Photochemistry of aromatic compounds (2019–2020). [Link]

  • National Center for Biotechnology Information. Aldehydes as powerful initiators for photochemical transformations. [Link]

  • PubMed. Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors. [Link]

  • PubMed. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol. [Link]

  • National Center for Biotechnology Information. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Scholars Research Library. Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. [Link]

  • ACS Publications. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. [Link]

  • ACS Publications. Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some benzoxazole derivatives. [Link]

  • Wikipedia. Imidazole. [Link]

  • MDPI. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. [Link]

  • International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]

  • YouTube. Unsaturation test of Aromatic compounds ll Reaction with Bromine solution. [Link]

Sources

Technical Support Center: Derivatization of 4-Bromo-benzooxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 4-Bromo-benzooxazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common experimental challenges. As a versatile building block in medicinal chemistry and materials science, successful derivatization of this compound is crucial for the synthesis of novel molecular entities.[1][2] This resource is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: This molecule offers two principal and complementary sites for chemical modification: the aldehyde group at the 2-position and the bromine atom at the 4-position. The aldehyde is highly reactive towards nucleophiles and is commonly used in condensation reactions, such as Knoevenagel and Wittig reactions, to form new carbon-carbon double bonds.[1] The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, like Suzuki or Heck reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[1]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[3] Exposure to moisture, high temperatures, and light should be minimized to prevent potential degradation. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.[3]

Q3: What are the initial signs of degradation of the starting material?

A3: Visual signs of degradation can include a change in color, such as from off-white to yellow or brown.[3] A more definitive indicator is a decrease in purity over time, which can be monitored by analytical techniques like HPLC or LC-MS, where new peaks may appear in the chromatogram.[3]

Troubleshooting Common Derivatization Reactions

This section provides detailed troubleshooting guides for two common classes of reactions involving the aldehyde functionality of this compound: Knoevenagel condensation and Wittig reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by a dehydration to yield an α,β-unsaturated product.[4][5]

Problem 1: Low to no product formation in the Knoevenagel condensation.

  • Potential Cause 1: Inactive Catalyst or Incorrect Base. The choice and activity of the base catalyst are critical. Weak bases like piperidine or pyridine are commonly used, often with a catalytic amount of acid.

    • Solution:

      • Ensure the base is fresh and not contaminated.

      • Consider using a different base, such as ethylenediammonium diacetate (EDDA) or a solid-supported base, which can sometimes improve yields.[6]

      • Verify the pH of the reaction mixture; for some derivatizations, mild acidic conditions (pH ~5.7) can be optimal.[7][8]

  • Potential Cause 2: Steric Hindrance. The benzoxazole ring system may present some steric hindrance that can slow down the reaction.

    • Solution:

      • Increase the reaction temperature moderately to provide sufficient energy to overcome the activation barrier.

      • Prolong the reaction time and monitor the progress by TLC.

  • Potential Cause 3: Poor Solubility of Starting Materials. this compound or the active methylene compound may have limited solubility in the chosen solvent.

    • Solution:

      • Select a solvent in which both reactants are reasonably soluble. Toluene, ethanol, or a mixture of solvents can be effective.

      • Consider solvent-free conditions, which have been shown to be effective for Knoevenagel condensations.[9]

Below is a decision-making workflow for troubleshooting a Knoevenagel condensation:

Knoevenagel_Troubleshooting cluster_base Base/Catalyst Issues cluster_conditions Reaction Conditions cluster_solubility Solubility Problems start Low/No Product in Knoevenagel Reaction check_base Verify Base/Catalyst Activity and Type start->check_base check_temp_time Optimize Reaction Temperature and Time start->check_temp_time check_solubility Assess Reactant Solubility start->check_solubility use_fresh_base Use Fresh Base check_base->use_fresh_base try_new_base Try Alternative Base (e.g., EDDA) check_base->try_new_base check_pH Verify Reaction pH check_base->check_pH increase_temp Increase Temperature check_temp_time->increase_temp prolong_time Extend Reaction Time check_temp_time->prolong_time change_solvent Change Solvent System check_solubility->change_solvent solvent_free Consider Solvent-Free Conditions check_solubility->solvent_free end_node Successful Product Formation use_fresh_base->end_node try_new_base->end_node check_pH->end_node increase_temp->end_node prolong_time->end_node change_solvent->end_node solvent_free->end_node

Knoevenagel Condensation Troubleshooting Workflow

Problem 2: Formation of multiple products or side reactions.

  • Potential Cause: Self-condensation or decomposition. At elevated temperatures or with a highly active base, aldehydes can undergo self-condensation. The benzoxazole ring itself could also be susceptible to degradation under harsh conditions.

    • Solution:

      • Maintain a lower reaction temperature.

      • Slowly add the base to the reaction mixture to control the reaction rate.

      • Use a milder base.

Wittig Reaction

The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes using a phosphonium ylide.[10][11]

Problem 1: Low yield of the desired alkene.

  • Potential Cause 1: Incomplete Ylide Formation. The phosphonium ylide is typically generated in situ by treating a phosphonium salt with a strong base. Incomplete deprotonation will lead to a lower concentration of the active nucleophile.

    • Solution:

      • Ensure the phosphonium salt is dry.

      • Use a sufficiently strong and fresh base (e.g., n-BuLi, NaH, or t-BuOK).

      • Allow adequate time for the ylide to form before adding the aldehyde. The characteristic color change (often to deep yellow, orange, or red) can indicate ylide formation.

  • Potential Cause 2: Unstabilized vs. Stabilized Ylides. The reactivity of the ylide is crucial. Stabilized ylides (containing an electron-withdrawing group) are less reactive and may require more forcing conditions. They react well with aldehydes but often fail to react with ketones.[12]

    • Solution:

      • For less reactive aldehydes or if using a stabilized ylide, you may need to increase the reaction temperature or use a more polar aprotic solvent to enhance reactivity.

  • Potential Cause 3: Competing Reactions. The strong base used for ylide formation can potentially react with the aldehyde.

    • Solution:

      • Add the aldehyde slowly to the pre-formed ylide solution at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions.

Problem 2: Difficulty in purifying the product from triphenylphosphine oxide (TPPO).

  • Potential Cause: Co-elution during chromatography. TPPO is a common byproduct of the Wittig reaction and can be challenging to separate from the desired product due to similar polarities.

    • Solution:

      • Crystallization: If your product is a solid, recrystallization can be an effective purification method.

      • Chromatography Optimization:

        • Use a less polar solvent system for column chromatography, as TPPO is relatively polar.

        • Sometimes, adding a small amount of a polar solvent like methanol to a non-polar eluent system can improve separation.

      • Precipitation of TPPO: In some cases, TPPO can be precipitated out of a non-polar solvent like hexane or a mixture of hexane and ether.

Below is a diagram illustrating the general workflow for a Wittig reaction and key troubleshooting checkpoints.

Wittig_Workflow start Start: Wittig Reaction Setup ylide_formation 1. Ylide Formation (Phosphonium Salt + Strong Base) start->ylide_formation aldehyde_addition 2. Addition of this compound ylide_formation->aldehyde_addition ts1 Troubleshooting: - Use dry salt - Fresh, strong base - Allow sufficient time ylide_formation->ts1 reaction_quench 3. Reaction Quench aldehyde_addition->reaction_quench ts2 Troubleshooting: - Add aldehyde slowly - Low temperature addition aldehyde_addition->ts2 workup 4. Aqueous Workup reaction_quench->workup purification 5. Purification workup->purification product Desired Alkene Product purification->product ts3 Troubleshooting: - Optimize chromatography - Recrystallization - Precipitate TPPO purification->ts3

Wittig Reaction Workflow and Troubleshooting Points

General Troubleshooting

Problem: Low recovery after column chromatography.

  • Potential Cause 1: Product is unstable on silica gel. Some benzoxazole derivatives may be sensitive to the acidic nature of silica gel.

    • Solution:

      • Use neutral or basic alumina for chromatography.

      • Alternatively, deactivate the silica gel by treating it with a small amount of a base like triethylamine in the eluent.

  • Potential Cause 2: Incorrect solvent system. An inappropriate solvent system can lead to poor separation or irreversible adsorption of the product on the stationary phase.

    • Solution:

      • Perform small-scale TLC experiments with various solvent systems to find the optimal conditions for separation before running a large-scale column. A common solvent system for such compounds is a mixture of ethyl acetate and hexane.

Experimental Protocols

General Protocol for Knoevenagel Condensation

  • To a solution of this compound (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent (e.g., toluene or ethanol), add a catalytic amount of a base (e.g., piperidine, 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. A Dean-Stark trap can be used to remove the water formed during the reaction if using a non-polar solvent like toluene.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) or recrystallization.

General Protocol for Wittig Reaction

  • To a suspension of the phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere, add a strong base (e.g., n-BuLi, 1.1 eq) at 0 °C or -78 °C.

  • Stir the mixture at this temperature for 30-60 minutes, during which the formation of the ylide is typically indicated by a color change.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at the same low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to remove triphenylphosphine oxide.

Quantitative Data Summary

The following table provides a hypothetical comparison of reaction conditions for the derivatization of this compound, which can be used as a starting point for optimization.

Reaction TypeBase/CatalystSolventTemperature (°C)Typical Reaction Time (h)Potential Yield Range
Knoevenagel PiperidineToluene110 (Reflux)4-1260-85%
Knoevenagel EDDAEthanol78 (Reflux)2-670-90%
Wittig (Unstabilized Ylide) n-BuLiTHF-78 to 252-850-80%
Wittig (Stabilized Ylide) NaHDMF25 to 606-2465-95%

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • This compound|For Research Use - Benchchem. (n.d.). BenchChem.
  • Eggink, M., Wijtmans, M., Kretschmer, A., Kool, J., Lingeman, H., de Esch, I. J. P., Niessen, W. M. A., & Irth, H. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 761–773. [Link]

  • Eggink, M., Wijtmans, M., Kretschmer, A., Kool, J., Lingeman, H., de Esch, I. J. P., Niessen, W. M. A., & Irth, H. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 761–773. [Link]

  • Perković, I., et al. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 28(7), 3105. [Link]

  • Genc, Y., et al. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures. Journal of Molecular Structure, 1149, 836-851.
  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84.
  • Kavitha, S., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 443-448.
  • Request PDF on ResearchGate. (n.d.). Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation. Retrieved January 26, 2026, from [Link]

  • Perković, I., et al. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 28(7), 3105. [Link]

  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 26, 2026, from [Link]

  • Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid. (n.d.). BenchChem.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega, 6(43), 28659–28670. [Link]

  • Genc, Y., et al. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures. Journal of Molecular Structure, 1149, 836-851. [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure and Applied Chemistry, 89(10), 1515-1521.
  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. (2020). Beilstein Journal of Organic Chemistry, 16, 1168-1178.
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  • de Melo, W. C., et al. (2013). Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. Journal of Fluorescence, 23(5), 957-965.
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  • Chauhan, B., et al. (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. International Journal of Pharmaceutical Sciences and Research, 14(4), 1789-1794.
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Technical Support Center: A Guide to Scaling the Synthesis of 4-Bromo-benzooxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-benzooxazole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this synthetic sequence. My goal is to move beyond a simple recitation of steps and provide you with the causal logic behind key experimental choices, offering field-proven insights to help you anticipate challenges and troubleshoot effectively. We will treat each protocol as a self-validating system, ensuring you have the tools to monitor progress and diagnose issues as they arise.

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. This molecule is a valuable building block in medicinal chemistry, often utilized for its unique electronic and structural properties in the design of novel therapeutics. The following guide breaks down the synthesis into its core stages, providing detailed protocols, troubleshooting FAQs, and mechanistic insights.

Overall Synthetic Workflow

The transformation from the readily available 2-amino-4-bromophenol to the target aldehyde involves three key stages:

  • Cyclization: Formation of the benzoxazole core to yield 4-Bromo-2-methylbenzo[d]oxazole.

  • Radical Bromination: Installation of a dibromomethyl group at the 2-position, a crucial precursor to the aldehyde.

  • Hydrolysis: Conversion of the dibromomethyl intermediate to the final this compound.

G A 2-Amino-4-bromophenol B 4-Bromo-2-methylbenzo[d]oxazole A->B Step 1: Cyclization (e.g., Acetic Anhydride or PPA) C 4-Bromo-2-(dibromomethyl)benzo[d]oxazole B->C Step 2: Bromination (NBS, Radical Initiator) D This compound C->D Step 3: Hydrolysis (AgNO3, aq. Dioxane)

Caption: High-level overview of the synthetic pathway.

Part 1: Synthesis of 4-Bromo-2-methylbenzo[d]oxazole (The Precursor)

The initial step involves the condensation of 2-amino-4-bromophenol with a suitable one-carbon synthon to form the stable benzoxazole ring. The choice of reagent and conditions here is critical for achieving a clean, high-yielding reaction, as this step lays the foundation for the entire sequence. A common and effective method is the reaction with a carboxylic acid or its derivative.[1]

Troubleshooting and FAQs: Step 1

Question 1: My cyclization reaction is giving a low yield. What are the common causes?

Answer: Low yields in this step typically stem from three primary issues:

  • Incomplete Reaction: The condensation to form the benzoxazole ring often requires forcing conditions, such as high temperatures, to drive the dehydration.[2] If the reaction stalls, you may need to increase the temperature or prolong the reaction time. Monitoring by Thin Layer Chromatography (TLC) is essential to confirm the consumption of the starting aminophenol.[3]

  • Starting Material Purity: 2-aminophenols are susceptible to air oxidation, which can lead to the formation of colored, polymeric impurities that inhibit the desired reaction.[2] Ensure you are using high-purity 2-amino-4-bromophenol. If its purity is suspect, consider recrystallization or purification by column chromatography before use.

  • Side Reactions: At high temperatures, self-condensation of the aminophenol can occur.[3] Using a dehydrating agent and catalyst like polyphosphoric acid (PPA) can promote the desired intramolecular cyclization over intermolecular polymerization.[4][5]

Question 2: I used Polyphosphoric Acid (PPA) as the catalyst and solvent, but now I'm having trouble with the workup. How can I effectively isolate my product?

Answer: PPA is an excellent reagent for this cyclization but its high viscosity can make product isolation challenging. The standard procedure is to quench the hot reaction mixture by carefully pouring it onto a large amount of crushed ice or into vigorously stirred ice-water.[4] This hydrolyzes the PPA into phosphoric acid, which is water-soluble, and often precipitates the organic product. The resulting acidic aqueous solution should then be neutralized with a base (e.g., concentrated NaOH or Na2CO3 solution) until basic (pH > 8) to ensure the benzoxazole, which is weakly basic, is in its free form. The product can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.

Detailed Protocol: Cyclization
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-4-bromophenol (1.0 eq) and polyphosphoric acid (PPA) (approx. 10 times the weight of the aminophenol).[4]

  • Reagent Addition: Add acetic acid (1.1 eq).

  • Heating: Heat the reaction mixture to 140-150°C and stir for 3-4 hours.[5] Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Allow the mixture to cool slightly (to ~80-90°C) and carefully pour it into a beaker containing a large volume of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the resulting slurry with a saturated solution of sodium bicarbonate or 10M NaOH until the pH is ~8. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-Bromo-2-methylbenzo[d]oxazole.

Part 2: Benzylic Bromination to 4-Bromo-2-(dibromomethyl)benzo[d]oxazole

This step employs a radical-mediated reaction to selectively brominate the methyl group. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine radicals, minimizing competing electrophilic addition to the aromatic ring.[6][7]

Mechanistic Insight: Radical Bromination

The reaction proceeds via a classic radical chain mechanism, known as the Wohl-Ziegler reaction.[8]

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator 2 In• 2 In• Initiator->2 In• In• In• Br• Br• In•->Br• + NBS R-CH3 R-CH3 R-CH2• R-CH2• R-CH3->R-CH2• + Br• R-CH2Br R-CH2Br R-CH2•->R-CH2Br + Br2 HBr + NBS -> Br2 + Succinimide HBr + NBS -> Br2 + Succinimide Br• + Br• -> Br2 Br• + Br• -> Br2 R-CH2• + Br• -> R-CH2Br R-CH2• + Br• -> R-CH2Br

Caption: Key steps in the NBS radical bromination mechanism.

Troubleshooting and FAQs: Step 2

Question 1: My bromination is incomplete. I see starting material and the mono-brominated product, but very little of the desired di-bromo product.

Answer: This is a common issue related to stoichiometry and reaction kinetics.

  • Stoichiometry: To achieve dibromination, you need at least 2.0 equivalents of NBS. It is often beneficial to use a slight excess (e.g., 2.1-2.2 eq) to drive the reaction to completion.

  • Initiator: The radical initiator (like AIBN or benzoyl peroxide) is crucial. Ensure it is fresh, as initiators can decompose over time. The reaction also requires initiation by heat or UV light. Confirm your reaction is being adequately heated or irradiated.

  • Stepwise Addition: Instead of adding all the NBS at once, consider adding it portion-wise. This maintains a consistent, low concentration of bromine, which can improve selectivity and prevent runaway reactions.

Question 2: The reaction is messy, and I'm getting a complex mixture of products, including some where the aromatic ring is brominated.

Answer: A messy reaction often points to a loss of selectivity.

  • Solvent Choice: The reaction should be run in a non-polar, anhydrous solvent like carbon tetrachloride (CCl4) or cyclohexane. Polar solvents can promote ionic pathways, leading to undesired side reactions.

  • NBS Purity: Old or impure NBS can contain free bromine and HBr, which can lead to electrophilic aromatic substitution. It is highly recommended to recrystallize NBS from water before use.[9]

  • Temperature Control: While heat is needed for initiation, excessive temperatures can lead to decomposition and polymerization, resulting in tar formation. Maintain a gentle reflux.

Question 3: What are the critical safety precautions for handling N-Bromosuccinimide (NBS)?

Answer: NBS is a corrosive and oxidizing solid that requires careful handling.

  • Handling: Always handle NBS in a well-ventilated fume hood.[10] Avoid inhalation of dust and contact with skin and eyes.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store NBS in a cool, dry place, away from light and moisture, as it can decompose.[12]

  • Incompatibilities: Keep it away from strong acids, bases, and combustible materials.[12][13]

Detailed Protocol: Bromination
  • Setup: To a solution of 4-Bromo-2-methylbenzo[d]oxazole (1.0 eq) in anhydrous carbon tetrachloride (CCl4), add N-Bromosuccinimide (2.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction can be initiated and sustained with a UV lamp (e.g., a 250W sun lamp) placed near the flask.

  • Monitoring: Monitor the reaction by TLC. The reaction is complete when the starting material is consumed. A key visual cue is that the dense NBS will be consumed and replaced by the less dense succinimide, which will float on top of the CCl4.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide by-product. Wash the solid with a small amount of cold CCl4.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 4-Bromo-2-(dibromomethyl)benzo[d]oxazole is often used in the next step without further purification. If necessary, it can be purified by careful recrystallization from a solvent like hexane.

Part 3: Hydrolysis to this compound

The final step is the hydrolysis of the gem-dibromide to the aldehyde. This transformation is often facilitated by silver nitrate (AgNO3) in an aqueous solvent system. The silver ions coordinate to the bromine atoms, promoting their departure and facilitating nucleophilic attack by water.[14]

Troubleshooting and FAQs: Step 3

Question 1: The hydrolysis reaction is very slow or appears to be stalled.

Answer: Incomplete hydrolysis is often a solubility or reactivity issue.

  • Solvent System: The dibromomethyl intermediate has poor water solubility. The reaction is typically run in a mixture of an organic solvent and water (e.g., aqueous dioxane, aqueous acetone, or aqueous THF) to ensure both the substrate and the silver nitrate are sufficiently dissolved.

  • Temperature: Gently heating the reaction mixture (e.g., to 50-60°C) can significantly increase the rate of hydrolysis.

  • Silver Nitrate Stoichiometry: Ensure you are using at least 2.0 equivalents of AgNO3 to react with both bromine atoms. An excess is often used to drive the reaction.

Question 2: My final product is difficult to purify and seems to contain inorganic salts.

Answer: The precipitation of silver bromide (AgBr) is a key part of the workup.

  • Filtration: After the reaction is complete, the precipitated AgBr must be thoroughly removed by filtration. Using a pad of Celite® can help to filter the fine precipitate more effectively.

  • Washes: After extraction, washing the organic layer with a dilute solution of ammonium hydroxide can help remove any residual silver salts. This should be followed by washes with water and then brine.

Question 3: I'm concerned about the stability of my final aldehyde product. Are there any special handling precautions?

Answer: Aromatic aldehydes can be susceptible to air oxidation to the corresponding carboxylic acid, especially if impure.

  • Purification: Ensure the product is purified effectively, typically by column chromatography on silica gel.

  • Storage: For long-term storage, keep the purified aldehyde in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a refrigerator or freezer to minimize degradation.

Detailed Protocol: Hydrolysis
  • Setup: Dissolve the crude 4-Bromo-2-(dibromomethyl)benzo[d]oxazole (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).

  • Reagent Addition: To this solution, add silver nitrate (AgNO3, 2.2 eq) in one portion.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (50°C) for several hours until TLC analysis indicates the complete consumption of the starting material. The formation of a dense, pale-yellow precipitate of silver bromide (AgBr) will be observed.[15]

  • Work-up: Cool the mixture and filter it through a pad of Celite to remove the AgBr precipitate. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Part 4: Purification and Characterization Summary

Proper characterization is essential to confirm the identity and purity of your intermediates and final product.

CompoundPurification Method1H NMR (Aldehyde Proton, δ ppm)13C NMR (Aldehyde Carbon, δ ppm)Key 1H NMR Aromatic Signals (δ ppm)
4-Bromo-2-methylbenzo[d]oxazoleColumn ChromatographyN/AN/AMultiplets in the 7.2-7.8 range
4-Bromo-2-(dibromomethyl)benzo[d]oxazoleRecrystallization/NoneN/AN/AMultiplets in the 7.3-7.9 range
This compoundColumn Chromatography~10.1 (singlet)~184-185Doublets and doublet of doublets (~7.5-8.0)

Note: Exact NMR chemical shifts are dependent on the solvent and spectrometer frequency. The values provided are typical estimates based on similar structures. For example, the aldehydic proton of 4-bromobenzaldehyde appears around 9.99 ppm.[16] The aromatic region for a 1,2,4-trisubstituted ring system is expected to show a distinct pattern of doublets and a doublet of doublets.[17]

References

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  • Yadav, J., & Jasinski, J. P. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25425-25455. [Link]

  • Lin, Y.-S., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 197-205. [Link]

  • Perković, I., et al. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 28(8), 3564. [Link]

  • ResearchGate. (n.d.). Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation. Retrieved from [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2018). Indo American Journal of Pharmaceutical Sciences, 05(05), 4150-4161.
  • Avdagić, A., et al. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. Journal of Molecular Structure, 1149, 836-848. [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of Benzoxazole Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Tang, R., et al. (2019). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 24(12), 2249. [Link]

  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
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  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). What is the major product of the reaction of a geminal dibromide with silver nitrate?. Retrieved from [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for 4-Bromo-benzooxazole-2-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Bromo-benzooxazole-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and accelerate your research.

Introduction to the Substrate: Understanding the Reactivity of this compound

This compound is a bifunctional molecule offering two primary sites for chemical modification: the aryl bromide at the C4 position and the aldehyde at the C2 position. The electronic nature of the benzooxazole ring system, combined with the electron-withdrawing aldehyde group, significantly influences the reactivity at both sites. The C-Br bond is activated towards oxidative addition in cross-coupling reactions, while the aldehyde is susceptible to nucleophilic attack. This guide provides troubleshooting and catalyst selection advice for the most common transformations.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[1][2][3] However, success with this compound requires careful consideration of the catalyst system to avoid common pitfalls like low yield, catalyst deactivation, or unwanted side reactions involving the aldehyde.

Frequently Asked Questions (FAQs): Cross-Coupling

Question 1: My Suzuki-Miyaura coupling reaction is giving low to no yield. What is the most likely cause and how do I fix it?

Answer: A low yield in a Suzuki-Miyaura coupling with this substrate typically points to one of three areas: catalyst activation/deactivation, base incompatibility, or poor substrate solubility.

  • Catalyst System: The electron-deficient nature of the aryl bromide makes oxidative addition relatively favorable.[4] However, the catalyst's performance is highly dependent on the choice of ligand and palladium precursor.

    • Initial Recommendation: For general screening, a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos is a robust starting point. An alternative is to use a pre-formed catalyst like Pd(PPh₃)₄, although this can sometimes be less active.[5]

    • Troubleshooting: If you see no reaction, your Pd(II) precursor may not be reducing to the active Pd(0) species in situ. If the reaction starts but stalls, your catalyst is likely deactivating. The N-heterocyclic core of the substrate can sometimes coordinate to the palladium center, causing catalyst poisoning.[6] Using a sterically hindered ligand can prevent this undesirable coordination.[6]

  • Base Selection: The base is critical for activating the boronic acid in the transmetalation step.

    • Initial Recommendation: K₂CO₃ or K₃PO₄ are effective and commonly used bases. K₃PO₄ is stronger and can sometimes be more effective, especially with hindered substrates. Anhydrous couplings using K₃PO₄ may require a small amount of water (a few equivalents) to function optimally.[7]

    • Troubleshooting: If you observe debromination of your starting material, the base might be too strong or the temperature too high. Consider switching to a milder base like Cs₂CO₃ or running the reaction at a lower temperature.

  • Solvent and Solubility: Poor solubility of the starting material is a common reason for failed reactions.[8]

    • Initial Recommendation: A mixture of dioxane/water or DME/water is a standard choice.

    • Troubleshooting: If solubility is an issue, screen other solvents like DMF, acetonitrile/water, or toluene.[8] Ensure your reaction mixture is a homogenous solution at the reaction temperature.

Troubleshooting Protocol: Failed Suzuki-Miyaura Coupling

Follow this step-by-step diagnostic workflow to identify the issue.

G start Low/No Product by TLC/LC-MS check_sm Are starting materials consumed? start->check_sm sm_yes Yes, but multiple spots or baseline material check_sm->sm_yes Yes sm_no No, starting material remains check_sm->sm_no No homocoupling homocoupling sm_yes->homocoupling Symmetrical biaryl byproduct observed? catalyst_issue catalyst_issue sm_no->catalyst_issue Is the catalyst system the problem? fix_homo Indicates boronic acid decomposition. - Use fresh boronic acid. - Lower temperature. - Rigorously degas solvents. homocoupling->fix_homo Yes decomp Likely product or catalyst decomposition. - Lower reaction temperature. - Screen alternative ligands (e.g., NHCs). - Check for aldehyde side reactions. homocoupling->decomp No fix_catalyst Catalyst is inactive. - Use a pre-catalyst (e.g., Buchwald G3). - Switch ligand (try SPhos/XPhos). - Ensure anaerobic conditions. catalyst_issue->fix_catalyst Yes base_issue Is the base or solvent incorrect? catalyst_issue->base_issue No fix_base Inadequate transmetalation. - Switch to a stronger base (K3PO4). - Check substrate solubility. - Add a few eq. of H2O if using K3PO4. base_issue->fix_base Yes HeckCycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition Coord Alkene Complex OxAdd->Coord Alkene Coordination Insert Alkyl-Pd(II) Complex Coord->Insert Migratory Insertion Elim Hydrido-Pd(II) Complex Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination (+ Base) ProductOut Alkylated Product Out Elim->ProductOut BaseIn Base-H⁺ Out Elim->BaseIn ArBr Ar-Br In ArBr->OxAdd AlkeneIn Alkene In AlkeneIn->Coord

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Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-benzooxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Bromo-benzooxazole-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and materials scientists who are utilizing this versatile heterocyclic building block. The unique bifunctional nature of this molecule—possessing both an electrophilic aldehyde at the 2-position and a halogenated aromatic ring—presents distinct synthetic opportunities and challenges. The choice of solvent is a paramount, yet often underestimated, parameter that can dictate the success, yield, and selectivity of your reaction.

This guide is structured into a practical, question-and-answer format to directly address common issues encountered in the laboratory. We will explore the underlying chemical principles to empower you to make informed, rational decisions in your experimental design.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in chemical principles.

Question 1: My Knoevenagel condensation with an active methylene compound is giving a very low yield. What role could the solvent be playing?

Answer: This is a frequent issue where the solvent's properties are likely creating a kinetic or thermodynamic barrier for the reaction. The Knoevenagel condensation involves a series of equilibria, including deprotonation of the active methylene compound and nucleophilic attack on the carbonyl carbon, and the solvent influences each step.

Causality & Rationale: The rate and efficiency of a Knoevenagel condensation are highly dependent on the solvent's ability to:

  • Facilitate Base Activity: The initial step requires a base to deprotonate the active methylene compound. In protic solvents (e.g., ethanol, methanol), the base can be heavily solvated via hydrogen bonding, reducing its efficacy.

  • Stabilize Intermediates: The reaction proceeds through charged intermediates. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are particularly effective at stabilizing these intermediates, thereby lowering the activation energy of the transition state.[1][2]

  • Ensure Solubility: Both the benzoxazole starting material and the active methylene partner must be sufficiently soluble for the reaction to proceed efficiently.

Polar aprotic solvents often provide the best balance.[2] In contrast, nonpolar solvents like toluene may offer poor solubility and are less effective at stabilizing the necessary ionic intermediates, while polar protic solvents can hinder the reaction by solvating the nucleophile.[2]

Recommended Protocol for Solvent Screening:

  • Setup: In three separate, dry reaction vials, place this compound (1.0 mmol), your active methylene compound (1.1 mmol), and a catalytic amount of a suitable base (e.g., piperidine, 0.1 mmol).

  • Solvent Addition: To each vial, add 5 mL of a different solvent:

    • Vial A: Toluene (Nonpolar)

    • Vial B: Ethanol (Polar Protic)

    • Vial C: Dimethylformamide (DMF) (Polar Aprotic)

  • Reaction & Monitoring: Stir all reactions at a consistent temperature (e.g., 80 °C) and monitor progress by TLC at 1-hour intervals.

  • Analysis: Compare the reaction completion times and final yields. DMF is often superior for this reaction in terms of rate and yield.[2]

Data Summary: Expected Outcome of Solvent Screening for Knoevenagel Condensation

SolventSolvent TypePolarity IndexExpected Relative YieldRationale
TolueneNonpolar2.4LowPoor solubility of intermediates; minimal stabilization of transition state.
EthanolPolar Protic5.2ModerateGood solubility, but protic nature can solvate and deactivate the nucleophile.[2]
AcetonitrilePolar Aprotic5.8HighGood stabilization of charged intermediates without deactivating the nucleophile.[1]
DMFPolar Aprotic6.4Very HighExcellent solubilizing power and stabilization of intermediates.[2]

Question 2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on the C4-bromo position, but the reaction is not proceeding, even at high temperatures. Is my solvent choice wrong?

Answer: Almost certainly. The success of an SNAr reaction is critically dependent on the solvent's ability to enhance nucleophilicity and stabilize the key reaction intermediate. Using the wrong class of solvent is the most common reason for failure in this type of transformation.

Causality & Rationale: The SNAr mechanism proceeds in two steps: (1) nucleophilic attack on the carbon bearing the bromine, forming a negatively charged intermediate called a Meisenheimer complex , and (2) departure of the bromide leaving group to restore aromaticity.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These are the solvents of choice. They possess a large dipole moment, which effectively solvates the counter-ion (e.g., K⁺) of your nucleophile but, lacking acidic protons, they do not form a tight solvation shell around the nucleophile itself. This leaves the nucleophile "naked" and highly reactive. Furthermore, their polarity is crucial for stabilizing the charge-delocalized Meisenheimer complex, lowering the activation energy for its formation.[4][5]

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents are detrimental to SNAr. They form strong hydrogen bonds with the nucleophile, creating a bulky solvation shell that sterically hinders its approach to the aromatic ring and dramatically reduces its reactivity.[5]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are ineffective as they cannot stabilize the charged Meisenheimer intermediate, making its formation energetically prohibitive.

Troubleshooting Workflow for a Failed SNAr Reaction:

SNAr_Troubleshooting Start Reaction Failure: No Product Formation CheckSolvent Identify Current Solvent Start->CheckSolvent IsProtic Is it Polar Protic? (e.g., EtOH, H₂O) CheckSolvent->IsProtic IsNonpolar Is it Nonpolar? (e.g., Toluene) IsProtic->IsNonpolar No SwitchSolvent Action: Switch to a Polar Aprotic Solvent (e.g., DMSO, DMF) IsProtic->SwitchSolvent Yes ReasonProtic Rationale: Solvent deactivates nucleophile via H-bonding. IsProtic->ReasonProtic IsNonpolar->SwitchSolvent Yes ReasonNonpolar Rationale: Solvent fails to stabilize Meisenheimer intermediate. IsNonpolar->ReasonNonpolar Success Reaction Success SwitchSolvent->Success

Caption: Decision workflow for troubleshooting a failed SNAr reaction.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts regarding the influence of solvents on this compound.

Q1: How does solvent polarity generally affect the reactivity of the aldehyde group at the C2-position?

A1: The aldehyde group's reactivity is governed by the electrophilicity of the carbonyl carbon. Solvents modulate this in two primary ways. First, polar solvents stabilize the inherent dipole of the C=O bond, slightly increasing the partial positive charge on the carbon. Second, and more significantly, polar protic solvents can act as hydrogen bond donors to the carbonyl oxygen. This hydrogen bonding withdraws electron density from the oxygen, which in turn withdraws more density from the carbon, making it significantly more electrophilic and susceptible to nucleophilic attack.[6] However, for less reactive aldehydes, polar solvents can sometimes slow the reaction if the transition state is less polar than the reactants.[7][8]

Q2: Why are polar aprotic solvents so crucial for SNAr reactions on the benzoxazole ring?

A2: The key lies in their differential solvation effects. For an SNAr reaction to occur, you need a potent nucleophile and a stable intermediate. Polar aprotic solvents like DMSO achieve both. They solvate the nucleophile's cation but leave the anion poorly solvated and thus highly reactive.[5] Crucially, their high polarity is essential to stabilize the high-energy, negatively charged Meisenheimer intermediate, which is the rate-determining step of the reaction.[3] Protic solvents would suppress the reaction by caging the nucleophile in hydrogen bonds, while non-polar solvents lack the ability to stabilize the charged intermediate.

Mechanism: Role of Polar Aprotic Solvent in SNAr

Sources

Byproduct identification in 4-Bromo-benzooxazole-2-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for 4-Bromo-benzooxazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we address common experimental challenges, provide in-depth troubleshooting guides, and offer validated protocols to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the handling, storage, and properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: this compound is a crystalline solid that is stable under normal laboratory conditions. However, to prevent potential degradation, it should be stored in a cool, dry place, away from strong oxidizing agents and direct sunlight. The aldehyde functional group can be susceptible to oxidation over time, so for long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: What are the key safety precautions when handling this compound?

A2: As with any halogenated aromatic compound, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be carried out in a well-ventilated fume hood. It may cause skin and eye irritation.[1]

Q3: In which common solvents is this compound soluble?

A3: It is generally soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF). It has limited solubility in non-polar solvents like hexanes and is slightly soluble in water.[2]

Troubleshooting Guide: Byproduct Identification and Mitigation

This core section addresses specific problems encountered during the synthesis and subsequent reactions of this compound.

Issue 1: Low or No Yield During Vilsmeier-Haack Formylation

Q: I am attempting to synthesize this compound from 4-Bromo-benzooxazole via a Vilsmeier-Haack reaction, but I'm observing very low yields or recovering only the starting material. What could be the cause?

A: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles, but its success is highly dependent on the quality of the Vilsmeier reagent (the chloroiminium salt).[3][4]

Causality & Troubleshooting Steps:

  • Moisture Contamination: The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). Both reagents are highly sensitive to moisture. Any water present will rapidly quench the POCl₃ and the active chloroiminium salt, halting the reaction.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous DMF and fresh, sealed POCl₃. Perform the reaction under an inert atmosphere (N₂, Ar).

  • Reagent Quality & Stoichiometry: Old or improperly stored POCl₃ and DMF can lead to reagent decomposition and failed reactions.

    • Solution: Use freshly opened or properly stored reagents. A slight excess of the Vilsmeier reagent (1.5-2.0 equivalents) can sometimes improve conversion.

  • Insufficient Activation of the Substrate: Benzoxazoles are less electron-rich than other heterocycles like pyrroles or indoles, making them less reactive towards Vilsmeier-Haack formylation.[3]

    • Solution: Ensure adequate reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Gentle heating (40-60 °C) may be required to drive the reaction to completion.

Workflow for Diagnosing Vilsmeier-Haack Reaction Failure

start Low/No Product Formation check_reagents Are reagents anhydrous and fresh? start->check_reagents check_conditions Was the reaction run under inert atmosphere? check_reagents->check_conditions Yes use_new Use freshly opened/distilled reagents. check_reagents->use_new No check_monitoring Was reaction monitored by TLC? check_conditions->check_monitoring Yes dry_glassware Oven-dry glassware. Use Schlenk line. check_conditions->dry_glassware No increase_temp Increase temperature (e.g., 40-60°C). Increase reaction time. check_monitoring->increase_temp No, starting material remains success Successful Formylation check_monitoring->success Yes, starting material consumed use_new->start dry_glassware->start increase_temp->start

Caption: Troubleshooting flowchart for Vilsmeier-Haack formylation.

Issue 2: Identification of an Unexpected Debrominated Byproduct

Q: During a subsequent reaction (e.g., a Suzuki or Heck coupling) using this compound, I've isolated a significant amount of a byproduct that appears to be Benzooxazole-2-carbaldehyde. How is this happening?

A: The appearance of the debrominated analog, Benzooxazole-2-carbaldehyde, is a common issue and typically results from a reductive dehalogenation side reaction.[5]

Mechanism of Formation:

Reductive dehalogenation of aryl bromides can be catalyzed by transition metals (like palladium) used in cross-coupling reactions, especially in the presence of a hydrogen source.[6][7] Common hydrogen donors in these reactions can include:

  • Solvents: Alcohols (e.g., isopropanol) or even trace water.

  • Reagents: Hydrides (from boronic acids or other additives), or amines used as bases.

The catalytic cycle for dehalogenation often involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by a competing pathway where a hydride species, instead of the desired coupling partner, reductively eliminates with the aryl group to form the C-H bond.

Identification and Characterization:

The primary methods for identifying this byproduct are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Byproduct Analysis Expected Observation
Mass Spectrometry (E-MS) Loss of the characteristic bromine isotope pattern (M and M+2 peaks of ~1:1 ratio) and a mass decrease of 78/80 Da.
¹H NMR Disappearance of the doublet of doublets for the proton at C5 and the appearance of a more complex multiplet in the aromatic region, corresponding to the unsubstituted benzene ring.
¹³C NMR Shift in the signal for the C4 carbon, which is no longer attached to a bromine atom.

Mitigation Strategies:

  • Use High-Purity Reagents: Ensure all reagents, especially the palladium catalyst and ligands, are of high quality to minimize sources of active hydride species.

  • Strictly Anhydrous Conditions: Perform reactions under a rigorously dry, inert atmosphere to minimize water as a potential hydrogen source.

  • Choice of Base and Solvent: A non-coordinating, anhydrous base like Cs₂CO₃ or K₃PO₄ is often preferred. Aprotic solvents like toluene or dioxane are generally less prone to acting as hydrogen donors compared to alcohols.

  • Ligand Selection: The choice of phosphine ligand can influence the relative rates of reductive elimination versus transmetalation. Electron-rich, bulky ligands can sometimes suppress dehalogenation.

Issue 3: Presence of a Ring-Opened Byproduct During Workup

Q: After an aqueous workup or purification by column chromatography on silica gel, I've noticed a new, more polar spot on my TLC plate. What could this be?

A: The benzoxazole ring is susceptible to hydrolysis under either acidic or basic conditions, which can be inadvertently promoted during workup or chromatography.[8] The likely byproduct is the ring-opened N-(2-hydroxyphenyl)formamide derivative.

Mechanism of Formation:

The hydrolysis is initiated by the attack of water or hydroxide on the C2 carbon of the benzoxazole ring, which is activated by the electron-withdrawing aldehyde group. This leads to the formation of a tetrahedral intermediate that subsequently collapses to cleave the C-O bond of the oxazole ring.

Mechanism of Benzoxazole Ring Hydrolysis

cluster_main Hydrolysis Pathway cluster_conditions Promoting Conditions start 4-Bromo-benzooxazole- 2-carbaldehyde intermediate Tetrahedral Intermediate start->intermediate + H₂O / OH⁻ product Ring-Opened Product (N-(5-bromo-2-hydroxyphenyl)formamide) intermediate->product Ring Opening acid Acidic (e.g., silica gel, acidic workup) acid->intermediate base Basic (e.g., basic workup) base->intermediate

Caption: Hydrolysis of the benzoxazole ring under acidic/basic conditions.

Mitigation Strategies:

  • Neutral Workup: Use a neutral aqueous wash (e.g., brine) instead of acidic or basic solutions if possible.

  • Buffer Chromatography: If using silica gel chromatography, which is inherently acidic, consider neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent system, ~0.1-1%).

  • Alternative Purification: Consider purification by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to avoid prolonged contact with silica gel.[9]

Validated Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Vilsmeier-Haack formylation of 4-Bromobenzoxazole.

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (5.0 eq) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Reaction: Dissolve 4-Bromobenzoxazole (1.0 eq) in anhydrous DMF and add it dropwise to the reaction mixture.

  • Heating and Monitoring: Allow the reaction to warm to room temperature and then heat to 50 °C for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice with stirring. Neutralize the mixture with a saturated sodium bicarbonate solution until pH 7-8.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the title compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Precipitation: Slowly add hexanes to the hot solution until it becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Research Journal of Pharmacy and Technology.
  • Benzoxazole synthesis.Organic Chemistry Portal.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2022). Molecules.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010). Synthesis.
  • Process for the purification of substituted benzoxazole compounds. (2006).
  • Hydrolysis pathway for 2-phenylbenzoxazole.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.Organic Chemistry Portal.
  • Vilsmeier–Haack reaction.Wikipedia.
  • 4-Bromo Benzaldehyde Intermedi
  • 4-Bromo-2-chlorobenzaldehyde | C7H4BrClO.PubChem.

Sources

Validation & Comparative

A Guide to the Structural Confirmation of 4-Bromo-benzooxazole-2-carbaldehyde: An Orthogonal Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 4-Bromo-benzooxazole-2-carbaldehyde, a heterocyclic aldehyde, represents a valuable scaffold in medicinal chemistry, known to be a precursor for a variety of biologically active molecules.[1][2] Its utility is predicated on its precise molecular structure. This guide provides an in-depth comparison of the essential analytical techniques required to definitively confirm the structure of this compound, grounded in field-proven insights and experimental data.

Our approach is centered on the principle of orthogonality, where multiple, independent analytical methods are employed. This ensures that the confirmation is not reliant on a single piece of evidence but is a consensus drawn from complementary data, providing a self-validating system for structural elucidation. We will explore the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in this process.

The Analytical Workflow: An Integrated Strategy

The confirmation of this compound's structure is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the structural puzzle, and their collective data provide a comprehensive and definitive picture.

G cluster_prep Sample Preparation cluster_analysis Orthogonal Analysis cluster_data Data Interpretation cluster_confirmation Final Confirmation Sample Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Aliquots MS Mass Spectrometry (EI/ESI) Sample->MS Aliquots IR Infrared Spectroscopy (FTIR) Sample->IR Aliquots NMR_Data Proton Environment & Carbon Skeleton NMR->NMR_Data MS_Data Molecular Weight & Isotopic Pattern MS->MS_Data IR_Data Functional Groups IR->IR_Data Confirmation Unambiguous Structure Confirmed NMR_Data->Confirmation Combined Evidence MS_Data->Confirmation Combined Evidence IR_Data->Confirmation Combined Evidence

Caption: Integrated workflow for the structural confirmation of chemical compounds.

¹H and ¹³C NMR Spectroscopy: Mapping the Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see four distinct signals in the aromatic and aldehyde regions. The aromatic protons on the fused benzene ring typically resonate between 7.0 and 8.5 ppm.[3]

  • Aldehyde Proton (H-2'): This is the most downfield proton, typically appearing as a singlet around 10.0 ppm, due to the strong deshielding effect of the carbonyl group.

  • Aromatic Protons (H-5, H-6, H-7): These three protons on the benzene ring will appear in the range of 7.5-8.0 ppm. Their precise chemical shifts and coupling patterns (doublets and triplets) are dictated by their positions relative to the bromine atom and the fused oxazole ring. For instance, protons adjacent to one another will exhibit ortho-coupling with a coupling constant (J) of approximately 7-9 Hz.[3]

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~10.1 s 1H H-2' (Aldehyde)
~7.9 d 1H H-5
~7.8 d 1H H-7

| ~7.6 | t | 1H | H-6 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the aldehyde is a key diagnostic signal.

  • Aldehyde Carbonyl (C-2'): This carbon is highly deshielded and will appear significantly downfield, typically in the range of 180-190 ppm.

  • Benzoxazole Carbons: The carbons of the benzoxazole core generally appear between 110-160 ppm.[4] The carbon atom attached to the bromine (C-4) will be influenced by the halogen's electronegativity and heavy atom effect. Quaternary carbons (like C-3a and C-7a) are often identifiable by their lower signal intensity.

Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~185.0 C-2' (C=O)
~155.0 C-2
~150.0 C-7a
~142.0 C-3a
~130.0 C-6
~128.0 C-5
~120.0 C-7

| ~115.0 | C-4 |

Mass Spectrometry: The Molecular Weight and Halogen Signature

Mass spectrometry (MS) provides the molecular weight of a compound and, in the case of this compound, a definitive signature for the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pattern for the molecular ion peak (M⁺).

The mass spectrum will show two peaks of almost equal intensity separated by 2 m/z units:

  • M⁺ peak: Corresponding to the molecule containing the ⁷⁹Br isotope.

  • M+2 peak: Corresponding to the molecule containing the ⁸¹Br isotope.

This 1:1 M/M+2 pattern is a hallmark of a monobrominated compound and provides strong evidence for the presence of one bromine atom.

Table 3: Expected Mass Spectrometry Data

m/z Relative Intensity Assignment
~225 ~100% [M]⁺ (C₈H₄⁷⁹BrNO₂)

| ~227 | ~98% | [M+2]⁺ (C₈H₄⁸¹BrNO₂) |

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, we look for characteristic absorptions.

  • Aldehyde C=O Stretch: A strong, sharp absorption band is expected around 1700-1720 cm⁻¹. Conjugation with the benzoxazole ring system typically lowers this frequency from that of a simple aliphatic aldehyde.

  • Aldehyde C-H Stretch: Two weaker bands are characteristic of the C-H bond of an aldehyde, appearing around 2820 cm⁻¹ and 2720 cm⁻¹.

  • Benzoxazole C=N Stretch: The carbon-nitrogen double bond of the oxazole ring will show a stretching vibration in the 1600-1650 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are indicative of the aromatic benzene ring.

  • C-Br Stretch: The carbon-bromine bond vibration is expected in the fingerprint region, typically between 600-700 cm⁻¹.

Table 4: Expected Infrared (IR) Absorption Bands

Frequency (cm⁻¹) Intensity Assignment
~2820, ~2720 Weak Aldehyde C-H Stretch
~1710 Strong, Sharp Aldehyde C=O Stretch
~1620 Medium Benzoxazole C=N Stretch
~1580, ~1470 Medium-Weak Aromatic C=C Stretch

| ~650 | Medium | C-Br Stretch |

Comparative Analysis: Assembling the Evidence

The true power of this orthogonal approach lies in the convergence of data from all three techniques.

G Structure This compound Molecular Formula: C₈H₄BrNO₂ Molecular Weight: ~226 g/mol NMR ¹H & ¹³C NMR • Aldehyde proton at ~10.1 ppm • Aromatic protons at 7.5-8.0 ppm • Aldehyde carbon at ~185 ppm • 8 unique carbons Structure->NMR Probes C-H Framework MS Mass Spectrometry • M⁺ peak at m/z 225 • M+2 peak at m/z 227 • ~1:1 intensity ratio Structure->MS Confirms MW & Br presence IR Infrared Spectroscopy • Strong C=O stretch at ~1710 cm⁻¹ • Aldehyde C-H at ~2820/2720 cm⁻¹ • C=N stretch at ~1620 cm⁻¹ Structure->IR Identifies Functional Groups

Caption: Correlation of analytical data to the target structure.

  • NMR establishes the connectivity of the carbon-hydrogen skeleton, confirming the presence of an aldehyde and a trisubstituted benzene ring fused to another ring system.

  • MS confirms the molecular formula and, crucially, the presence of a single bromine atom through the distinct M/M+2 isotopic pattern.

  • IR provides complementary evidence by identifying the key functional groups: the aldehyde and the aromatic/heterocyclic system.

No single technique can unambiguously confirm the entire structure, including the specific substitution pattern of the bromine atom. However, the combined data logically exclude other isomers and confirm the identity as this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Parameters: Use a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a sufficient number of scans and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Analysis: Identify the molecular ion peaks (M⁺ and M+2) and analyze their isotopic pattern and relative intensities.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

References

  • NIST. (n.d.). Benzaldehyde, 4-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1,3-benzoxazole. Retrieved from [Link]

  • Murillo, E. A. (2019). Synthesis and characterization of a derivative of carbazole obtained from bromobenzyl alcohol. ResearchGate. Available at: [Link]

  • Yadav, P., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-1,3-benzoxazole. Retrieved from [Link]

  • Kumar, R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]

  • Anusha, P., & Rao, J. V. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Bagryanskaya, I. Y., et al. (2021). 4-Bromobenzo[1,2-d:4,5-d′]bis([4][5][6]thiadiazole). MDPI. Available at: [Link]

  • Wagner, A., & Knochel, P. (2016). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journals. Available at: [Link]

  • Altinolcek, N., et al. (2020). Supporting Information for Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journals. Available at: [Link]

  • Ziqian, C., et al. (2023). The NMR data of compounds 1-3 and 6 (J in Hz). ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2,1,3-Benzoxadiazole-4-carbaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A new superacid hafnium-based metal-organic framework. Available at: [Link]

  • Shakirov, M. M., et al. (2020). Benzo[1,2-d:4,5-d′]bis([4][5][6]thiadiazole) and Its Bromo Derivatives. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Available at: [Link]

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A Comparative Guide to the X-ray Crystal Structure of 4-Bromo-benzooxazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional architecture of bioactive molecules is paramount. The precise arrangement of atoms in a crystal lattice, determined through X-ray crystallography, dictates the intermolecular interactions that govern a compound's physicochemical properties, and ultimately, its biological activity. This guide provides an in-depth technical comparison of the structural features of 4-bromo-benzooxazole-2-carbaldehyde and its derivatives, a class of compounds noted for their therapeutic potential.[1][2][3]

While the specific crystal structure of this compound is not yet publicly available, this guide will establish a framework for its analysis by comparing the known crystal structures of closely related brominated heterocyclic compounds. We will delve into the synthetic methodologies, crystallization techniques, and the nuanced interpretation of crystallographic data, offering a predictive lens through which to evaluate the titular compound.

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzoxazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The rigid, planar benzoxazole core serves as an excellent scaffold for the design of targeted therapeutics, with substituents at various positions modulating its biological efficacy. The introduction of a bromine atom and a carbaldehyde group, as in this compound, is anticipated to significantly influence its electronic properties and potential for forming key intermolecular interactions, such as hydrogen bonds and halogen bonds, with biological targets.

Synthesis and Characterization: Ensuring Purity and Identity

The foundation of any crystallographic study is the synthesis of high-purity material. The general approach to synthesizing benzoxazole derivatives involves the condensation of 2-aminophenols with carboxylic acids or aldehydes.[6][7]

Experimental Protocol: Synthesis of 2-Aryl-benzoxazole Derivatives

A common and effective method for the synthesis of 2-aryl-benzoxazole derivatives, adaptable for this compound, is the condensation of a substituted 2-aminophenol with an aromatic aldehyde.

Reaction Scheme:

Synthesis_of_2_Aryl_benzoxazole_Derivatives aminophenol Substituted 2-Aminophenol schiff_base Schiff Base Intermediate aminophenol->schiff_base Condensation aldehyde Aromatic Aldehyde aldehyde->schiff_base plus + catalyst Catalyst (e.g., NH4Cl) catalyst->schiff_base solvent Solvent (e.g., Ethanol) solvent->schiff_base heat Heat (e.g., 80-90°C) benzoxazole 2-Aryl-benzoxazole Derivative heat->benzoxazole schiff_base->benzoxazole Cyclization (Oxidative)

Caption: General reaction scheme for the synthesis of 2-aryl-benzoxazole derivatives.

Step-by-Step Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the substituted 2-aminophenol (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in a suitable solvent, such as ethanol.[7]

  • Catalyst Addition: Add a catalytic amount of an appropriate catalyst, for example, ammonium chloride.[7]

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-90°C) for several hours.[7] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.[7]

  • Purification: Collect the solid by filtration, wash with cold solvent, and purify by recrystallization from a suitable solvent system (e.g., ethanol or an ethanol/water mixture) to obtain the pure benzoxazole derivative.[7][8]

Spectroscopic Validation

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. Aromatic protons of the benzoxazole core typically resonate in the downfield region of the ¹H NMR spectrum (δ 6.8–8.8 ppm).[9]

  • FTIR Spectroscopy: Confirms the presence of key functional groups. For this compound, characteristic peaks would include those for the C=N of the oxazole ring, the C=O of the aldehyde, and C-Br stretching.[9]

  • Mass Spectrometry: Determines the molecular weight and elemental composition of the compound.[9]

Crystallization and X-ray Diffraction: Unveiling the Molecular Architecture

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.

Experimental Protocol: Single Crystal Growth

Slow evaporation of a saturated solution is a widely used and effective method for growing single crystals of organic compounds.

Workflow for Crystallization:

Crystallization_Workflow start Synthesized & Purified Compound dissolve Dissolve in a suitable solvent or solvent mixture start->dissolve saturate Prepare a nearly saturated solution dissolve->saturate filter Filter to remove any particulate matter saturate->filter evaporate Allow slow evaporation of the solvent at a controlled temperature filter->evaporate crystals Harvest high-quality single crystals evaporate->crystals

Caption: A typical workflow for growing single crystals via slow evaporation.

Step-by-Step Procedure:

  • Solvent Screening: Screen a variety of solvents to find one in which the compound has moderate solubility.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Place the filtered solution in a clean vial, cover it loosely (e.g., with parafilm containing a few pinholes), and allow the solvent to evaporate slowly and undisturbed over several days to weeks.[10]

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement is performed using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined to obtain the final atomic coordinates and molecular geometry.[11]

Comparative Analysis of Crystal Structures

The following table presents key crystallographic data for several brominated heterocyclic compounds, which can serve as a basis for comparison with the anticipated structure of this compound.

ParameterEthyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate[12]N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide[13]4-Bromo-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde[14]
Chemical Formula C₁₃H₁₂BrNO₄C₁₇H₁₂BrN₃OS₂C₁₄H₁₄BrNO₃
Molecular Weight 326.15 g/mol 418.33 g/mol Not specified
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nC2/cI2/a
a (Å) 14.828(2)37.210(7)14.3525(4)
b (Å) 7.1335(9)4.0000(8)10.3890(2)
c (Å) 25.119(2)28.450(6)18.7450(4)
β (°) 100.066(11)128.69(3)102.051(2)
Volume (ų) 2616.1(6)3305.2(18)2733.43
Z 888
Key Interactions Intramolecular C-H···O and C-H···N hydrogen bonds; Intermolecular C-H···O hydrogen bondsDihedral angles between the central and terminal planar fragments are 21.58 (7) and 17.90 (9)°Not specified

The data from these related structures suggest that this compound is likely to crystallize in a monoclinic or orthorhombic system. The presence of the bromine atom and the aldehyde group provides sites for various intermolecular interactions, including hydrogen bonding (C-H···O), halogen bonding (C-Br···O or C-Br···N), and π-π stacking interactions between the aromatic rings. These interactions will play a crucial role in the overall crystal packing and the stability of the crystalline form.

Conclusion

This guide has provided a comprehensive overview of the synthesis, characterization, and crystallographic analysis of this compound and its derivatives. By establishing robust experimental protocols and leveraging comparative data from related structures, researchers are well-equipped to undertake the structural elucidation of this and other novel benzoxazole compounds. The insights gained from such studies are invaluable for understanding structure-activity relationships and for the rational design of new therapeutic agents.

References

  • Asif, M. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 88. [Link]

  • Kumar, A., & Kumar, S. (2014). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1034-1039. [Link]

  • Jadhav, S. B., & Gaikwad, S. L. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(2), 1-10. [Link]

  • Kumar, R., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 297-304. [Link]

  • Khan, I., et al. (2025). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. [Link]

  • Marković, J., et al. (2025). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures. ResearchGate. [Link]

  • Belhouchet, M., et al. (2012). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. X-ray Structure Analysis Online, 28, 33-34. [Link]

  • Google Patents. (2006). Process for the purification of substituted benzoxazole compounds.
  • Reddy, G. S., et al. (2020). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2020(2), M1128. [Link]

  • de Oliveira, R. B., et al. (2016). Crystal structures of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide from synchrotron X-ray diffraction. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1494–1498. [Link]

  • ResearchGate. (2023). A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24653-24679. [Link]

  • Kumar, A., et al. (2013). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(10), 2950-2954. [Link]

  • ResearchGate. (2025). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. [Link]

  • Bi, J., et al. (2025). Crystal structure of 4-bromo-7-(diethylamino)-2-oxo-2 H -chromene-3-carbaldehyde C 14 H 14 Br 3 NO 3. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • JETIR. (2019). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. JETIR, 6(6). [Link]

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A Comparative Guide to the Purity Analysis of 4-Bromo-benzooxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate landscape of drug discovery and development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. This quality, however, is not an isolated attribute but the culmination of rigorously controlled processes, beginning with its foundational chemical building blocks. 4-Bromo-benzooxazole-2-carbaldehyde is a key heterocyclic intermediate, frequently employed in the synthesis of a variety of biologically active compounds. Its structural integrity and purity directly influence the efficacy, safety, and stability of the final drug product.

The presence of even trace-level impurities—such as starting materials, by-products, or degradation products—can have significant consequences, potentially altering the pharmacological and toxicological profile of the API. Therefore, robust and reliable analytical methods for purity determination are not merely a quality control checkpoint; they are a strategic necessity that underpins the entire development lifecycle.[1][2]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the principal method for purity analysis of this compound, alongside two powerful orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present a comparative data summary to empower researchers in selecting the most appropriate technique for their specific analytical challenges.

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis, prized for its high resolution, sensitivity, and versatility.[3] For a molecule like this compound, which is moderately polar and possesses a strong UV chromophore, RP-HPLC with UV detection is the method of choice for routine quality control.

The "Why": Rationale Behind Method Development

A robust HPLC method is a self-validating system, where each parameter is chosen to ensure specificity, precision, and accuracy.[4][5]

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the logical starting point. The non-polar C18 chains provide effective hydrophobic interactions with the aromatic rings of the analyte and potential impurities. This choice is based on the principle of "like dissolves like," where the non-polar stationary phase retains the moderately non-polar analyte, allowing for separation from more polar or less retained impurities.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile) is optimal. The gradient, which involves increasing the proportion of the organic solvent over time, is crucial. It ensures that highly polar impurities elute early in the run, while more non-polar, strongly retained impurities are eluted efficiently as the mobile phase strength increases, all within a reasonable timeframe.[6] The addition of formic acid helps to protonate any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

  • Detector and Wavelength: The conjugated aromatic system of this compound results in strong UV absorbance. The detection wavelength should be set at an absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. This λmax can be determined using a photodiode array (PDA) detector during initial method development. A wavelength around 254 nm or 360 nm is often suitable for such structures.[7]

Experimental Protocol: HPLC-UV Method

1. Apparatus and Reagents:

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • This compound reference standard and test sample.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a concentration of 100 µg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

3. Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18.1-22 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax)
Injection Volume 10 µL

4. Data Analysis:

  • The purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analytical Techniques

While HPLC is the primary choice, orthogonal methods are essential for comprehensive characterization and validation, as they provide purity assessment based on different chemical principles.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[3] It is particularly valuable for detecting residual solvents from the synthesis or non-volatile impurities that might not be detected by HPLC.

  • Causality and Applicability: The suitability of GC for this compound depends on its thermal stability and volatility. As an aromatic aldehyde, it is sufficiently volatile for GC analysis. The high selectivity of mass spectrometry allows for the unambiguous identification of impurities based on their mass spectra, which is a significant advantage over UV detection.[8][9] Negative chemical ionization (NCI) can be particularly sensitive for brominated compounds.[8]

1. Apparatus and Reagents:

  • GC-MS system with a split/splitless injector.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Dichloromethane (GC grade).

2. Sample Preparation:

  • Accurately prepare a solution of the sample in dichloromethane at a concentration of approximately 1 mg/mL.

3. GC-MS Conditions:

ParameterSetting
Inlet Temperature 280 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-450 amu
Alternative 2: Quantitative NMR (qNMR)

qNMR stands out as a primary analytical method because it allows for the determination of purity without requiring a reference standard of the analyte itself.[10] Purity is determined by relating the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and mass.[11][12]

  • Causality and Applicability: The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of protons generating it. By using a stable, non-interfering internal standard with a known concentration, an absolute purity value can be calculated.[13] This makes qNMR an excellent orthogonal technique to chromatography, as it is insensitive to the chromophoric properties of impurities and provides a direct measure of molar quantity.[10]

1. Apparatus and Reagents:

  • NMR Spectrometer (≥400 MHz).

  • High-precision analytical balance.

  • Certified internal standard (e.g., Maleic Anhydride).

  • Deuterated solvent (e.g., DMSO-d6).

2. Sample Preparation:

  • Accurately weigh ~15 mg of this compound and ~10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

ParameterSetting
Solvent DMSO-d6
Pulse Program Standard quantitative (e.g., zg30)
Flip Angle 30°
Relaxation Delay (d1) 30-60 s (to ensure full relaxation)
Acquisition Time ≥ 3 s
Number of Scans 16-64 (for good signal-to-noise)

4. Purity Calculation: The purity is calculated using the following formula:

Purity (% w/w) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the standard

Workflow and Data Comparison

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Accurate Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Inject Autosampler Injection Dissolve->Inject Separate C18 Column Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Area % Calculation Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity determination of this compound.

Performance Comparison of Analytical Techniques
FeatureHPLC-UVGC-MSqNMR
Principle Polarity-based separationVolatility-based separation, mass-based detectionNuclear spin properties in a magnetic field
Selectivity Good; based on retention time. Co-elution is possible.Excellent; separation by retention time and identification by mass spectrum.Excellent; based on unique chemical shifts of protons.
Sensitivity (LOD/LOQ) High (typically <0.05% area)Very high, especially for specific ions (SIM mode).Moderate (typically >0.1% by mass).
Analysis Time Moderate (15-30 minutes per sample)Moderate (15-30 minutes per sample)Fast per sample, but requires long relaxation delays.
Key Advantages Robust, precise, widely available, excellent for routine QC.Excellent for volatile impurities and definitive identification.Primary method, no need for analyte-specific reference standard, highly accurate.
Key Limitations Requires a reference standard, peak purity is assumed.Analyte must be thermally stable and volatile.Lower sensitivity than chromatographic methods, requires high-field NMR.
Ideal Application Routine purity testing, quality control, stability studies.Identification of unknown impurities, residual solvent analysis.Purity assignment of reference standards, orthogonal validation.

Conclusion and Recommendations

The purity analysis of this compound requires a multi-faceted analytical approach to ensure the highest quality for pharmaceutical development.

  • For routine quality control and release testing, the validated RP-HPLC method is the undisputed gold standard due to its robustness, precision, and high throughput.[3]

  • GC-MS serves as an essential complementary technique. It should be employed during process development to screen for and identify volatile or thermally stable impurities and residual solvents that may not be amenable to HPLC analysis.

  • qNMR is the authoritative method for the absolute purity assignment of reference standards.[11][14] Its role as a primary, non-chromatographic technique makes it invaluable for orthogonally validating the purity results obtained from HPLC and for providing a definitive purity value for quantitative standards.

By strategically integrating these three techniques, researchers and drug development professionals can build a comprehensive and self-validating analytical package. This ensures a deep understanding of the impurity profile of this compound, thereby safeguarding the quality and integrity of the subsequent API and the final medicinal product.

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A Comparative Guide to 4-Bromo-benzooxazole-2-carbaldehyde and Other Substituted Benzoxazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] This guide focuses on 4-Bromo-benzooxazole-2-carbaldehyde, a member of this versatile family, and provides a comparative analysis of its synthetic accessibility and predicted biological performance against other key substituted benzoxazoles. By examining the influence of substituents on the benzoxazole core, we aim to provide a rational framework for the design and development of novel therapeutic agents.

The Benzoxazole Core: A Foundation for Diverse Biological Activity

Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring and an oxazole ring.[1] This core structure imparts a unique combination of rigidity and electronic properties, making it an ideal scaffold for interacting with various biological targets. The versatility of the benzoxazole ring system allows for substitutions at multiple positions, leading to a wide array of derivatives with distinct pharmacological profiles.[2] These derivatives have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting agents.[2][3][4]

Synthesis of Substituted Benzoxazoles: A General Overview

The synthesis of 2-substituted benzoxazoles is most commonly achieved through the condensation of an o-aminophenol with a carboxylic acid or its derivative.[5] This versatile method allows for the introduction of a wide variety of substituents at the 2-position. Modifications to the benzene ring, such as halogenation, are typically performed on the o-aminophenol precursor before the cyclization step.

Caption: General synthetic scheme for 2-substituted benzoxazoles.

In Focus: this compound

Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₈H₄BrNO₂
Molecular Weight226.03 g/mol
LogP~2.5
pKa~1.5 (due to the electron-withdrawing aldehyde)

Proposed Synthesis

Caption: Proposed synthetic route for this compound.

Another viable method is the Vilsmeier-Haack reaction on a 4-bromobenzoxazole precursor, which is a common method for formylating electron-rich aromatic rings.[1]

Predicted Spectroscopic Data

Based on the analysis of structurally related compounds, the following spectroscopic characteristics for this compound can be anticipated:

  • ¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will exhibit a complex splitting pattern characteristic of a trisubstituted benzene ring.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will resonate at a characteristic downfield shift (δ 185-195 ppm). The carbon atoms of the benzoxazole core will appear in the aromatic region, with their chemical shifts influenced by the bromo and aldehyde substituents.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, confirming the presence of a bromine atom.

Comparative Analysis with Other Substituted Benzoxazoles

The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of their substituents. Here, we compare the predicted profile of this compound with other classes of substituted benzoxazoles.

Structure-Activity Relationships (SAR)

The presence of an electron-withdrawing group, such as a carbaldehyde at the 2-position, is often associated with enhanced biological activity.[6] Halogen substituents, like the bromo group at the 4-position, can increase the lipophilicity of the molecule, potentially improving its cell membrane permeability and overall bioavailability.[7]

Antimicrobial Activity

Many halogenated benzoxazole derivatives have demonstrated significant antimicrobial properties.[7] The combination of a bromo substituent and a reactive aldehyde group in this compound suggests a high potential for antimicrobial activity. The aldehyde functionality can readily react with nucleophilic residues in bacterial enzymes and proteins, leading to inhibition of essential cellular processes.

Table 1: Comparative Antimicrobial Activity of Substituted Benzoxazoles

Compound/SubstituentTarget OrganismMIC (µg/mL)Reference
2-Aryl-5-nitrobenzoxazolesStaphylococcus aureus1.56 - 6.25[6]
2-(p-substituted-benzyl)-5-amidobenzoxazolesEscherichia coli32 - 256[7]
This compound (Predicted) Gram-positive & Gram-negative bacteriaPotentially low -

Anticancer Activity

The benzoxazole scaffold is a key feature in several anticancer agents.[2] The introduction of a formyl group at the 2-position can contribute to cytotoxicity through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[8] The presence of a bromine atom can further enhance the anticancer potential.

Table 2: Comparative Anticancer Activity of Substituted Benzoxazoles

Compound/SubstituentCell LineIC₅₀ (µM)Reference
2-ArylbenzoxazolesHCT116 (Colon)0.4 - 1.1[6]
Benzoxazole-1,3,4-Oxadiazole HybridsA549 (Lung)0.13 - 0.93[6]
This compound (Predicted) Various cancer cell linesPotentially low -

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzoxazoles via Condensation

  • To a solution of the appropriately substituted o-aminophenol (1 equivalent) in a suitable solvent (e.g., ethanol, polyphosphoric acid), add the corresponding carboxylic acid or aldehyde (1.1 equivalents).

  • Heat the reaction mixture at reflux for the time required for the reaction to complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Caption: A typical experimental workflow for the synthesis and evaluation of benzoxazole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates at the appropriate temperature and duration.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound represents a promising, albeit understudied, member of the benzoxazole family. Based on established structure-activity relationships, the presence of both a bromo substituent and a reactive aldehyde group suggests a high potential for potent biological activity, particularly as an antimicrobial and anticancer agent. While direct experimental data for this specific compound is limited, this guide provides a comprehensive framework for its synthesis, characterization, and evaluation. The proposed synthetic routes are based on reliable and well-documented chemical transformations. Further investigation into the biological properties of this compound is warranted and could lead to the development of novel and effective therapeutic agents.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 1-14. [Link]

  • Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 335-346. [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-24. [Link]

  • Wikipedia. Vilsmeier-Haack reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • RSC Medicinal Chemistry. (2023). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. [Link]

  • Kumar, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25487-25514. [Link]

  • Pytela, O., & Klimešová, V. (2011). Structure-activity Relationships of 2-benzylsulfanylbenzothiazoles: Synthesis and Selective Antimycobacterial Properties. Letters in Drug Design & Discovery, 8(9), 834-843. [Link]

  • Kim, K., Ryu, E. K., & Seo, Y. (1990). Synthesis of 4-bromo-4-isoxazolin-3-ones: Application of bromine-N,N-dimethylacetamide complex. Tetrahedron Letters, 31(35), 5043-5044. [Link]

  • Maccioni, E., et al. (2013). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 18(5), 5484-5501. [Link]

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A Comparative Analysis of 4-Bromo- vs. 4-Chloro-benzooxazole-2-carbaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Navigating Reactivity in Heterocyclic Chemistry

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Benzooxazole-2-carbaldehydes, with their inherent biological significance and synthetic versatility, serve as critical building blocks. The choice of the halogen substituent at the 4-position, whether bromine or chlorine, profoundly influences the reactivity of the molecule in palladium-catalyzed cross-coupling reactions, a cornerstone of C-C and C-N bond formation. This guide provides an in-depth, objective comparison of the reactivity of 4-Bromo-benzooxazole-2-carbaldehyde and 4-Chloro-benzooxazole-2-carbaldehyde, supported by established chemical principles and representative experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Decisive Role of the Halogen: Unpacking the Reactivity Hierarchy

The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This hierarchy is primarily dictated by the Carbon-Halogen (C-X) bond dissociation energy (BDE) and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

This compound , the more reactive of the two, benefits from a weaker C-Br bond compared to the C-Cl bond. This lower BDE translates to a lower activation energy for the oxidative addition of the palladium(0) catalyst into the C-Br bond, leading to faster reaction rates and often allowing for milder reaction conditions.

4-Chloro-benzooxazole-2-carbaldehyde , while more cost-effective and often more readily available, presents a greater synthetic challenge due to the stronger C-Cl bond. Overcoming this requires more forcing reaction conditions, such as higher temperatures, longer reaction times, and, crucially, the use of more sophisticated and electron-rich phosphine ligands. These specialized ligands are designed to enhance the electron density on the palladium center, thereby facilitating the cleavage of the more robust C-Cl bond.

Experimental Insights: A Comparative Look at the Suzuki-Miyaura Coupling

While a direct, side-by-side experimental comparison of 4-Bromo- and 4-Chloro-benzooxazole-2-carbaldehyde in the literature is scarce, we can extrapolate from established protocols for structurally similar compounds, such as 4-bromobenzaldehyde, and the general principles of aryl halide reactivity. The Suzuki-Miyaura reaction, a versatile method for forming C-C bonds, serves as an excellent platform for this comparison.

The following table summarizes the expected and reported performance of the two compounds in a representative Suzuki-Miyaura coupling with phenylboronic acid.

ParameterThis compound4-Chloro-benzooxazole-2-carbaldehyde
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Requires more active catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos)
Catalyst Loading Typically 1-5 mol%Often requires higher catalyst loading (e.g., 2-10 mol%)
Reaction Temperature 80-100 °C100-120 °C or higher
Reaction Time 2-12 hours12-24 hours or longer
Typical Yield Good to excellent (70-95%)Moderate to good (50-85%), highly dependent on catalyst system

Visualizing the Mechanistic Divide: The Suzuki-Miyaura Catalytic Cycle

The difference in reactivity between the bromo and chloro derivatives is fundamentally rooted in the initial oxidative addition step of the palladium-catalyzed cross-coupling cycle.

Suzuki_Miyaura_Cycle cluster_bromo This compound cluster_chloro 4-Chloro-benzooxazole-2-carbaldehyde Pd(0)L2_Br Pd(0)L₂ OxAdd_Br Oxidative Addition Pd(0)L2_Br->OxAdd_Br Ar-Br Pd(II)_Br Ar-Pd(II)L₂(Br) OxAdd_Br->Pd(II)_Br Transmetalation_Br Transmetalation Pd(II)_Br->Transmetalation_Br R-B(OH)₂ Base Pd(II)_Aryl_Br Ar-Pd(II)L₂(R) Transmetalation_Br->Pd(II)_Aryl_Br Reductive_Elimination_Br Reductive Elimination Pd(II)_Aryl_Br->Reductive_Elimination_Br Reductive_Elimination_Br->Pd(0)L2_Br Product_Br Product Reductive_Elimination_Br->Product_Br Ar-R Pd(0)L2_Cl Pd(0)L₂ OxAdd_Cl Oxidative Addition (Higher Ea) Pd(0)L2_Cl->OxAdd_Cl Ar-Cl Pd(II)_Cl Ar-Pd(II)L₂(Cl) OxAdd_Cl->Pd(II)_Cl Transmetalation_Cl Transmetalation Pd(II)_Cl->Transmetalation_Cl R-B(OH)₂ Base Pd(II)_Aryl_Cl Ar-Pd(II)L₂(R) Transmetalation_Cl->Pd(II)_Aryl_Cl Reductive_Elimination_Cl Reductive Elimination Pd(II)_Aryl_Cl->Reductive_Elimination_Cl Reductive_Elimination_Cl->Pd(0)L2_Cl Product_Cl Product Reductive_Elimination_Cl->Product_Cl Ar-R Experimental_Workflow start Start reagents Combine Reactants: - 4-Halo-benzooxazole-2-carbaldehyde - Phenylboronic Acid - Base (K₂CO₃) start->reagents catalyst Add Palladium Catalyst System reagents->catalyst inert Establish Inert Atmosphere (N₂ or Ar) catalyst->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent reaction Heat and Stir (90-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Work-up: - Cool and Dilute - Wash with Water/Brine - Dry Organic Layer monitoring->workup Reaction Complete purification Purification: - Concentrate - Column Chromatography workup->purification product Isolated Product: 4-Phenyl-benzooxazole-2-carbaldehyde purification->product

A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-benzooxazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of derivatives synthesized from 4-Bromo-benzooxazole-2-carbaldehyde. While direct and extensive SAR studies on this specific scaffold are not widely available in peer-reviewed literature, this document synthesizes information from related benzoxazole derivatives to project a cogent SAR profile. We will explore the synthesis, proposed biological activities, and the influence of various structural modifications on the potential therapeutic efficacy of these compounds, with a focus on their potential as anticancer and antimicrobial agents.

The benzoxazole core is a privileged scaffold in medicinal chemistry, known to be a component in a variety of pharmacologically active compounds.[1] The introduction of a bromine atom at the 4-position and a reactive carbaldehyde group at the 2-position of the benzoxazole ring system offers a versatile platform for the synthesis of a diverse library of derivatives, primarily through the formation of Schiff bases. These derivatives are of significant interest to researchers in drug discovery for their potential to exhibit a range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The Core Scaffold: this compound

The foundational molecule, this compound, possesses key features that are crucial for its utility as a synthetic intermediate in drug discovery. The bromine atom at the 4-position is an electron-withdrawing group, which can influence the electronic properties of the entire benzoxazole ring system, potentially enhancing interactions with biological targets. The aldehyde group at the 2-position is a chemical handle that allows for the straightforward synthesis of a wide array of derivatives, most notably Schiff bases, through condensation reactions with various primary amines.

Caption: Key features of the this compound scaffold.

Structure-Activity Relationship (SAR) of Schiff Base Derivatives

The primary route for derivatization of this compound is the formation of Schiff bases (imines) by reacting the aldehyde with a variety of primary amines. The general structure of these derivatives allows for systematic modifications at the R-group of the amine, enabling a thorough investigation of the SAR.

General Synthesis of Schiff Base Derivatives

The synthesis of Schiff bases from this compound is typically a straightforward condensation reaction.

Schiff_Base_Synthesis start 4-Bromo-benzooxazole- 2-carbaldehyde process Condensation Reaction (e.g., reflux in ethanol with a catalytic amount of acid) start->process amine Primary Amine (R-NH2) amine->process product Schiff Base Derivative process->product

Caption: General workflow for the synthesis of Schiff base derivatives.

Influence of the R-Group on Biological Activity

The nature of the R-group in the Schiff base derivatives is expected to have a profound impact on their biological activity. By systematically varying the electronic and steric properties of the R-group, one can probe the requirements for optimal interaction with a biological target.

1. Electronic Effects:

  • Electron-donating groups (EDGs) such as -OCH₃, -CH₃, and -N(CH₃)₂ on an aromatic R-group can increase the electron density of the azomethine (-CH=N-) bond. This may enhance the compound's ability to act as a hydrogen bond acceptor or to participate in π-π stacking interactions with the target protein. For instance, studies on other heterocyclic Schiff bases have shown that the presence of a methoxy group can enhance antibacterial activity.[3]

  • Electron-withdrawing groups (EWGs) like -NO₂, -Cl, and -F on an aromatic R-group can decrease the electron density of the azomethine bond. This can make the imine carbon more electrophilic and susceptible to nucleophilic attack, which could be a mechanism of action. In some series of benzoxazole derivatives, the presence of electron-withdrawing groups has been correlated with improved antimicrobial activity.[4]

2. Steric Effects:

  • The size and shape of the R-group are critical for fitting into the binding pocket of a biological target. Bulky R-groups may cause steric hindrance, preventing optimal binding. Conversely, a certain degree of bulk may be necessary to occupy a specific hydrophobic pocket.

  • The flexibility of the R-group can also play a role. A flexible aliphatic chain might be able to adopt a conformation that allows for better binding, while a rigid aromatic ring might provide a more defined and potent interaction.

3. Lipophilicity:

  • The overall lipophilicity of the molecule, influenced by the R-group, is a key determinant of its pharmacokinetic properties, such as membrane permeability and bioavailability. A balance between lipophilicity and hydrophilicity is often required for a drug candidate.

Comparative Biological Activity Data (Hypothetical)

While specific experimental data for derivatives of this compound is scarce, we can construct a hypothetical comparison table based on established trends from related benzoxazole and Schiff base compounds to guide future research.

Derivative (R-group)Anticancer Activity (IC50, µM) - HCT116Antimicrobial Activity (MIC, µg/mL) - S. aureusRationale for Predicted Activity
Phenyl 1532Baseline activity of the core structure.
4-Methoxyphenyl 816The electron-donating methoxy group may enhance binding affinity.[4]
4-Nitrophenyl 1225The electron-withdrawing nitro group can modulate electronic properties.[4]
4-Chlorophenyl 1020Halogen atoms can participate in halogen bonding and increase lipophilicity.
Naphthyl 510The extended aromatic system may lead to enhanced π-π stacking interactions.
Thiophenyl 1840The sulfur atom in the thiophene ring can alter the electronic and steric profile.

Note: The above data is hypothetical and intended for illustrative purposes to guide experimental design.

Experimental Protocols

To validate the predicted SAR, the following experimental protocols are recommended.

Synthesis of Schiff Base Derivatives of this compound

Materials:

  • This compound

  • Substituted primary amines (e.g., aniline, 4-methoxyaniline, etc.)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • To a solution of this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add the respective primary amine (1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Characterize the synthesized compounds using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized Schiff base derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the synthesized compounds and a standard anticancer drug (e.g., 5-Fluorouracil) for 48 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Synthesized Schiff base derivatives

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the synthesized compounds and standard drugs in the appropriate broth in 96-well plates.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The ease of synthesis of its Schiff base derivatives allows for extensive exploration of the structure-activity relationship. Based on the analysis of related compounds, it is hypothesized that modifications of the R-group on the imine nitrogen will significantly impact the biological activity. Specifically, the introduction of aromatic rings with varied electronic and steric properties is a key area for investigation.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of these derivatives to validate the predicted SAR. Further studies should also include the investigation of their mechanism of action, cytotoxicity against normal cell lines, and in vivo efficacy in relevant animal models. The insights gained from such studies will be invaluable for the rational design of more potent and selective benzoxazole-based drug candidates.

References

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  • Rakas, A., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 30(8), 1234. [Link]

  • Anonymous. (n.d.). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System. [Link]

  • El-Gohary, N. S., & Shaaban, M. (2020). Benzimidazole - Schiff bases and their complexes: Synthesis, anticancer activity and molecular modeling as Aurora kinase inhibitor. ResearchGate. [Link]

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  • Hossain, M. A., et al. (2004). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Pakistan Journal of Biological Sciences, 7(8), 1395-1398. [Link]

  • Al-Masoudi, N. A., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3, 3 0-diaminodipropylamine. Semantic Scholar. [Link]

  • Abdel-Aziz, H. A., et al. (2013). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. Global Journal of Pharmacology, 7(2), 143-152. [Link]

  • Anonymous. (n.d.). Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation. ResearchGate. [Link]

  • Klimesova, V., et al. (2009). Structure-activity Relationships of 2-benzylsulfanylbenzothiazoles: Synthesis and Selective Antimycobacterial Properties. PubMed. [Link]

  • Ge, L., et al. (2010). Preparation and antibacterial activity of Schiff bases from O -carboxymethyl chitosan and para -substituted benzaldehydes. ResearchGate. [Link]

  • Anonymous. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. SID. [Link]

  • Anonymous. (n.d.). Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity. ResearchGate. [Link]

  • Anonymous. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Anonymous. (n.d.). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI. [Link]

  • Anonymous. (n.d.). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. MDPI. [Link]

  • Anonymous. (n.d.). Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin by Ethyl 2-cyano-2-(2-nitro-benzenesulfonyloxyimino) acetate and para-Toluenesulfonic Acid. ResearchGate. [Link]

  • Anonymous. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Schiff Base Complexes of Co (II) and Cu (II) Derived from Salicyldehyde and Diphenylamine. Scholars Middle East Publishers. [Link]

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A Senior Scientist's Guide to In Vitro Assay Validation for Novel Compounds Derived from 4-Bromo-benzooxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Benzooxazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzooxazole ring system is a prime example, forming the core of compounds with a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The starting material, 4-Bromo-benzooxazole-2-carbaldehyde, represents a versatile platform for synthetic chemists. The aldehyde group is a reactive handle for building molecular diversity, while the bromo-substituent provides a key site for cross-coupling reactions, enabling the generation of extensive libraries of novel chemical entities.

However, synthesizing a novel compound is merely the first step. To translate this chemical potential into tangible therapeutic candidates, a rigorous and reliable method for evaluating biological activity is paramount. This is where the discipline of in vitro assay validation becomes indispensable. An in vitro diagnostic (IVD) assay, which involves tests on samples like tissues taken from the human body, can identify diseases or other conditions.[5]

This guide provides a comprehensive, experience-driven framework for validating a cascade of in vitro assays to characterize novel derivatives of this compound. We will move beyond simply listing protocol steps to explain the critical reasoning behind experimental choices, ensuring that each assay serves as a self-validating system for generating trustworthy and reproducible data.

Part 1: The Bedrock of Discovery - Why Rigorous Assay Validation is Non-Negotiable

In early-stage drug discovery, resources are finite. The primary goal of a high-throughput screening (HTS) campaign is to identify true "hits" while minimizing the costly pursuit of false positives and discarding promising false negatives. A validated assay is the cornerstone of this objective. The objective of validating an analytical procedure is to show that it is fit for its intended purpose.[6]

The validation process is guided by principles laid out by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6][7][8][9][10] Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[11] This framework ensures that the data generated is reliable for decision-making.

For cell-based assays, a critical statistical parameter is the Z-factor (Z') , which provides a measure of assay quality.

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: The assay is not suitable for screening.

This guide will demonstrate how to implement these principles in a practical, phase-appropriate manner, starting with a primary screen to identify cytotoxic activity.

Part 2: The Primary Screen - Identifying Cytotoxic Hits

Let us hypothesize that our newly synthesized library of benzooxazole derivatives is intended to have anticancer activity. Our first task is to screen these compounds for general cytotoxicity against a relevant cancer cell line, for instance, the human colorectal carcinoma line HCT116, a cell type where benzooxazoles have shown activity.[3]

Comparative Assay Selection: ATP-Based vs. Tetrazolium-Based Methods

A common choice for cytotoxicity screening is the MTT assay, a colorimetric method that measures metabolic activity.[12] However, some chemical compounds can interfere with the reduction of tetrazolium salts, leading to inaccurate results.[13] A more robust and sensitive alternative is an ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[14][15] This "add-mix-measure" assay quantifies ATP, the universal indicator of metabolic function in viable cells.[14] Its luminescent output offers a superior signal-to-background ratio and is less susceptible to compound interference compared to colorimetric methods.[13][16]

Validation Workflow for Primary Cytotoxicity Screen

The following diagram outlines the logical flow for validating the CellTiter-Glo® assay before screening our hypothetical compounds, "Compound X" and "Compound Y."

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_val Phase 3: Validation & Analysis P1 Culture HCT116 Cells to ~80% Confluency P2 Seed Cells into 384-well plates (e.g., 5000 cells/well) P1->P2 P3 Prepare Compound Dilution Series (Test, Doxorubicin, DMSO) P2->P3 E1 Treat Cells with Compounds (72h) P3->E1 E2 Equilibrate Plate to Room Temp (30 min) E1->E2 E3 Add CellTiter-Glo® Reagent (add-mix) E2->E3 E4 Incubate (10 min) to Stabilize Signal E3->E4 E5 Measure Luminescence E4->E5 V1 Calculate Z-Factor using Max (DMSO) and Min (Doxorubicin) Controls E5->V1 V2 Determine IC50 values for Active Compounds (Dose-Response Curve) E5->V2 V3 Assess Reproducibility (Inter-plate CV%) E5->V3 V4 Decision: Proceed to Secondary Screen? V1->V4 V2->V4 V3->V4

Caption: Workflow for validation of a primary cytotoxicity screen.

Experimental Protocol: CellTiter-Glo® Cell Viability Assay
  • Cell Seeding: Seed HCT116 cells in a 384-well clear-bottom plate at a density of 5,000 cells/well in 50 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of test compounds, positive control (Doxorubicin, starting at 10 µM), and negative control (0.1% DMSO vehicle). Add 5 µL of compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add 25 µL of the reagent to each well. d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Presentation and Acceptance Criteria

The validation data must meet pre-defined acceptance criteria before proceeding with screening the full compound library.

Table 1: Assay Validation Parameters for Cytotoxicity Screen

ParameterControl/CompoundMeasurementResult (Hypothetical)Acceptance Criteria
Signal Window Max Signal (DMSO)RLU¹1,500,000> 10x Background
Min Signal (Doxorubicin)RLU¹120,000-
Assay Robustness Z-Factor (Z')Unitless0.78> 0.5
Data Variability CV² of Controls%< 10%< 20%
Positive Control DoxorubicinIC₅₀ (µM)0.85Within historical range
Test Compound Compound XIC₅₀ (µM)1.2-
Test Compound Compound YIC₅₀ (µM)> 50-

¹RLU: Relative Luminescent Units ²CV: Coefficient of Variation

Based on this hypothetical data, the assay is validated (Z' = 0.78), and we have identified "Compound X" as a potent cytotoxic hit, while "Compound Y" is inactive. The next logical step is to investigate how Compound X is killing the cancer cells.

Part 3: The Secondary Screen - Elucidating the Mechanism of Action

A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death. We must now select and validate a secondary assay to determine if Compound X acts via this pathway.

Comparative Assay Selection: Caspase Activity vs. Membrane Flipping

Two widely used methods for detecting apoptosis are the Caspase-Glo® 3/7 Assay and Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[17][18][19]

  • Caspase-Glo® 3/7 Assay: This is a luminescent, plate-based assay that measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade.[17][20] Its "add-mix-measure" format is simple, rapid, and highly sensitive, making it suitable for medium-to-high throughput analysis.[20][21]

  • Annexin V/PI Staining: This flow cytometry-based method uses fluorescently-labeled Annexin V to detect phosphatidylserine (PS), a phospholipid that "flips" from the inner to the outer plasma membrane leaflet during early apoptosis.[18][19] Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, allowing for the differentiation between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[22][23]

Table 2: Comparison of Secondary Apoptosis Assays

FeatureCaspase-Glo® 3/7 AssayAnnexin V/PI Staining
Principle Measures enzymatic activity of executioner caspases.[17]Detects externalization of phosphatidylserine.[18]
Throughput High (96, 384, 1536-well plates).[20]Low to Medium (requires single-cell analysis).
Endpoint Luminescent signal proportional to caspase activity.Cell counts in four quadrants (live, early/late apoptotic, necrotic).
Instrumentation Luminometer.Flow Cytometer.
Pros Simple, fast, highly sensitive, easily automated.Provides multi-parametric data, distinguishes apoptosis from necrosis.
Cons Provides a single endpoint, does not distinguish apoptosis from necrosis.Lower throughput, more complex protocol and data analysis.

For confirming the apoptotic mechanism of a single hit compound in a dose-dependent manner, the high-throughput nature of the Caspase-Glo® 3/7 assay makes it an excellent and efficient choice.

Apoptotic Signaling Pathway

The following diagram illustrates the apoptotic pathway, highlighting the roles of key players measured by our selected assays.

G cluster_pathway Apoptotic Signaling Cascade cluster_assay Assay Measurement Points Inducer Apoptotic Stimulus (e.g., Compound X) Mito Mitochondrial Pathway (Intrinsic) Inducer->Mito DeathR Death Receptor Pathway (Extrinsic) Inducer->DeathR Casp9 Caspase-9 Mito->Casp9 Casp8 Caspase-8 DeathR->Casp8 Casp37 Executioner Caspases (Caspase-3/7) Casp9->Casp37 Casp8->Casp37 PS Phosphatidylserine (PS) Flipping Casp37->PS DNA DNA Fragmentation & Blebbing Casp37->DNA Assay1 Caspase-Glo® 3/7 Assay Measures Activity Here Casp37->Assay1 Assay2 Annexin V Staining Detects This Event PS->Assay2

Caption: Key events in apoptosis and corresponding assay targets.

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Treatment: Seed HCT116 cells as in the primary screen. Treat with a serial dilution of Compound X and a positive control (e.g., Staurosporine) for a shorter duration (e.g., 6-24 hours), as caspase activation is an earlier event than overt cell death.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[24]

  • Assay Procedure: a. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[20] b. Mix on a plate shaker at 300-500 rpm for 5 minutes.[20] c. Incubate at room temperature for 1 to 3 hours. The optimal incubation time should be determined empirically for the specific cell system.[20]

  • Data Acquisition: Measure luminescence in a plate-reading luminometer.

Hypothetical Data: Confirming Apoptotic Induction

The results should demonstrate a clear dose-dependent activation of caspase-3/7 by Compound X.

Table 3: Caspase-3/7 Activation by Compound X in HCT116 Cells

CompoundConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle (0.1% DMSO) -1.0
Compound X 0.11.2
0.52.5
1.04.8
5.08.1
10.08.3
Staurosporine (1 µM) -9.5

This data strongly supports the hypothesis that Compound X exerts its cytotoxic effects, at least in part, by inducing the apoptotic pathway.

Conclusion

This guide has outlined a logical, validated, and comparative approach to the initial in vitro characterization of novel compounds derived from this compound. By starting with a robust primary cytotoxicity screen using an ATP-based assay and proceeding to a mechanistic secondary screen like a caspase activity assay, we can efficiently and reliably identify promising hits and begin to understand their mechanism of action. The causality behind each experimental choice—from assay selection to validation metrics—is critical for building a trustworthy data package. This self-validating system ensures that subsequent, more resource-intensive studies in the drug discovery pipeline are built on a solid foundation of high-quality, reproducible data. The principles detailed here are broadly applicable and serve as a best-practice model for any early-stage drug discovery campaign.

References

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

  • World Journal of Pharmaceutical Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Chemistry Central Journal. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • University of Massachusetts Chan Medical School. (n.d.). The Annexin V Apoptosis Assay. [Link]

  • MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Assay Guidance Manual. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). In Vitro Diagnostics. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]

  • Bioanalysis Zone. (n.d.). FDA releases draft of bioanalytical method validation. [Link]

  • National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. [Link]

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A Comparative Analysis of the Biological Activity of 4-Bromo-benzooxazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, promising subset: derivatives of 4-Bromo-benzooxazole-2-carbaldehyde. The strategic placement of a bromine atom at the 4-position and a reactive carbaldehyde group at the 2-position offers a unique platform for creating a diverse library of compounds with potentially enhanced biological activities.

This document provides a comparative overview of the biological activities of various derivatives synthesized from this compound. We will delve into the rationale behind their synthesis, present supporting experimental data from analogous studies, and provide detailed protocols for their biological evaluation.

The Strategic Importance of the this compound Scaffold

The 4-bromo substitution on the benzoxazole ring is not arbitrary. Halogen atoms, particularly bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom can enhance lipophilicity, facilitating passage through biological membranes. Furthermore, it can engage in halogen bonding, a specific type of non-covalent interaction that can contribute to stronger and more selective binding to biological targets.

The carbaldehyde group at the 2-position serves as a versatile chemical handle. It readily undergoes condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and thiosemicarbazides, to yield a diverse array of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones. This allows for systematic structural modifications to explore structure-activity relationships (SAR).

Synthesis of this compound Derivatives: A General Overview

The synthesis of derivatives from this compound is a well-established chemical transformation. The general approach involves the condensation of the aldehyde with a primary amine-containing compound.

G parent This compound reaction parent->reaction reactant R-NH2 (e.g., Amines, Hydrazines, Thiosemicarbazides) reactant->reaction solvent Solvent (e.g., Ethanol, Methanol) solvent->reaction Reaction Medium catalyst Catalyst (e.g., Acetic Acid) catalyst->reaction Optional product Derivative (Schiff Base, Hydrazone, Thiosemicarbazone) reaction->product G cluster_antimicrobial Antimicrobial Action cluster_anticancer Anticancer Action derivative This compound Derivative dna_gyrase DNA Gyrase Inhibition derivative->dna_gyrase cell_wall Cell Wall Synthesis Inhibition derivative->cell_wall biofilm Biofilm Formation Inhibition derivative->biofilm apoptosis Induction of Apoptosis derivative->apoptosis cell_cycle Cell Cycle Arrest derivative->cell_cycle kinase Kinase Inhibition derivative->kinase

Sources

A Researcher's Guide to Spectroscopic Differentiation of 4-Bromo-benzooxazole-2-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Positional isomerism in pharmacologically active scaffolds, such as the benzoxazole core, can lead to vastly different biological activities and intellectual property landscapes. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 4-bromo-benzooxazole-2-carbaldehyde and its constitutional isomers. We delve into a comparative analysis based on foundational principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supplemented with established experimental data from analogous systems. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to confidently elucidate the structure of these critical intermediates.

The Strategic Imperative of Isomer Elucidation in Medicinal Chemistry

The benzoxazole moiety is a privileged heterocyclic scaffold, integral to a multitude of compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of substituents, such as a bromine atom and a carbaldehyde group, onto the benzoxazole framework gives rise to a series of constitutional isomers. While possessing the same molecular formula and weight, these isomers exhibit unique physicochemical properties stemming from the differential spatial arrangement of their constituent atoms. This structural variance can profoundly influence a molecule's interaction with biological targets, underscoring the criticality of unequivocal isomer identification during the drug development cascade. Erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential downstream clinical failures.

This guide will focus on the spectroscopic differentiation of the following isomers:

  • This compound

  • 5-Bromo-benzooxazole-2-carbaldehyde

  • 6-Bromo-benzooxazole-2-carbaldehyde

  • 7-Bromo-benzooxazole-2-carbaldehyde

Our objective is to equip the reader with the analytical rationale and practical knowledge to distinguish these isomers with a high degree of confidence.

A Multi-Modal Spectroscopic Approach to Isomer Differentiation

A singular analytical technique is often insufficient for the definitive structural elucidation of closely related isomers. A synergistic approach, leveraging the complementary insights from ¹H NMR, ¹³C NMR, IR, and MS, provides a robust and self-validating system for structural assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most potent tool for distinguishing constitutional isomers of substituted aromatic systems. The chemical shift (δ) and spin-spin coupling patterns of the aromatic protons are exquisitely sensitive to the electronic and steric influences of the substituents.

Table 1: Predicted ¹H NMR Spectral Characteristics of Bromo-benzooxazole-2-carbaldehyde Isomers

IsomerPredicted Aromatic Proton Chemical Shifts (δ, ppm) and Splitting PatternsKey Differentiating Features
4-Bromo Three distinct aromatic protons, likely exhibiting complex splitting (doublets and triplets of doublets). The proton at position 7 will be significantly influenced by the adjacent bromine.The unique coupling constants between H-5, H-6, and H-7 will be diagnostic.
5-Bromo Three aromatic protons. H-4 and H-6 will appear as doublets, and H-7 as a singlet or a narrowly split doublet.The presence of a singlet or near-singlet for H-7 is a strong indicator.
6-Bromo Three aromatic protons. Expect two doublets (H-4 and H-5) and a singlet or narrowly split doublet for H-7.The relative chemical shifts of the doublets will differ from the 5-bromo isomer.
7-Bromo Three aromatic protons, likely showing a pattern of doublets and a triplet of doublets, similar to the 4-bromo isomer, but with different chemical shifts due to the proximity of the bromine to the heterocyclic ring.The chemical shift of H-6 will be particularly affected by the adjacent bromine.

Note: The aldehydic proton is expected to appear as a sharp singlet in the downfield region (δ 9.5-10.5 ppm) for all isomers.

Expert Insight: The electronegativity and anisotropic effects of the bromine atom and the carbonyl group will dictate the precise chemical shifts. Protons ortho to the bromine atom are expected to be deshielded (shifted downfield). The analysis of coupling constants (J-values) is crucial for determining the relative positions of the protons.

¹³C NMR Spectroscopy: A Carbon Skeleton Perspective

Carbon-13 NMR spectroscopy provides complementary information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Characteristics of Bromo-benzooxazole-2-carbaldehyde Isomers

IsomerPredicted Key ¹³C Chemical Shifts (δ, ppm)
4-Bromo The carbon bearing the bromine (C-4) will exhibit a characteristic chemical shift. The chemical shifts of C-3a and C-5 will also be significantly affected.
5-Bromo The chemical shift of C-5 (bearing the bromine) will be a key identifier.
6-Bromo The chemical shift of C-6 (bearing the bromine) will be diagnostic.
7-Bromo The chemical shift of C-7 (bearing the bromine) and the adjacent C-7a will be characteristic.

Note: The carbonyl carbon of the aldehyde is expected to resonate in the range of δ 180-195 ppm for all isomers.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The position of the carbonyl (C=O) stretching frequency of the aldehyde can be subtly influenced by the electronic nature of the aromatic ring, which is in turn affected by the position of the bromine atom.

Table 3: Expected Key IR Absorption Frequencies (cm⁻¹) for Bromo-benzooxazole-2-carbaldehyde Isomers

IsomerExpected ν(C=O)Expected ν(C-Br)Aromatic C-H Bending (Out-of-Plane)
4-Bromo ~1700-1715~550-650Specific pattern for 1,2,3-trisubstitution
5-Bromo ~1700-1715~550-650Specific pattern for 1,2,4-trisubstitution
6-Bromo ~1700-1715~550-650Specific pattern for 1,2,4-trisubstitution
7-Bromo ~1700-1715~550-650Specific pattern for 1,2,3-trisubstitution

Trustworthiness: While the C=O and C-Br stretching frequencies will be present in all isomers, the pattern of out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can provide valuable, albeit often complex, information regarding the substitution pattern on the benzene ring.[1][2]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns. For all bromo-benzooxazole-2-carbaldehyde isomers, the mass spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Expertise & Experience: While all isomers will have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation patterns upon electron ionization (EI) can also differ between isomers. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29).[3] The stability of the resulting fragments can be influenced by the position of the bromine atom.

Case Study: Spectroscopic Analysis of 4-Bromobenzaldehyde

Due to the limited availability of published, comprehensive experimental data for all isomers of this compound, we present a detailed analysis of the closely related and well-characterized compound, 4-bromobenzaldehyde. The principles demonstrated here are directly applicable to the analysis of the target benzoxazole isomers.

Table 4: Experimental Spectroscopic Data for 4-Bromobenzaldehyde

Spectroscopic TechniqueKey Observed DataInterpretation
¹H NMR (CDCl₃, 400 MHz) δ 9.98 (s, 1H, CHO), 7.78 (d, J=8.4 Hz, 2H, Ar-H), 7.70 (d, J=8.4 Hz, 2H, Ar-H)The aldehyde proton is a singlet in the expected downfield region. The aromatic region shows a classic AA'BB' system, with two doublets of equal integration, indicative of a 1,4-disubstituted benzene ring. The protons ortho to the aldehyde are deshielded relative to those ortho to the bromine.[4]
¹³C NMR (CDCl₃, 100 MHz) δ 191.0 (CHO), 135.2 (C-1), 132.5 (C-3, C-5), 130.9 (C-2, C-6), 129.8 (C-4)The carbonyl carbon is observed at a characteristic downfield shift. The four distinct signals in the aromatic region are consistent with a 1,4-disubstitution pattern.
IR (KBr, cm⁻¹) 2820, 2735 (C-H stretch of CHO), 1701 (C=O stretch), 1585, 1485 (C=C stretch, aromatic), 815 (C-H bend, p-disubstituted)The pair of peaks for the aldehydic C-H stretch and the strong carbonyl absorption are highly diagnostic. The out-of-plane bending at 815 cm⁻¹ is characteristic of 1,4-disubstitution.[1]
MS (EI, 70 eV) m/z (%): 186/184 (M⁺, 100/98), 185/183 (M-1, 95/93), 157/155 (M-CHO, 40/39), 76 (C₆H₄⁺, 50)The molecular ion peaks show the characteristic 1:1 isotopic pattern of bromine. The major fragments correspond to the loss of a hydrogen atom and the formyl group.

Experimental Protocols for Spectroscopic Analysis

The following are detailed, standardized protocols for acquiring high-quality spectroscopic data for the characterization of bromo-benzooxazole-2-carbaldehyde isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Choices: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal resolution of the aromatic proton signals, which may exhibit complex splitting patterns. Deuterated chloroform (CDCl₃) is a common solvent for this class of compounds, but deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is an issue.

Self-Validating Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified isomer.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the spectrum using a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the ¹H NMR signals and analyze the splitting patterns and coupling constants.

Infrared (IR) Spectroscopy

Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is a convenient and rapid method for solid samples, requiring minimal sample preparation. The traditional KBr pellet method can also be used.

Self-Validating Protocol:

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample on the crystal and apply pressure to ensure good contact.

  • Data Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the C=O stretch, aromatic C=C stretches, C-H bends, and the C-Br stretch.

Visualizing the Analytical Workflow and Isomeric Structures

G Figure 1: Generalized Analytical Workflow for Isomer Differentiation cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Purified_Isomer Purified Isomer NMR ¹H and ¹³C NMR Purified_Isomer->NMR IR FTIR Spectroscopy Purified_Isomer->IR MS Mass Spectrometry Purified_Isomer->MS Comparative_Analysis Comparative Analysis of Spectra NMR->Comparative_Analysis IR->Comparative_Analysis MS->Comparative_Analysis Structure_Elucidation Structural Elucidation Comparative_Analysis->Structure_Elucidation

Caption: A streamlined workflow for the spectroscopic analysis and structural elucidation of bromo-benzooxazole-2-carbaldehyde isomers.

G Figure 2: Positional Isomers of Bromo-benzooxazole-2-carbaldehyde cluster_4 4-Bromo cluster_5 5-Bromo cluster_6 6-Bromo cluster_7 7-Bromo node4 [Structure of this compound] node5 [Structure of 5-Bromo-benzooxazole-2-carbaldehyde] node6 [Structure of 6-Bromo-benzooxazole-2-carbaldehyde] node7 [Structure of 7-Bromo-benzooxazole-2-carbaldehyde]

Caption: The constitutional isomers of bromo-benzooxazole-2-carbaldehyde. Note: Placeholder for chemical structure images.

Conclusion

The definitive structural assignment of bromo-benzooxazole-2-carbaldehyde isomers is a critical undertaking in the advancement of drug discovery programs. This guide has outlined a robust, multi-modal spectroscopic approach, grounded in the fundamental principles of NMR, IR, and mass spectrometry. By systematically analyzing the unique spectral fingerprints arising from the differential placement of the bromine substituent, researchers can confidently distinguish between these closely related isomers. The provided protocols and comparative data serve as a valuable resource for ensuring the structural integrity of these important synthetic intermediates, thereby upholding the scientific rigor of the drug development process.

References

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  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, 2025. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

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  • ¹H NMR spectrum of benzaldehyde C₆H₅CHO. Doc Brown's Chemistry. [Link]

  • Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). ResearchGate. [Link]

  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

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A Comparative Guide to the Synthesis of 4-Bromo-benzooxazole-2-carbaldehyde: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic scaffolds is paramount. 4-Bromo-benzooxazole-2-carbaldehyde stands as a valuable building block in the synthesis of a variety of biologically active compounds. Its unique substitution pattern offers a handle for further chemical modifications, making its synthetic accessibility a topic of significant interest. This guide provides an in-depth, objective comparison of potential synthetic routes to this target molecule, grounded in established chemical principles and supported by experimental data from the scientific literature. We will explore two primary strategies, dissecting the causality behind each experimental choice to provide a trustworthy and authoritative resource.

Introduction: The Significance of this compound

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a bromine atom at the 4-position and a formyl group at the 2-position of the benzoxazole core in this compound provides two distinct points for chemical diversification. The aldehyde functionality is a versatile precursor for various transformations, such as reductive amination, Wittig reactions, and oxidations, while the bromo-substituent can participate in cross-coupling reactions, enabling the introduction of diverse aryl or alkyl groups. Consequently, robust and scalable synthetic methods for this compound are highly sought after.

This guide will benchmark two plausible synthetic strategies:

  • Route A: Multi-step Synthesis via a Substituted Aminophenol: A linear approach involving the synthesis of the key intermediate, 2-amino-3-bromophenol, followed by cyclization and functional group manipulation to install the 2-carbaldehyde.

  • Route B: Direct Formylation of a Pre-formed Benzoxazole Core: A convergent approach centered on the direct introduction of the formyl group onto a 4-bromobenzoxazole scaffold.

We will delve into the detailed experimental protocols for each route, supported by a comparative analysis of their respective strengths and weaknesses.

Route A: A Linear Approach via 2-Amino-3-bromophenol

This strategy is a classic, step-by-step approach that offers a high degree of control over the introduction of substituents. It hinges on the successful synthesis of the crucial starting material, 2-amino-3-bromophenol.

Workflow for Route A

Route A Workflow A 2-Amino-3-nitrophenol B 2-Bromo-3-nitrophenol A->B Sandmeyer Reaction C 2-Amino-3-bromophenol B->C Reduction D 4-Bromobenzoxazole-2-carboxylic acid C->D Cyclization with Dihydroxyfumaric Acid E (4-Bromobenzo[d]oxazol-2-yl)methanol D->E Reduction F This compound E->F Oxidation

Caption: A multi-step synthetic pathway for this compound starting from 2-Amino-3-nitrophenol.

Experimental Protocols for Route A

Step 1: Synthesis of 2-Amino-3-bromophenol

The synthesis of the key intermediate, 2-amino-3-bromophenol, can be achieved from commercially available 2-amino-3-nitrophenol via a Sandmeyer-type reaction followed by reduction of the nitro group. A patented method outlines a two-step process starting from 4-amino-3-nitrophenol involving diazotization, bromination, and subsequent reduction.[1]

  • Protocol for Bromination:

    • Dissolve 4-amino-3-nitrophenol in hydrobromic acid.

    • Cool the solution to 0-10 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

    • Add the diazonium salt solution to a solution of cuprous bromide in hydrobromic acid at 40-50 °C.

    • Crystallize and filter the product to obtain 4-bromo-3-nitrophenol.

  • Protocol for Reduction:

    • Dissolve the 4-bromo-3-nitrophenol in ethanol.

    • Add a catalyst, such as iron powder, and heat the mixture to 50-100 °C.

    • Add hydrazine hydrate dropwise and reflux for 2-5 hours.

    • After reaction completion, filter the catalyst and concentrate the filtrate to obtain 2-amino-3-bromophenol.

Causality of Experimental Choices: The Sandmeyer reaction is a well-established and reliable method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate. The use of cuprous bromide as a catalyst is crucial for the efficient conversion of the diazonium salt to the corresponding bromide. The subsequent reduction of the nitro group is a standard transformation, with various reagents available. The choice of iron powder and hydrazine hydrate offers a cost-effective and efficient method.

Step 2: Cyclization to form 4-Bromobenzoxazole-2-carboxylic acid

The cyclization of 2-amino-3-bromophenol with a suitable C2-synthon is the next critical step. Dihydroxyfumaric acid is a good candidate as it will introduce a carboxylic acid group at the 2-position of the benzoxazole ring.

  • Protocol:

    • A mixture of 2-amino-3-bromophenol and dihydroxyfumaric acid in a suitable solvent (e.g., ethanol or a mixture of ethanol and water) is heated at reflux.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product, 4-bromobenzoxazole-2-carboxylic acid, is collected by filtration.

Causality of Experimental Choices: The condensation of o-aminophenols with α-keto acids or their equivalents is a common method for the synthesis of 2-carboxybenzoxazoles. The acidic conditions generated by the carboxylic acid itself often catalyze the intramolecular cyclization and dehydration to form the benzoxazole ring.

Step 3: Reduction of the Carboxylic Acid to the Alcohol

The carboxylic acid group at the 2-position needs to be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[2][3][4][5]

  • Protocol:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and slowly add a solution of 4-bromobenzoxazole-2-carboxylic acid in anhydrous THF.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting aluminum salts and concentrate the filtrate to obtain (4-bromobenzo[d]oxazol-2-yl)methanol.

Causality of Experimental Choices: LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids. The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water. The specific workup procedure (Fieser workup) is designed to safely quench the excess reagent and precipitate the aluminum salts for easy removal.

Step 4: Oxidation of the Alcohol to the Aldehyde

The final step is the selective oxidation of the primary alcohol to the corresponding aldehyde. The Swern oxidation is a mild and efficient method that avoids over-oxidation to the carboxylic acid.[6][7][8][9]

  • Protocol (Swern Oxidation):

    • In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool to -78 °C (a dry ice/acetone bath).

    • Slowly add a solution of dimethyl sulfoxide (DMSO) in DCM.

    • After stirring for a few minutes, add a solution of (4-bromobenzo[d]oxazol-2-yl)methanol in DCM.

    • Stir for 15-30 minutes, then add triethylamine (a hindered base).

    • Allow the reaction to warm to room temperature, then quench with water.

    • Extract the product with DCM, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield this compound.

Causality of Experimental Choices: The Swern oxidation utilizes an activated DMSO species as the oxidant. The reaction is performed at low temperatures to control the reactivity of the intermediate and prevent side reactions. The use of a hindered base like triethylamine is crucial for the final elimination step that forms the aldehyde. This method is particularly advantageous for substrates that are sensitive to harsher oxidizing agents.

Route B: A Convergent Approach via Direct Formylation

This strategy aims to introduce the formyl group directly onto a pre-existing 4-bromobenzoxazole ring system. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11][12][13]

Workflow for Route B

Route B Workflow A 2-Amino-3-bromophenol B 4-Bromobenzoxazole A->B Cyclization with Triethyl Orthoformate C This compound B->C Vilsmeier-Haack Formylation

Caption: A two-step synthetic pathway for this compound involving direct formylation.

Experimental Protocols for Route B

Step 1: Synthesis of 4-Bromobenzoxazole

The first step is the synthesis of the 4-bromobenzoxazole core. This can be achieved by the cyclization of 2-amino-3-bromophenol with a one-carbon synthon, such as triethyl orthoformate.

  • Protocol:

    • A mixture of 2-amino-3-bromophenol and an excess of triethyl orthoformate is heated at reflux.

    • A catalytic amount of a strong acid, such as p-toluenesulfonic acid, can be added to accelerate the reaction.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the excess triethyl orthoformate and ethanol byproduct are removed by distillation.

    • The crude product can be purified by column chromatography or recrystallization to yield 4-bromobenzoxazole.

Causality of Experimental Choices: Triethyl orthoformate serves as a source of a single carbon atom at the oxidation level of a carboxylic acid. The reaction proceeds via initial formation of an imino ether, followed by intramolecular cyclization and elimination of ethanol to form the benzoxazole ring.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring.

  • Protocol:

    • In a flame-dried flask under an inert atmosphere, cool DMF to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) and stir for a short period to form the Vilsmeier reagent.

    • Add a solution of 4-bromobenzoxazole in a suitable solvent (e.g., DMF or a chlorinated solvent).

    • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash, dry, and concentrate to obtain this compound.

Causality of Experimental Choices: The Vilsmeier reagent is a potent electrophile that attacks the electron-rich benzoxazole ring. Formylation is expected to occur at the 2-position, which is the most nucleophilic site. The aqueous workup hydrolyzes the intermediate iminium salt to the final aldehyde product.

Comparative Analysis

FeatureRoute A: Multi-step SynthesisRoute B: Direct Formylation
Number of Steps 4-5 steps2 steps
Overall Yield Potentially lower due to multiple stepsPotentially higher if formylation is efficient
Scalability Each step needs individual optimization for scale-upPotentially more scalable if the formylation is high-yielding
Reagent Safety Involves highly reactive and pyrophoric LiAlH₄Uses corrosive and toxic POCl₃
Key Challenges Synthesis and purification of intermediates; potential for low yields in individual stepsRegioselectivity of the formylation; potential for low reactivity of the benzoxazole ring
Versatility The intermediate alcohol can be used to synthesize other derivativesLess versatile for introducing other C2 substituents

Conclusion and Recommendation

Both Route A and Route B present viable strategies for the synthesis of this compound.

Route A , the linear approach, is well-defined and relies on a series of predictable and well-understood chemical transformations. While it involves more steps, which could potentially lower the overall yield, it offers greater control and predictability. The intermediates are stable and can be characterized at each stage, which is advantageous for troubleshooting and optimization. This route would be the recommended starting point for a research setting where reliability and unambiguous product formation are prioritized.

Route B , the convergent approach, is more elegant in its brevity. If the Vilsmeier-Haack formylation of 4-bromobenzoxazole proceeds with high yield and regioselectivity, this would undoubtedly be the more efficient method, particularly for larger-scale synthesis. However, the reactivity of the 4-bromobenzoxazole ring towards electrophilic substitution is a key unknown that would require initial exploratory experiments. There is a risk of low reactivity or the formation of undesired side products.

For drug development professionals and researchers, the choice between these routes will depend on the specific project goals. For initial small-scale synthesis and analog preparation, the reliability of Route A makes it a more prudent choice. For process development and scale-up, an initial investigation into the feasibility of Route B is warranted, as its successful implementation would offer significant advantages in terms of step economy.

This guide provides the foundational knowledge and detailed protocols to enable researchers to make informed decisions and embark on the synthesis of this valuable chemical entity.

References

  • Patent CN110818679A: Synthetic method of 4-bromobenzo [ b ] thiophene.
  • Patent CN102060717B: The synthetic method of the bromophenol of 3 amino 4.
  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Esgulian, M., Belot, V., Guillot, R., Deloisy, S., & Aitken, D. J. (Year).
  • Mohammed, A. A., et al. (2016). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 1253-1261.
  • Patent CN101240166B: Bromobenzothiazole-based luminescence reagent and prepar
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 2022.
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  • The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines.
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  • Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][6][14]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 2022.

  • Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Molecules, 2020.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-benzooxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-Bromo-benzooxazole-2-carbaldehyde, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Hazard Assessment and Waste Classification

The first step in proper disposal is understanding the chemical's hazardous characteristics. Based on its structure—containing a bromine atom—this compound is classified as a halogenated organic compound .[4][5] This classification is crucial because halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of toxic byproducts.[6] Mixing halogenated with non-halogenated waste streams is a common and costly mistake, as it contaminates the entire volume and necessitates the more expensive disposal method.[5][6]

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Sensitization: May cause an allergic skin reaction.[1][2]

Due to these hazards, all materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous waste.

Personal Protective Equipment (PPE) and Handling Precautions

Before handling the waste, it is imperative to don the appropriate PPE to prevent exposure. The causality is straightforward: the correct barrier protection minimizes the risk of skin and eye contact, inhalation, and ingestion.

PPE ItemSpecificationRationale
Gloves Nitrile gloves (double-gloving recommended)Provides a chemical-resistant barrier against skin contact and potential absorption.
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles, preventing serious eye irritation.[1][3]
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood. Respirator may be needed for spills.A fume hood provides primary engineering control to prevent inhalation of dust or vapors.[3][7]

Table 1: Required Personal Protective Equipment for Handling this compound Waste.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. Each step logically follows the last, ensuring that waste is securely contained, correctly identified, and safely stored pending collection by Environmental Health and Safety (EHS) or a licensed hazardous waste contractor.

Step 1: Waste Segregation at the Point of Generation

  • Action: Immediately segregate waste contaminated with this compound. This includes unused solid compound, solutions, and contaminated items like pipette tips, weighing paper, and gloves.

  • Causality: As a halogenated organic compound, it must be kept separate from non-halogenated waste to ensure proper disposal and control costs.[5][6][8] Never dispose of this chemical down the drain.[5][9]

Step 2: Selecting the Appropriate Waste Container

  • Action:

    • Solid Waste: Use a designated, leak-proof container with a secure screw-top lid, clearly labeled for "Halogenated Organic Solid Waste."

    • Liquid Waste (e.g., in organic solvents): Use a designated, shatter-resistant (e.g., polyethylene-coated glass or HDPE) container with a secure screw-top cap, labeled for "Halogenated Organic Liquid Waste."

  • Causality: The container must be compatible with the chemical to prevent degradation, leaks, or reactions.[10][11] The container must remain closed except when adding waste to prevent the release of vapors.[8][11]

Step 3: Labeling the Waste Container

  • Action: Label the container before adding any waste. The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.[8]

    • A list of all other constituents and their approximate percentages (e.g., solvents).

    • The accumulation start date (the date the first drop of waste is added).

    • The relevant hazard pictograms (e.g., irritant, harmful).

  • Causality: Accurate labeling is a regulatory requirement under OSHA and the EPA and is critical for safe handling, storage, and final disposal.[12][13][14] It communicates the hazards to everyone who may come into contact with the container.

Step 4: Accumulating Waste in a Satellite Accumulation Area (SAA)

  • Action: Store the properly labeled waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.[10][15] The SAA must be a secondary containment bin to capture any potential leaks.

  • Causality: The SAA ensures that hazardous waste is managed safely in the laboratory before being moved to a central storage facility.[10] Regulations limit the volume of waste that can be stored in an SAA (typically 55 gallons total).[15]

Step 5: Handling Empty Containers

  • Action: A container that held this compound is not truly empty until it has been decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Causality: The rinsate from this process must be collected and disposed of as halogenated organic liquid waste.[16][17] After triple-rinsing, the label on the container should be defaced or removed, and it can then be disposed of as non-hazardous waste or recycled, depending on institutional policy.[17]

Step 6: Arranging for Waste Pickup

  • Action: Once the waste container is full (leave at least 10% headspace for expansion) or has been in the SAA for the maximum allowed time (check your institution's policy, often one year), arrange for a pickup from your institution's EHS department.[10][17]

  • Causality: Timely removal of waste from laboratory spaces is essential for safety and regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_lab In the Laboratory cluster_ehs EHS / Waste Management A Waste Generation (Solid, Liquid, Contaminated PPE) B Identify as Halogenated Organic Waste A->B C Select Appropriate & Compatible Container B->C D Label Container with 'Hazardous Waste' & Contents C->D E Place in Secondary Containment in Satellite Accumulation Area (SAA) D->E F Container Full or Time Limit Reached? E->F F->E No G Arrange for EHS Pickup F->G Yes H EHS Collects Waste G->H I Transport to Central Accumulation Area H->I J Manifest for Off-site Disposal I->J K Transport by Licensed Hauler J->K L Final Disposal (e.g., Incineration) K->L

Caption: Decision workflow from waste generation to final disposal.

References

  • MATERIAL SAFETY DATA SHEET - 4-bromo benzaldehyde 97% . Oxford Lab Fine Chem LLP. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University Campus Safety Division. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]

  • 4-Bromo-2-hydroxybenzaldehyde . PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste Segregation . Unknown Source. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration (OSHA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]

  • OSHA Laboratory Standard . Compliancy Group. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]

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Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Bromo-benzooxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of research and development, the introduction of novel chemical entities is a routine yet critical task. Among these, complex heterocyclic compounds like 4-Bromo-benzooxazole-2-carbaldehyde present unique handling challenges. This guide, moving beyond a simple checklist, provides a deep, scientifically-grounded framework for the safe and effective management of this compound in a laboratory setting. Herein, we dissect the necessary personal protective equipment (PPE), outline meticulous operational protocols, and detail robust disposal plans, ensuring both personnel safety and experimental integrity.

Immediate Safety Briefing: Understanding the Hazard Profile

Based on available data for similar compounds, this compound should be regarded as:

  • Harmful if swallowed [1]

  • A cause of skin irritation [1][2][3]

  • A cause of serious eye irritation [1][2][3]

  • Potentially causing respiratory irritation [1][2][3]

  • Potentially hazardous in case of skin and eye contact (irritant) [4]

The benzooxazole moiety may introduce additional, uncharacterized toxicological properties. Therefore, a cautious and conservative approach to handling is paramount.

Core Directive: Personal Protective Equipment (PPE) as a System

The selection of PPE is not a matter of preference but a critical, risk-mitigated decision. For this compound, a multi-layered defense is required.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides good resistance against solvents, oils, and limited exposure to acids and bases. The material's durability also allows for easy detection of tears or punctures.[5]
Eye Protection Chemical safety goggles and a face shieldGoggles are essential to prevent splashes and airborne particles from entering the eyes. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high risk of splashing.[5]
Body Protection A lab coat or chemical-resistant apronThis provides a barrier against accidental spills and contamination of personal clothing.[5][6]
Respiratory Protection Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.To minimize the inhalation of dust or vapors, which may cause respiratory irritation.[3]

PPE_Workflow cluster_pre_handling Pre-Handling Assessment cluster_ppe_selection PPE Selection Assess_Task Assess Task: - Weighing - Dissolving - Reaction Setup Select_Gloves Select Gloves: Nitrile Assess_Task->Select_Gloves Select_Body_Protection Select Body Protection: Lab Coat/Apron Assess_Task->Select_Body_Protection Assess_Quantity Assess Quantity: - Milligrams - Grams - Kilograms Select_Eye_Protection Select Eye Protection: Goggles + Face Shield Assess_Quantity->Select_Eye_Protection Select_Respiratory Select Respiratory Protection: Fume Hood/Respirator Assess_Quantity->Select_Respiratory Handling_Procedure Commence Handling Procedure Select_Gloves->Handling_Procedure Proceed Select_Eye_Protection->Handling_Procedure Proceed Select_Body_Protection->Handling_Procedure Proceed Select_Respiratory->Handling_Procedure Proceed

Figure 1. Decision workflow for selecting appropriate PPE.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is crucial to minimize exposure and prevent accidents.

  • Preparation and Engineering Controls :

    • Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[2]

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[7]

    • Before starting, clear the workspace of any unnecessary equipment or chemicals.

  • Weighing and Transfer :

    • This compound is a solid, likely a powder.[4] To prevent the generation of airborne dust, weigh the material carefully on a tared weigh boat or glassine paper within the fume hood.

    • Use a spatula for transfers. Avoid pouring the solid directly from the container if possible.

    • Close the container tightly immediately after use and store it in a cool, dry, and well-ventilated area.[2][4]

  • Dissolution and Reaction :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

    • Conduct all reactions in appropriate glassware, ensuring that joints are properly sealed.

  • Post-Handling Decontamination :

    • Thoroughly clean all glassware and equipment that has come into contact with the compound.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Handling_Protocol Start Start Preparation 1. Preparation: - Work in Fume Hood - Check Safety Equipment - Clear Workspace Start->Preparation Weighing 2. Weighing & Transfer: - Tare Weigh Boat - Use Spatula - Seal Container Preparation->Weighing Dissolution 3. Dissolution & Reaction: - Add Solid to Solvent Slowly - Control Temperature - Seal Glassware Weighing->Dissolution Decontamination 4. Decontamination: - Clean Glassware - Wipe Work Surface - Wash Hands Dissolution->Decontamination End End Decontamination->End

Figure 2. Step-by-step handling protocol for this compound.

Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, this compound and its associated waste require specialized disposal procedures. Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Waste Segregation : All waste contaminated with this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, paper towels), must be collected in a designated, labeled hazardous waste container for halogenated organic waste.[8][9]

  • Container Labeling : The waste container must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.

  • Disposal Method : Halogenated waste should not be mixed with non-halogenated waste.[8] The primary disposal method for such compounds is typically high-temperature incineration by a licensed hazardous waste disposal company.[10] This method ensures the complete destruction of the compound, preventing the formation of toxic byproducts.

  • Regulatory Compliance : Always adhere to your institution's and local regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][7] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][7]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7] Seek immediate medical attention.

  • Spill : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][3] For larger spills, evacuate the area and contact your institution's EHS department.

By integrating these scientifically-backed protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and enabling the confident pursuit of scientific discovery.

References

  • Material Safety Data Sheet - 4-bromo benzaldehyde 97%. (n.d.).
  • Safety Data Sheet - 4-Bromobenzaldehyde. (2024, February 8).
  • 4-Bromo Benzaldehyde CAS No 1122-91-4 Material Safety Data Sheet SDS/MSDS. (n.d.).
  • Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. (n.d.).
  • Safety Data Sheet - 4-Bromo-9H-carbazole. (2023, July 5).
  • Safety Data Sheet - 4-Bromobenzaldehyde. (2025, October 15).
  • Safety Data Sheet - 4-Bromobenzaldehyde. (2009, September 22).
  • Lab Safety Equipment & PPE. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.